(R)-2-Aminooctane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-octan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-4-5-6-7-8(2)9/h8H,3-7,9H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXNJMZWGSCKPW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34566-05-7 | |
| Record name | 2-Octylamine, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034566057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Aminooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-OCTYLAMINE, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJM666K1LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Aminooctane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Aminooctane, a chiral primary amine, serves as a significant building block in the landscape of synthetic organic chemistry and drug development. Its structure, consisting of an eight-carbon chain with an amino group at the second carbon, which is a chiral center, makes it a valuable synthon for the introduction of chirality in more complex molecules. The "(R)" designation specifies the absolute configuration at this stereocenter, a crucial determinant of the biological activity of many pharmaceutical compounds. The demand for enantiomerically pure amines is consistently high in the pharmaceutical and agrochemical industries, as often only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] This guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid at room temperature with a characteristic pungent odor.[2] It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol and dimethylformamide.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34566-05-7 | [3][4] |
| Molecular Formula | C₈H₁₉N | [3] |
| Molecular Weight | 129.24 g/mol | [3] |
| Melting Point | < -20 °C | [4] |
| Boiling Point | 163-165 °C | [4] |
| Density | 0.77 g/mL | [4] |
| Refractive Index (n²⁰/D) | 1.4235 | [4] |
| Flash Point | 50 °C | [4] |
| pKa | 11.04 ± 0.35 (Predicted) | [5] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminooctane in CDCl₃ is expected to show characteristic signals for the different protons in the molecule. The methine proton (CH-NH₂) would appear as a multiplet around 2.8 ppm. The methyl group adjacent to the chiral center would be a doublet around 1.0-1.1 ppm. The terminal methyl group of the hexyl chain would be a triplet around 0.9 ppm. The methylene protons of the alkyl chain would appear as a complex multiplet in the region of 1.2-1.6 ppm. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. For 2-aminooctane, eight distinct signals are expected. The carbon attached to the nitrogen (C2) would resonate around 50 ppm. The carbons of the alkyl chain would appear in the upfield region (approximately 14-40 ppm). The terminal methyl carbon (C8) would be the most upfield signal.[7][8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound is characterized by the N-H stretching vibrations, which typically appear as a doublet in the range of 3300-3400 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹. C-H stretching vibrations of the alkyl chain will be observed just below 3000 cm⁻¹.[10]
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) for 2-aminooctane would be observed at m/z 129. A characteristic fragmentation pattern for primary amines is the alpha-cleavage, which for 2-aminooctane would result in a prominent peak at m/z 44, corresponding to the [CH₃CH=NH₂]⁺ fragment.[11][12][13]
Stereochemistry and its Significance
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The two enantiomers of 2-aminooctane, (R) and (S), can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with each enantiomer. Therefore, the ability to synthesize and analyze enantiomerically pure this compound is of paramount importance in drug development.[1]
Caption: Cahn-Ingold-Prelog priority rules for this compound.
Synthesis of Enantiomerically Pure this compound
The synthesis of single-enantiomer chiral amines is a cornerstone of modern organic synthesis. Several strategies have been developed to obtain this compound with high enantiomeric purity.
Asymmetric Reductive Amination
A direct and atom-economical approach is the asymmetric reductive amination of the prochiral ketone, 2-octanone. This can be achieved using various catalytic systems.
-
Transition-Metal Catalysis: Chiral transition-metal complexes, often based on iridium or rhodium with chiral ligands like BINAP, can catalyze the direct asymmetric reductive amination of 2-octanone with an ammonia source and a reducing agent (e.g., H₂). The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.[14][15]
Caption: Workflow for Asymmetric Reductive Amination.
-
Biocatalysis: Enzymes, such as reductive aminases (RedAms), offer a green and highly selective alternative. A reductive aminase can directly convert 2-octanone and an amine source (like ammonia) into this compound with high enantioselectivity, using a cofactor such as NADPH.[1]
Kinetic Resolution of Racemic 2-Aminooctane
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched counterpart.
-
Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines. For instance, Candida antarctica lipase B (CALB) can selectively acylate the (S)-enantiomer of 2-aminooctane with an acyl donor (e.g., ethyl acetate), leaving the desired this compound unreacted and thus enantiomerically enriched. The resulting N-acylated (S)-amine can then be easily separated from the unreacted (R)-amine.[1][16]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminooctane
-
Materials: Racemic 2-aminooctane, immobilized Candida antarctica lipase B (Novozym 435), acylating agent (e.g., ethyl acetate), and an anhydrous organic solvent (e.g., tert-butyl methyl ether).
-
Procedure: a. To a solution of racemic 2-aminooctane (1.0 equivalent) in the organic solvent, add the immobilized lipase (typically 10-50 mg per mmol of amine). b. Add the acylating agent (0.5-1.0 equivalents) to the mixture. c. Stir the reaction at a controlled temperature (e.g., 30-50 °C). d. Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amine. e. When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. f. The filtrate contains the enantiomerically enriched this compound and the N-acylated (S)-2-aminooctane, which can be separated by standard chromatographic techniques or acid-base extraction.[16][17][18][19]
Chiral Auxiliary-Mediated Synthesis
This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction. For the synthesis of this compound, a common strategy involves the use of a chiral sulfinamide, such as Ellman's auxiliary (tert-butanesulfinamide). 2-Octanone is reacted with the chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of this imine, followed by acidic hydrolysis to remove the auxiliary, yields the enantiomerically pure amine.[1]
Chemical Reactivity and Applications
The primary amine functionality of this compound governs its chemical reactivity, making it a versatile intermediate in organic synthesis. It can undergo a variety of reactions, including N-alkylation, acylation, and formation of imines and enamines.[10]
Caption: Key Reactions of this compound.
The primary application of this compound lies in its use as a chiral building block in the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs). For instance, chiral amine moieties are found in drugs targeting a wide range of therapeutic areas. While specific examples of marketed drugs that explicitly use this compound as a starting material are not prominently disclosed in publicly available literature, its structural motif is representative of the types of chiral amines that are crucial intermediates. For example, the synthesis of the anti-diabetic drug sitagliptin involves the creation of a chiral β-amino acid derivative, highlighting the importance of stereocontrolled amine synthesis in modern drug manufacturing.[2][3][20][21] Chiral amines are also key intermediates in the synthesis of antiviral agents.[22][23]
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It is also considered very toxic to aquatic life.
Table 2: Hazard Information for this compound
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Harmful if swallowed | H302 |
| Causes severe skin burns and eye damage | H314 |
| Very toxic to aquatic life | H400 |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[5]
-
Avoid release to the environment.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5]
-
This compound is sensitive to air and should be stored under an inert atmosphere.[5]
The environmental fate of short-chain alkylamines suggests they are susceptible to biodegradation and are not expected to persist in the environment. Due to their high water solubility, they are likely to partition primarily into the aqueous compartment.[24] However, specific ecotoxicity data for this compound should be consulted for a comprehensive environmental risk assessment.
Conclusion
This compound is a valuable chiral building block with significant potential in synthetic organic chemistry, particularly for the development of new pharmaceuticals. Its well-defined stereochemistry and versatile reactivity make it an attractive starting material for the synthesis of complex chiral molecules. Advances in asymmetric synthesis, including biocatalysis and transition-metal catalysis, have made the efficient production of enantiomerically pure this compound more accessible. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.
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An In-Depth Technical Guide to the Physical Properties of (R)-2-Aminooctane
Introduction
(R)-2-Aminooctane, a chiral primary amine, is a vital intermediate and building block in modern organic synthesis and pharmaceutical development. Its stereospecific structure makes it an invaluable component in the asymmetric synthesis of complex molecules, where precise three-dimensional arrangement is critical for biological activity. Understanding the distinct physical properties of this specific enantiomer is paramount for researchers and drug development professionals to ensure purity, optimize reaction conditions, and maintain safety and stability throughout the experimental and manufacturing processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in established data and analytical principles.
Core Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These constants are crucial for its identification, handling, and use in various applications.
| Property | Value | Source(s) |
| CAS Number | 34566-05-7 | [1][2][3] |
| Molecular Formula | C₈H₁₉N | [1][2][3] |
| Molecular Weight | 129.24 g/mol | [1][4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 163-165 °C | [1][5][6] |
| Melting Point | < -20 °C | [1][5][6] |
| Density | 0.77 g/cm³ | [1][3][7] |
| Refractive Index | ~1.4235 - 1.424 | [1][2][7] |
| Flash Point | 50 - 51 °C (123.8 °F) | [1][8] |
| pKa | 11.04 ± 0.35 (Predicted) | [1][2] |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dimethylformamide.[2] | [2] |
| Sensitivity | Air Sensitive | [1][2] |
The Critical Role of Stereochemistry
The designation "(R)" in this compound refers to its specific stereochemical configuration at the chiral center (the second carbon atom bonded to the amine group). Enantiomers, which are non-superimposable mirror images of each other, can have drastically different biological activities. Therefore, ensuring the enantiomeric purity of a chiral compound like this compound is a primary concern in pharmaceutical synthesis.
The purity of a single enantiomer in a mixture is quantified as enantiomeric excess (ee), which measures the excess of one enantiomer over the other.[9] A pure sample of this compound would have an ee of 100%. Commercial suppliers often provide materials with high enantiomeric purity, frequently with an enantiomeric ratio greater than 99.0:1.0 or an enantiomeric excess of ≥98.5%.[4][10]
Caption: Mirror image relationship of (R) and (S)-2-Aminooctane enantiomers.
Protocols for Physical Property Determination & Verification
The trustworthiness of a chemical intermediate relies on verifiable physical properties. The following protocols outline standard methodologies for confirming the identity and purity of this compound.
Boiling Point and Refractive Index Measurement
These two properties are fundamental for the initial identification of a liquid compound.
-
Rationale: The boiling point is a sensitive indicator of purity; impurities typically broaden the boiling range. The refractive index is a unique physical constant that can quickly detect gross impurities or confirm the substance's identity.
-
Methodology:
-
Boiling Point: Perform distillation of a small sample (1-2 mL) at atmospheric pressure using a micro-distillation apparatus. Record the temperature range from the first to the last drop of distillate. A narrow range (e.g., ≤ 2 °C) indicates high purity.
-
Refractive Index: Place a few drops of the liquid on the prism of a calibrated Abbe refractometer. Allow the temperature to stabilize (typically at 20°C or 25°C) and record the refractive index. Compare the value to the literature standard.
-
Determination of Enantiomeric Purity via Chiral Chromatography
While polarimetry can indicate the presence of a single enantiomer, chiral chromatography (either Gas Chromatography or High-Performance Liquid Chromatography) is the definitive method for quantifying enantiomeric excess.
-
Causality: This technique physically separates the (R) and (S) enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.
-
Generalized Workflow (Chiral HPLC):
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating chiral amines after derivatization.
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., a hexane/isopropanol mixture). Derivatization with a UV-active agent may be necessary for detection.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the sample and integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100
-
Caption: Generalized workflow for determining enantiomeric excess using Chiral HPLC.
Spectroscopic Profile
Spectroscopic analysis provides an essential fingerprint for structural confirmation.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will show a complex multiplet for the proton on the chiral carbon (-CH(NH₂)-). Distinct signals will be present for the terminal methyl group adjacent to the chiral center and the other terminal methyl group, as well as overlapping signals for the methylene (-CH₂-) groups of the alkyl chain.
-
¹³C NMR: The spectrum will display eight distinct carbon signals, confirming the presence of all carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound is characterized by a two-pronged N-H stretching band around 3300-3400 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹.
Safety and Handling
Proper handling is crucial due to the hazardous nature of this compound.
-
GHS Hazard Classification: The compound is classified as a flammable liquid and vapor (H226), harmful if swallowed (H302), and causes severe skin burns and eye damage (H314).[5][8] It is also considered very toxic to aquatic life (H400).[5][8]
-
Storage: It should be stored in a designated flammables area, away from heat and open flames, under an inert atmosphere as it is air-sensitive.[1][2][11]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (goggles and faceshields).[2][11] Use in a well-ventilated area or with a suitable respirator.
Conclusion
The physical properties of this compound, from its fundamental constants like boiling point and density to its critical stereochemical purity, define its utility and handling requirements. For researchers in drug discovery and synthetic chemistry, a thorough understanding and verification of these properties are non-negotiable steps. The application of robust analytical techniques, particularly chiral chromatography, is essential to validate the enantiomeric integrity of this key chiral building block, ensuring the successful and reproducible synthesis of targeted, high-value molecules.
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Introduction: The Significance of Chirality
An In-depth Technical Guide to (R)-2-Aminooctane
Topic: this compound CAS Number: 34566-05-7 Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of this compound, a chiral primary amine that serves as a critical building block in synthetic organic chemistry and drug discovery. We will delve into its chemical properties, stereoselective synthesis, analytical characterization, and applications, with a focus on the causal reasoning behind methodological choices.
This compound, with the CAS number 34566-05-7, is an organic compound whose significance lies in its stereochemistry.[1][2] As a chiral molecule, it exists as one of two non-superimposable mirror images, or enantiomers. This "handedness" is fundamentally important in pharmaceutical sciences, as biological systems like enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] this compound is a valuable chiral intermediate used in the synthesis of single-enantiomer drugs and other biologically active compounds.[3][4]
Physicochemical & Stereochemical Profile
The distinct three-dimensional arrangement of atoms in this compound dictates its interactions and properties. According to the Cahn-Ingold-Prelog priority rules, with the lowest priority group (the hydrogen on the stereocenter) oriented away from the viewer, the sequence from the amine group (-NH₂) to the hexyl group to the methyl group follows a clockwise direction, conferring the (R) designation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34566-05-7 | [1][2][5] |
| Molecular Formula | C₈H₁₉N | [1][2][5] |
| Molecular Weight | 129.24 g/mol | [3][5] |
| Appearance | Colorless liquid | [1][6] |
| Boiling Point | 163-165 °C | [4][6] |
| Melting Point | < -20 °C | [4][6] |
| Density | ~0.77 g/cm³ | [6][7] |
| Flash Point | 51 °C (123.8 °F) | [5][6] |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol. | [1] |
| InChI Key | HBXNJMZWGSCKPW-MRVPVSSYSA-N | [3][5] |
Stereoselective Synthesis: Pathways to Enantiopurity
Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. The choice of synthetic strategy is often a trade-off between cost, scalability, atom economy, and the desired level of enantiomeric excess (ee). Several robust methods have been developed.
Chiral Auxiliary-Mediated Synthesis
This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the prochiral substrate (2-octanone) to direct the stereochemical outcome of a key reaction.[3] Ellman's auxiliary, (R)-tert-butanesulfinamide, is a common and effective choice.
The causality behind this method lies in steric hindrance. The bulky tert-butylsulfinyl group of the auxiliary shields one face of the N-sulfinyl imine intermediate formed from 2-octanone.[3] This forces the hydride reducing agent to attack from the less hindered face, leading to a highly diastereoselective reduction. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired (R)-amine with high enantiopurity.[3]
Protocol 1: Synthesis via Ellman's Auxiliary
-
Imine Formation: To a solution of 2-octanone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in an anhydrous solvent like THF, add a Lewis acid catalyst such as titanium(IV) ethoxide (5.0 equiv).[8] Heat the reaction mixture (e.g., at 80 °C) until imine formation is complete, as monitored by TLC or LC-MS.[8]
-
Diastereoselective Reduction: Cool the reaction to a low temperature (e.g., -78 °C or -48 °C). Add a hydride reducing agent (e.g., NaBH₄) and stir until the reaction is complete. The choice of reducing agent can influence the diastereomeric ratio.[3]
-
Auxiliary Cleavage: Quench the reaction carefully. Remove the solvent under reduced pressure. Dissolve the crude product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., HCl). Stir until the sulfinyl group is fully cleaved.
-
Work-up and Purification: Perform a standard aqueous work-up to remove the cleaved auxiliary and other impurities. Purify the final product, this compound, by distillation or column chromatography.
Asymmetric Catalysis
Asymmetric catalysis offers a more atom-economical route by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.[3] Direct asymmetric reductive amination (DARA) of 2-octanone is a powerful one-step method.[3]
This process typically involves a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[3] The chiral environment created by the catalyst-ligand complex forces the hydrogenation of the imine intermediate to occur stereoselectively, yielding the (R)-amine.
Biocatalysis and Enzymatic Resolution
Enzymes offer unparalleled stereoselectivity under mild reaction conditions.
-
Reductive Aminases (RedAms): These enzymes can directly convert 2-octanone and an amine source (like ammonia) into this compound with high enantioselectivity, using a cofactor like NADPH.[3]
-
Lipase-Mediated Kinetic Resolution: This method starts with a racemic mixture of 2-aminooctane. An enzyme, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (S)-enantiomer.[3] This leaves the desired this compound unreacted. The acylated (S)-enantiomer and the unreacted (R)-amine have different physical properties and can be easily separated.[3]
Diagram 1: Synthetic Pathways to this compound
Caption: Key synthetic strategies for producing this compound.
Analytical Characterization for Quality Control
Verifying the chemical identity, purity, and, most importantly, the enantiomeric purity of this compound is a critical step.
-
Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the definitive methods for determining enantiomeric excess (ee).[3] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (R) and (S) enantiomers, causing them to separate and elute at different times.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between enantiomers.[3]
Protocol 2: Chiral GC for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., hexane or isopropanol).
-
Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will appear as separate peaks.
-
Calculation: Calculate the enantiomeric excess using the areas of the two peaks:
-
ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
-
Applications in Drug Discovery and Synthesis
Chiral amines are indispensable in modern medicinal chemistry.[3] this compound's utility stems from its dual role as both a structural component and a reaction facilitator.
-
Chiral Building Block: It serves as a starting material for synthesizing more complex molecules where the stereochemistry at the second position of the octane chain is crucial for biological activity.[3][4] This is particularly valuable in developing drugs targeting the central nervous system.[4]
-
Chiral Resolving Agent: this compound can be used to separate racemic mixtures of acidic compounds.[3] It reacts with the racemic acid to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization or chromatography.[3]
-
Ligand in Asymmetric Catalysis: The amine functionality allows it to act as a ligand for metal catalysts, participating in other asymmetric transformations.[1]
Safety, Handling, and Toxicology
A thorough understanding of the hazards is essential for safe handling. The Safety Data Sheet (SDS) provides critical information.[9]
Table 2: GHS Hazard Classification for this compound
| GHS Code | Hazard Statement | Classifications | Source(s) |
| H226 | Flammable liquid and vapour | Flammable Liquid, Cat. 3 | [5][7] |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Cat. 4 | [5][7] |
| H314 | Causes severe skin burns and eye damage | Skin Corrosion, Cat. 1B | [5][7] |
| H400 | Very toxic to aquatic life | Aquatic Acute, Cat. 1 | [5][7] |
Safe Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][9] Use explosion-proof electrical and lighting equipment.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (goggles and faceshield).[1][5][9]
-
Storage: Store in a designated flammables area in a tightly closed container under an inert atmosphere.[9] Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, remove all contaminated clothing and rinse skin with water.[9] If ingested, rinse mouth, do NOT induce vomiting, and seek immediate medical attention.[9]
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An In-depth Technical Guide to the Structure Elucidation of (R)-2-Aminooctane for Pharmaceutical Development
Abstract
The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-2-Aminooctane, a key building block in various active pharmaceutical ingredients (APIs), unambiguous structure elucidation and confirmation of absolute stereochemistry are paramount. This technical guide provides a comprehensive, field-proven framework for the complete structural characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond a simple listing of procedures to explain the causality behind methodological choices. The guide integrates orthogonal analytical techniques—mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral chromatography—presenting each as a self-validating system to ensure the highest degree of scientific integrity and regulatory compliance.
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[1][2]
This compound (Figure 1) is a primary chiral amine that serves as a vital intermediate in the synthesis of numerous pharmaceuticals. Its precise three-dimensional structure dictates its interaction with chiral biological targets like enzymes and receptors. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate the thorough characterization of the absolute stereochemistry of any chiral drug candidate early in the development process.[1][3][4] This guide outlines a robust, multi-faceted analytical strategy to definitively confirm the identity, purity, and absolute configuration of this compound.
Figure 1: Chemical Structure of this compound
The Elucidation Workflow: An Integrated Analytical Approach
Caption: Integrated workflow for the structure elucidation of this compound.
Foundational Analysis: Confirming Molecular Identity and Connectivity
Before interrogating the chiral center, the basic molecular structure—molecular weight, elemental composition, and atomic connectivity—must be unequivocally confirmed.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the gold standard for determining molecular weight. For a relatively small and volatile molecule like 2-aminooctane, Electron Ionization (EI) is a robust choice, providing both the molecular ion and a characteristic fragmentation pattern that acts as a "fingerprint" for the molecule's carbon skeleton.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Data Interpretation & Validation:
The primary validation is the observation of the molecular ion (M⁺˙). For C₈H₁₉N, the molecular weight is 129.24. The presence of a single nitrogen atom dictates an odd nominal molecular weight, consistent with the "Nitrogen Rule".[7] The fragmentation pattern provides further structural confirmation. The base peak for primary amines like 2-aminooctane typically results from α-cleavage (cleavage of the bond beta to the nitrogen), leading to a highly stable immonium ion at m/z 44 ([CH₃CH=NH₂]⁺).[8]
| Ion Description | Expected m/z | Rationale |
| Molecular Ion [M]⁺˙ | 129 | Corresponds to the full molecule C₈H₁₉N. |
| α-Cleavage Ion | 44 | Loss of a hexyl radical (•C₆H₁₃). Confirms the amine is on the second carbon.[8] |
| [M-CH₃]⁺ | 114 | Loss of the methyl group adjacent to the nitrogen. |
| [M-NH₃]⁺ | 112 | Loss of the amino group. |
Table 1: Expected mass fragments for 2-Aminooctane in EI-MS.
Achiral NMR Spectroscopy (¹H and ¹³C)
Expertise & Rationale: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise connectivity of the atoms. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[9] For a simple aliphatic amine, these two spectra are sufficient to confirm the backbone structure.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Techniques: Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.
Data Interpretation & Validation:
The spectra should be consistent with the 2-aminooctane structure. The integration of the ¹H signals must correspond to the number of protons in each environment. The chemical shifts are predictable based on proximity to the electron-withdrawing amino group.
| Assignment | ¹H Chemical Shift (ppm, approx.) | ¹³C Chemical Shift (ppm, approx.) |
| CH ₃-CH(NH₂) | ~1.1 (doublet) | ~23.5 |
| CH₃-CH (NH₂) | ~2.8-3.0 (multiplet) | ~49-51 |
| -CH(NH₂)-CH ₂- | ~1.4-1.5 (multiplet) | ~39-41 |
| -(CH₂)₄- | ~1.2-1.3 (multiplet) | ~22-32 (multiple peaks) |
| -CH₂-CH ₃ | ~0.9 (triplet) | ~14.1 |
| -NH ₂ | ~1.5 (broad singlet) | N/A |
Table 2: Approximate ¹H and ¹³C NMR chemical shifts for 2-Aminooctane in CDCl₃. Data synthesized from typical values for aliphatic amines.[10][11][12]
Stereochemical Determination: The Core of Chiral Elucidation
With the molecular backbone confirmed, the focus shifts to the critical task of determining the stereochemical purity and absolute configuration of the C2 chiral center. This requires specialized chiral techniques.
Chiral Chromatography (GC and HPLC)
Expertise & Rationale: Chiral chromatography is the most powerful and widely used technique for separating enantiomers and determining enantiomeric purity (or enantiomeric excess, ee).[13] The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a volatile amine like 2-aminooctane, both GC and HPLC are viable and provide orthogonal confirmation.
Protocol I: Chiral Gas Chromatography (GC)
Causality: Direct analysis of primary amines on many GC columns can result in poor peak shape due to their basicity. Derivatization, typically by acylation (e.g., with trifluoroacetic anhydride, TFAA), is essential. This neutralizes the basic amine, increases volatility, and introduces a functional group that can enhance chiral recognition by the CSP.[14]
-
Derivatization:
-
To 1 mg of the amine sample, add 100 µL of methylene chloride and 20 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
-
GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX).
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: Isothermal analysis at a temperature that provides good resolution (e.g., 100-140°C), to be optimized.
-
Detector: Flame Ionization Detector (FID).
-
Protocol II: Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Unlike GC, HPLC can often analyze chiral amines directly without derivatization. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are broadly effective for a wide range of chiral compounds, including primary amines, making them an excellent first choice for method development.[13] The mobile phase composition is critical; it typically consists of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol), along with small amounts of an acidic and/or basic additive to improve peak shape and selectivity.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.
-
HPLC Analysis:
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IA or similar amylose-based CSP).
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a low wavelength (e.g., 210 nm), as aliphatic amines lack a strong chromophore.
-
Data Interpretation & Validation (GC & HPLC):
-
System Suitability: Inject a racemic (50:50) mixture of (R)- and (S)-2-Aminooctane to confirm the method's ability to separate the enantiomers. The resolution between the two peaks should be ≥ 1.5.
-
Identification: The retention time of the main peak in the this compound sample must match that of the corresponding peak in the racemic standard.
-
Purity Calculation: The enantiomeric excess (ee) is calculated from the peak areas (A) of the R and S enantiomers:
-
ee (%) = [(A_R - A_S) / (A_R + A_S)] * 100
-
-
Trustworthiness: The final report must include the chromatogram of the sample, the chromatogram of the racemic standard, the calculated resolution, and the calculated enantiomeric purity. For pharmaceutical applications, this purity should typically be >99.0% ee.[5]
Caption: Principle of enantiomeric separation on a Chiral Stationary Phase (CSP).
Chiral NMR Spectroscopy
Expertise & Rationale: While chromatography quantifies enantiomeric purity, it does not inherently assign the absolute configuration (i.e., which peak is R and which is S) without an authentic standard. Chiral NMR spectroscopy, using a Chiral Derivatizing Agent (CDA), can help determine the absolute configuration.[15] The CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and thus distinct NMR spectra.[15][16]
A widely used and reliable method is the formation of diastereomeric amides using Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[15]
Protocol: Derivatization with Mosher's Acid Chloride
-
Reaction: React the this compound sample with enantiomerically pure (S)-(+)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) in an NMR tube with CDCl₃.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide.
-
Analysis: Compare the chemical shifts of the protons near the newly formed stereocenter to established models for Mosher's amides. In the accepted conformational model, the protons on one side of the phenyl ring of the Mosher's reagent are shielded (shifted upfield) while those on the other side are deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced. A more robust approach involves reacting separate aliquots of the amine with both (R)- and (S)-Mosher's acid chloride and comparing the spectra.[15]
Data Interpretation & Validation:
-
Completion: The reaction must go to completion to avoid kinetic resolution, which would give a false measurement of enantiomeric purity. This can be confirmed by the absence of the starting amine signals in the NMR spectrum.
-
Signal Resolution: The key is to observe well-resolved signals for the two diastereomers. The methyl group adjacent to the chiral center is often a good diagnostic signal.
-
Configuration Assignment: The assignment is based on empirical models of how the Mosher's reagent shields or deshields nearby protons in the analyte. For a definitive assignment, this method should be used in conjunction with a technique that provides absolute confirmation, such as X-ray crystallography of a suitable derivative, if possible.
Regulatory Compliance and Reporting
The entire elucidation process must be conducted and documented in accordance with regulatory guidelines. Both the FDA and the International Council for Harmonisation (ICH) have specific guidance on chiral drugs.[3][17][18]
-
ICH Q6A: This guideline specifies that for a new drug substance developed as a single enantiomer, the control of the other enantiomer should be considered in the same way as other impurities.[17][19]
-
FDA Policy (1992): This policy requires that the stereoisomeric composition of a drug be known and that quantitative, stereospecific assays be developed early in the drug's lifecycle.[1][3]
The final Certificate of Analysis for this compound must consolidate all data, stating the confirmed structure, the methods used for confirmation, and a quantitative statement of chemical and enantiomeric purity as determined by validated, stability-indicating methods.
Conclusion
The structure elucidation of this compound is a multi-step, multi-technique process that demands rigorous scientific practice and a deep understanding of analytical principles. By integrating mass spectrometry for molecular weight and fragmentation, achiral NMR for connectivity, and a combination of chiral chromatography and chiral NMR for stereochemical integrity, a complete and defensible structural profile can be established. This methodical, evidence-based approach is not merely an academic exercise; it is a critical requirement for ensuring the safety and efficacy of the final pharmaceutical product and is fundamental to successful regulatory submission.
References
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Mishra, S. K., & Suryaprakash, N. (2013). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Magnetic Resonance in Chemistry, 51(9), 567-572. [Link]
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Clayden, J., & Read, B. (2012). The Significance of Chirality in Drug Design and Development. Future Medicinal Chemistry, 4(15), 1965-1970. [Link]
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ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. Chemical & Engineering News. [Link]
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Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA Policy Statement. [Link]
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McConnell, O. J., & Bach, A. C. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10221-10242. [Link]
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Lima, Y. R., et al. (2019). NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
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Ilisz, I., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7013. [Link]
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Zhang, Z., et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1214(1-2), 156-161. [Link]
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IKEV. (n.d.). ICH Q6A Guideline. [Link]
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Kannappan, V. (2025). Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. [Link]
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Semantic Scholar. (n.d.). Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. [Link]
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Blaschke, G. (2002). Chiral Purity in Drug Analysis. ResearchGate. [Link]
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De Camp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340. [Link]
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Rocha, L. C., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(15), 2746. [Link]
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Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
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Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. [Link]
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Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
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Jhansi, T. N., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72. [Link]
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ResearchGate. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2 Aminobutanamide. [Link]
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An In-depth Technical Guide to the Chiral Properties of (R)-2-Aminooctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. Chiral primary amines, in particular, are crucial building blocks in the synthesis of a vast array of biologically active compounds.[1] This guide delves into the chiral properties of (R)-2-Aminooctane, a model chiral primary amine. We will explore its stereochemistry, methods for its enantioselective synthesis and resolution, and advanced analytical techniques for the determination of its enantiomeric purity. This document is intended to serve as a comprehensive resource, providing both theoretical understanding and practical, field-proven methodologies for professionals in the pharmaceutical and chemical industries.
The Significance of Chirality in Drug Development: A Primer
In the realm of pharmacology, it is a well-established principle that the enantiomers of a chiral drug can exhibit significantly different biological activities.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable or toxic side effects.[2] This underscores the critical importance of producing single-enantiomer drugs. Chiral amines are prevalent structural motifs in many pharmaceuticals, making the synthesis and analysis of enantiomerically pure amines a cornerstone of modern drug development.[3][4][5] this compound, with its single stereocenter, serves as an excellent case study to understand the foundational concepts of chirality and their practical implications.
Stereochemistry of 2-Aminooctane
2-Aminooctane possesses a chiral center at the second carbon atom (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a hexyl group, and an amino group.[6] This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: this compound and (S)-2-Aminooctane. The (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog priority rules, which rank the substituents around the chiral center.
Figure 1: Enantiomers of 2-Aminooctane.
Synthesis and Resolution of this compound
The production of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.
Enantioselective Synthesis
Modern synthetic organic chemistry offers several powerful methods for the direct synthesis of chiral amines.[7] Metal-catalyzed enantioselective reductive amination of the corresponding ketone (2-octanone) is a highly efficient approach.[8][9] This method involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively reduce the imine intermediate formed from the ketone and an amine source.[10] Biocatalytic methods, employing enzymes such as transaminases or reductive aminases, are also gaining prominence due to their high enantioselectivity and environmentally benign reaction conditions.[4][6]
Chiral Resolution of Racemic 2-Aminooctane
Chiral resolution is a classical yet widely used technique for separating enantiomers from a racemic mixture.[11] The most common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid.[12][13][14]
Figure 2: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Protocol for Chiral Resolution using (R,R)-Tartaric Acid:
-
Dissolution: Dissolve racemic 2-aminooctane in a suitable solvent, such as methanol.
-
Addition of Resolving Agent: Add an equimolar amount of (R,R)-tartaric acid dissolved in the same solvent to the amine solution.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The solubility difference between the two diastereomeric salts is the key to this separation.[12]
-
Isolation: Collect the crystals by filtration.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the enantiomerically enriched free amine.[13]
-
Extraction: Extract the free amine into an organic solvent, followed by drying and solvent evaporation to yield the purified enantiomer.
Analytical Techniques for Chiral Purity Determination
Accurately determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound is paramount. Several analytical techniques are routinely employed for this purpose.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[15] Each enantiomer rotates the light by an equal magnitude but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).
| Property | Value |
| Compound | This compound |
| CAS Number | 34566-05-7 |
| Molecular Formula | C₈H₁₉N |
| Molecular Weight | 129.24 g/mol |
| Boiling Point | 163-165 °C |
| Density | 0.77 g/cm³ at 25 °C |
Data compiled from various chemical suppliers.[16][17][18]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is one of the most powerful and widely used techniques for separating and quantifying enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral amines.[19]
Exemplary Chiral HPLC Protocol:
-
Column Selection: Choose a suitable chiral stationary phase, such as a cellulose or amylose-based column.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape and resolution.[20][21]
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and elute with the prepared mobile phase under isocratic conditions.
-
Detection: Monitor the elution profile using a UV detector. The area under each peak corresponding to the (R) and (S) enantiomers can be used to calculate the enantiomeric excess.
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
These are generalized conditions and may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA) or a chiral derivatizing agent.[22][23] A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[24][25] These diastereomeric complexes have slightly different magnetic environments, which can result in separate, distinguishable signals in the NMR spectrum for each enantiomer.[26]
Figure 3: Experimental Workflow for NMR-based Chiral Purity Determination.
General Protocol for NMR Analysis with a CSA:
-
Sample Preparation: Dissolve a precise amount of the 2-aminooctane sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative of tartaric acid) to the NMR tube.
-
Spectrum Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
-
Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.
Applications in Drug Development and Beyond
Enantiomerically pure this compound and other chiral amines are invaluable in several areas:
-
Chiral Building Blocks: They serve as starting materials in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs).[16][27][28]
-
Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[6][29]
-
Asymmetric Catalysis: Chiral amines can act as ligands for metal catalysts or as organocatalysts themselves to induce enantioselectivity in chemical reactions.[2]
-
Agrochemicals: Similar to pharmaceuticals, the biological activity of many pesticides and herbicides is dependent on their stereochemistry.[28]
Conclusion
The chiral properties of this compound exemplify the fundamental principles of stereochemistry that are of paramount importance in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, resolution, and analytical characterization is essential for researchers and scientists working in drug development. The methodologies outlined in this guide, from classical diastereomeric salt resolution to modern chromatographic and spectroscopic techniques, provide a robust framework for ensuring the enantiomeric purity of chiral amines, a critical factor in the development of safe and effective medicines.
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A Senior Application Scientist's Guide to the Enantioselective Synthesis of (R)-2-Aminooctane
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for efficacy and safety. Chiral amines, in particular, represent a ubiquitous structural motif found in approximately 40-45% of small-molecule pharmaceuticals and numerous agrochemicals.[1] These compounds serve as critical chiral building blocks, resolving agents, and ligands in asymmetric catalysis.[1] (R)-2-Aminooctane, a simple yet representative chiral primary amine, provides an excellent case study for exploring the sophisticated strategies developed to access single-enantiomer compounds. Its structure is foundational in the synthesis of more complex molecules where the precise three-dimensional arrangement of atoms dictates biological activity.[1][2] This guide provides an in-depth exploration of the principal, field-proven methodologies for the synthesis of this compound, grounded in mechanistic understanding and practical application.
Strategic Overview: Pathways to Enantiopure this compound
The synthesis of a chiral amine like this compound from its prochiral precursor, 2-octanone, necessitates the creation of a single stereocenter with high fidelity. The primary strategies to achieve this can be broadly categorized into three main approaches: Asymmetric Reductive Amination, Resolution of a Racemic Mixture, and the use of Chiral Auxiliaries. Each strategy offers a unique set of advantages concerning atom economy, scalability, and applicability.
Figure 1: High-level overview of synthetic routes to this compound.
Asymmetric Reductive Amination: The Direct Approach
Direct asymmetric reductive amination (DARA) stands as a highly atom-economical method for producing chiral amines in a single step from a prochiral ketone.[3] This transformation involves the in-situ formation of an imine from 2-octanone and an amine source (typically ammonia), which is then stereoselectively reduced by a chiral catalyst.
Causality and Mechanistic Insight
The success of this method hinges on the efficacy of the chiral catalyst, which is typically a transition metal complexed with a chiral ligand. The catalyst system, often based on Iridium (Ir) or Rhodium (Rh) with ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), creates a chiral environment.[3] This environment forces the reducing agent (e.g., H₂) to add to one face of the imine intermediate preferentially, thereby establishing the desired stereocenter. The choice of metal, ligand, and reaction conditions is paramount for achieving high yield and enantioselectivity.[3]
Data Summary: Catalytic Performance
While specific data for the asymmetric reductive amination of 2-octanone is sparsely detailed in readily available literature, we can extrapolate from studies on similar aliphatic ketones. The performance of such systems is highly substrate-dependent.
| Catalyst System | Ligand Type | Amine Source | Typical Yield (%) | Typical e.e. (%) | Reference |
| [Ir(COD)Cl]₂ / Chiral Ligand | BINAP derivative | NH₄I / H₂ | 80 - 95 | 85 - >99 | [4] |
| Ru-complex / Chiral Ligand | (S,S)-f-binaphane | NH₄I / H₂ | up to 99 | up to 74 | [4] |
Experimental Protocol: Generalized Asymmetric Reductive Amination
This protocol is a representative example and requires optimization for the specific substrate and catalyst system.
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with the transition metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand in a 1:1.1 molar ratio. Anhydrous, degassed solvent (e.g., toluene or THF) is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add 2-octanone (1.0 eq) and the amine source (e.g., ammonium iodide, 1.5 eq).
-
Hydrogenation: The reaction vessel is sealed, removed from the glovebox, and purged several times with high-purity hydrogen gas. The reaction is then pressurized with hydrogen (typically 50-100 atm) and heated to the desired temperature (e.g., 40-80 °C).
-
Monitoring and Workup: The reaction is monitored by TLC or GC for the consumption of the starting ketone. Upon completion, the vessel is cooled, and the pressure is carefully released.
-
Purification: The solvent is removed under reduced pressure. The residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1M NaOH) to remove the ammonium salt and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.
Biocatalysis: The Green Chemistry Frontier
Biocatalysis has emerged as a powerful and sustainable alternative for synthesizing chiral compounds, offering exceptional selectivity under mild, environmentally benign conditions.[3] For this compound, two primary biocatalytic strategies are prevalent: enzymatic kinetic resolution of a racemic mixture and direct asymmetric synthesis using reductive aminases or transaminases.
Enzymatic Kinetic Resolution
This classic biocatalytic method involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted, desired enantiomer to be isolated with high optical purity.[3]
Lipases, such as Candida antarctica lipase B (CALB), are frequently used for the kinetic resolution of racemic amines via enantioselective acylation.[3] When a racemic mixture of 2-aminooctane is treated with an acyl donor (e.g., isopropyl acetate) in the presence of CALB, the enzyme's chiral active site preferentially accommodates the (S)-enantiomer, catalyzing its acylation. The (R)-enantiomer is a poor fit for the enzyme's active site and remains largely unreacted. This difference in reaction rates allows for the separation of the resulting N-acyl-(S)-2-aminooctane from the desired this compound. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.
Figure 2: Workflow for enzymatic kinetic resolution of racemic 2-aminooctane.
-
Reaction Setup: To a solution of racemic 2-aminooctane (1.0 eq) in an appropriate organic solvent (e.g., hexane or MTBE), add an acyl donor (e.g., isopropyl acetate, 0.6 eq).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, a commercial preparation of CALB) to the mixture (typically 10-20% by weight of the amine).
-
Incubation: Seal the reaction vessel and agitate it (e.g., on an orbital shaker) at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC, tracking the conversion and the enantiomeric excess (e.e.) of the remaining amine. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the unreacted amine.
-
Workup and Purification: Once the target conversion is reached, filter off the immobilized enzyme (which can often be recycled). The filtrate contains the (R)-amine and the (S)-amide. The amine can be separated from the amide by an acidic wash (e.g., 1M HCl), which protonates the amine and transfers it to the aqueous phase. The aqueous layer is then basified (e.g., with 2M NaOH) and the free (R)-amine is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield enantiomerically enriched this compound.
Biocatalytic Asymmetric Reductive Amination
A more advanced biocatalytic approach is the direct conversion of 2-octanone to this compound using enzymes like reductive aminases (RedAms) or transaminases.[3][5] This method avoids the 50% yield limitation of kinetic resolution.
Reductive aminases catalyze the direct reductive coupling of a ketone with an amine source, utilizing a cofactor like NADPH for the reduction step.[3][5] The enzyme's chiral active site binds the ketone and the amine, facilitating the formation of an imine intermediate in a specific orientation. The subsequent NADPH-dependent reduction occurs stereoselectively, producing the amine with high enantiomeric excess. Recent research has identified fungal RedAms with activity on aliphatic ketones.[3]
| Enzyme | Substrate | Product | Conversion (%) | e.e. (%) | Reference |
| NfisRedAm (Neosartorya fischeri) | 2-Octanone | This compound | 99 | 62 | [3] |
Note: While conversion is high, the enantiomeric excess in this specific reported case is moderate, highlighting the ongoing need for enzyme engineering and discovery to improve performance for specific substrates.[3]
Chiral Auxiliary-Mediated Synthesis: The Classic Approach
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry.[3][6] A prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.[7]
Causality and Mechanistic Insight
For the synthesis of this compound, a common strategy involves reacting 2-octanone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide (Ellman's auxiliary). This reaction forms a chiral N-sulfinyl imine intermediate. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond. Consequently, the subsequent reduction of this imine with a hydride reagent (e.g., NaBH₄) proceeds with high diastereoselectivity, as the hydride is forced to attack from the less sterically hindered face. Finally, acidic hydrolysis cleaves the auxiliary to afford the free chiral amine.
Figure 3: Workflow for chiral auxiliary-based synthesis of this compound.
Experimental Protocol: Synthesis via Ellman's Auxiliary
-
Imine Formation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-octanone (1.0 eq) and (R)-tert-butanesulfinamide (1.05 eq) in an anhydrous solvent like THF. Add a Lewis acid catalyst/dehydrating agent (e.g., Ti(OEt)₄, 2.0 eq). Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of the ketone.
-
Workup 1: Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring. Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Diastereoselective Reduction: Dissolve the crude N-sulfinyl imine in an anhydrous solvent (e.g., THF) and cool the solution to -40 °C to -78 °C in a dry ice/acetone bath. Add the reducing agent (e.g., NaBH₄, 3.0 eq) portion-wise, maintaining the low temperature. Allow the reaction to stir for several hours before slowly warming to room temperature.
-
Workup 2: Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: Dissolve the crude sulfinamide adduct in methanol and add a solution of HCl in dioxane (e.g., 4M, 4.0 eq). Stir the mixture at room temperature for 1-2 hours.
-
Final Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., ether) to remove the cleaved auxiliary. Basify the aqueous layer with solid NaOH or concentrated NH₄OH until pH > 12. Extract the free amine with ether or CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield this compound.
Conclusion and Outlook
The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct and powerful strategies. The choice of method depends on project-specific requirements such as scale, cost, desired optical purity, and available equipment.
-
Asymmetric Reductive Amination offers a direct, atom-economical route that is highly attractive for industrial applications, provided an effective catalyst system can be identified and optimized.
-
Biocatalytic methods , particularly direct reductive amination, represent the cutting edge of green and sustainable chemistry. While kinetic resolutions are robust, their 50% yield limitation is a significant drawback. The continued development and engineering of enzymes like RedAms and transaminases will undoubtedly make this the preferred route in the future.[8][9]
-
The Chiral Auxiliary approach remains a reliable and high-yielding method, particularly valuable in a research and development setting where substrate generality and predictable outcomes are paramount.
For drug development professionals, understanding the nuances, strengths, and limitations of each of these methodologies is crucial for making informed decisions in the rapid and efficient development of chiral pharmaceutical agents.
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-
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University of Rochester. (n.d.). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. Retrieved from [Link]
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Retrieved from [Link]
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ResearchGate. (2020). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. Retrieved from [Link]
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ResearchGate. (2017). The Kinetic Resolution of Racemic Amines Using a Whole-Cell Biocatalyst Co-Expressing Amine Dehydrogenase and NADH Oxidase. Retrieved from [Link]
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Executive Summary and Scientific Context
<An In-depth Technical Guide to the Safe Handling and Management of (R)-2-Aminooctane
This compound (CAS RN: 34566-05-7), a chiral primary amine, is a critical building block and reagent in modern organic synthesis.[1] Its stereospecific nature makes it invaluable for the asymmetric synthesis of complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[1][2] However, its utility is matched by a significant hazard profile that necessitates a robust and informed approach to its handling, storage, and disposal. This guide provides a comprehensive framework for the safe management of this compound in a laboratory setting. It moves beyond mere procedural steps to explain the causality behind safety protocols, ensuring that researchers can not only follow guidelines but also understand the principles that underpin them, thereby fostering a proactive safety culture.
Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's intrinsic properties is the foundation of safe handling. This compound is a flammable, corrosive, and acutely toxic liquid that also poses a significant environmental hazard.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and universal language for hazard communication. This compound is classified as follows:
-
Flammable Liquids, Category 3 (H226: Flammable liquid and vapor)[3][4]
-
Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed)[3][5]
-
Skin Corrosion, Category 1B (H314: Causes severe skin burns and eye damage)[3][4]
-
Acute Aquatic Toxicity, Category 1 (H400: Very toxic to aquatic life)[3][6]
These classifications mandate stringent controls to prevent ignition, ingestion, skin/eye contact, and release into the environment.
Key Physicochemical and Toxicological Data
Quantitative data provides the basis for risk assessment and the selection of appropriate safety measures. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [7] |
| Molecular Weight | 129.24 g/mol | [7][8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 163-165 °C | [6][7] |
| Melting Point | < -20 °C | [6][7] |
| Flash Point | 50-51 °C (123.8 °F) | [3][6] |
| Density | ~0.77 g/cm³ at 25°C | [6][10] |
| Vapor Pressure | 2.01 mmHg at 25°C | [9][10] |
| Water Solubility | Almost insoluble | [9] |
| Toxicity | LD50 (intravenous, mouse): 23 mg/kg | [10] |
The relatively low flash point of 51°C indicates that this compound can form ignitable vapor-air mixtures at moderately elevated temperatures, a critical consideration for storage and handling procedures.[3][6] Its high corrosivity (Skin Corrosion 1B) underscores the necessity of robust personal protective equipment to prevent severe tissue damage upon contact.[3]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and PPE, is essential to minimize exposure. The primary routes of exposure are inhalation, skin/eye contact, and ingestion.
Engineering Controls
The first line of defense is to handle the chemical within a controlled environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to control flammable and harmful vapors.[4][11]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[9][11]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[11]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be based on the specific hazards of this compound.
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of the compound, nitrile or butyl gloves are appropriate. Always check the manufacturer's glove compatibility data. Dispose of gloves immediately if contamination is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] Due to the severe corrosive nature of the substance, a full faceshield must also be worn whenever there is a risk of splashing.[3][11]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9][10]
-
Respiratory Protection: If engineering controls are insufficient or during an emergency response, a NIOSH-approved respirator with a filter appropriate for organic vapors (e.g., type ABEK (EN14387)) is required.[3][11]
Safe Handling, Storage, and Disposal Workflow
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory. The causality is clear: proper procedures prevent exposure, spills, and accidental reactions.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and spill cleanup materials are at hand.
-
Container Inspection: Inspect the container for damage or leaks before opening.
-
Inert Atmosphere: The compound is noted as being air-sensitive.[9] For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[11]
-
Dispensing: Use only non-sparking tools and explosion-proof equipment for transfers.[11] Ground and bond containers during transfer to prevent static discharge, a potential ignition source.[11]
-
Heating: Avoid open flames. If heating is required, use a water bath, heating mantle, or oil bath with precise temperature control.
-
Post-Handling: Tightly close the container immediately after use.[11] Decontaminate the work area within the fume hood. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.[11]
Caption: Workflow for Safe Handling of this compound.
Storage Requirements
Improper storage is a common cause of laboratory incidents. The goal is to ensure chemical stability and prevent accidental contact with incompatible materials.
-
Location: Store in a designated flammables area in a tightly closed container.[9][11] The storage area should be cool, dry, and well-ventilated.[11]
-
Segregation: Store away from strong oxidizing agents and other incompatible materials.[11]
-
Security: The substance should be stored in a locked cabinet or an area with restricted access.[4]
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste.
-
Collection: Collect waste in a dedicated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Environmental Precaution: Due to its high aquatic toxicity (H400), it is imperative to avoid release to the environment.[6][9] Never dispose of this chemical down the drain.
-
Procedure: All waste must be disposed of through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[11]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area. Keep people upwind of the spill.[11]
-
Control Vapors & Ignition Sources: Remove all sources of ignition (e.g., turn off nearby equipment).[11]
-
Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralization (Caution): For a final wipe-down after absorption, a dilute acid solution (e.g., 5% acetic acid) can be used cautiously to neutralize the amine, but this should only be performed by trained personnel due to the potential for heat generation.
-
Collection: Use spark-proof tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
Caption: Emergency Response Decision Tree for a Chemical Spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Call a physician or poison control center immediately.[11]
In all cases of exposure, show the Safety Data Sheet (SDS) to the attending medical professional.[11]
Conclusion
This compound is a potent and versatile chemical tool for drug development and scientific research. Its hazardous properties, however, demand the utmost respect and adherence to rigorous safety protocols. By understanding the chemical's characteristics, implementing robust engineering controls, using appropriate PPE, and following systematic procedures for handling and emergencies, researchers can mitigate the risks and utilize this valuable compound responsibly and safely.
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An In-depth Technical Guide to the Biological Activity of (R)-2-Aminooctane
This guide provides a comprehensive technical overview of the known and inferred biological activities of (R)-2-Aminooctane. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this chiral amine. This document synthesizes existing data on structurally similar compounds to propose a likely activity profile for this compound and outlines the necessary experimental workflows for its validation.
Introduction: The Enigmatic Profile of a Chiral Amine
This compound, a chiral primary amine with the chemical formula C₈H₁₉N, is a structurally simple molecule that holds potential as a versatile chemical building block.[1][2] Its stereospecific configuration is crucial, as enantiomers of a drug can exhibit vastly different pharmacological effects.[3] While its synthesis and chemical properties are well-documented, direct research into the specific biological activity of this compound is notably limited. This guide aims to bridge this knowledge gap by extrapolating from structurally related compounds and proposing a rigorous framework for its systematic investigation.
Inferred Pharmacological Profile: Lessons from Structural Analogs
The biological activity of a molecule is intrinsically linked to its structure. Given the scarcity of direct data on this compound, we can infer its likely pharmacological profile by examining its structural analogs, primarily 2-aminoheptane (also known as tuaminoheptane) and 1,5-dimethylhexylamine (DMHA or 2-aminoisoheptane).
2-Aminoheptane is recognized as a sympathomimetic stimulant and vasoconstrictor, historically used as a nasal decongestant.[4][5] DMHA is also a central nervous system stimulant, known to increase energy levels, enhance mental focus, and suppress appetite.[6][7][8] It is believed to exert its effects by increasing the levels of dopamine and noradrenaline.[9]
Based on these analogs, it is hypothesized that this compound possesses sympathomimetic and central nervous system stimulant properties. The presence of the amino group on the second carbon of the octane chain suggests it may interact with adrenergic and dopaminergic receptors.
Potential Therapeutic Applications: A Landscape of Possibilities
The inferred pharmacological profile of this compound suggests several potential therapeutic applications, which require empirical validation.
Central Nervous System Stimulation
Drawing parallels with DMHA, this compound could be investigated for its potential as a CNS stimulant.[7][10] This could have applications in conditions requiring enhanced focus and wakefulness.
Vasoconstrictive and Decongestant Effects
Similar to 2-aminoheptane, this compound may exhibit vasoconstrictive properties, making it a candidate for development as a nasal decongestant.[4]
A Scaffold for Novel Therapeutics
Beyond its intrinsic activity, this compound serves as a valuable chiral building block for synthesizing more complex molecules.[1][3] Research has indicated that derivatives of similar 2-amino-alcohols have shown promise as cytotoxic agents against cancer cell lines, opening an avenue for its use in oncology drug discovery.[3][11]
Proposed Experimental Workflows for Pharmacological Characterization
To rigorously define the biological activity of this compound, a multi-tiered experimental approach is necessary. The following workflows are designed to test the hypothesized activities and elucidate the underlying mechanisms of action.
Workflow for Assessing Sympathomimetic Activity
This workflow aims to determine if this compound interacts with adrenergic receptors, a hallmark of sympathomimetic amines.
Caption: Workflow for characterizing sympathomimetic activity.
Methodology:
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3).
-
Protocol: Utilize commercially available membrane preparations expressing the receptor of interest. Incubate the membranes with a radiolabeled ligand (e.g., [³H]-prazosin for α1) and varying concentrations of this compound. Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
-
Functional Assays:
-
Objective: To assess whether binding to the receptor results in a functional response (agonist or antagonist activity).
-
Protocol: Use cell lines expressing the specific adrenergic receptor subtype. For β-receptors, measure the accumulation of cyclic AMP (cAMP) in response to this compound. For α1-receptors, measure intracellular calcium mobilization.
-
-
Isolated Tissue Bath Experiments:
-
Objective: To evaluate the physiological effect of this compound on isolated tissues.
-
Protocol: Mount a rat aortic ring or a section of guinea pig ileum in an organ bath. Administer increasing concentrations of this compound and measure changes in tissue contraction or relaxation.
-
-
In Vivo Animal Models:
-
Objective: To confirm the physiological effects in a living organism.
-
Protocol: Administer this compound to rodents and monitor cardiovascular parameters (blood pressure, heart rate) and locomotor activity.
-
Workflow for Investigating CNS Stimulant Effects
This workflow is designed to explore the potential central nervous system stimulant properties of this compound.
Caption: Workflow for evaluating CNS stimulant effects.
Methodology:
-
Neurotransmitter Uptake and Release Assays:
-
Objective: To determine if this compound affects the reuptake or release of key neurotransmitters.
-
Protocol: Use isolated nerve terminals (synaptosomes) from rodent brains. For uptake assays, measure the inhibition of radiolabeled neurotransmitter (e.g., [³H]-dopamine) uptake. For release assays, pre-load synaptosomes with a radiolabeled neurotransmitter and measure its release upon exposure to this compound.
-
-
Behavioral Pharmacology:
-
Objective: To assess the behavioral effects of this compound in animal models.
-
Protocol:
-
Open Field Test: Place rodents in an open arena and track their movement to quantify locomotor activity.
-
Novel Object Recognition Test: Assess cognitive function by measuring the animal's preference to explore a novel object over a familiar one.
-
-
Workflow for Screening Anticancer Activity of Derivatives
This workflow outlines the initial steps for evaluating the potential of this compound derivatives as cytotoxic agents.
Caption: Workflow for anticancer screening of derivatives.
Methodology:
-
Synthesis of Derivatives:
-
Objective: To create a library of novel compounds based on the this compound scaffold.
-
Protocol: Employ established organic synthesis methods to generate derivatives such as 2-amino-alcohols and quinolines.[3]
-
-
In Vitro Cytotoxicity Screening:
-
Objective: To identify derivatives with cytotoxic activity against cancer cells.
-
Protocol: Use the MTT assay to measure the metabolic activity (and thus viability) of various cancer cell lines after treatment with the synthesized derivatives.
-
-
Mechanism of Action Studies:
-
Objective: To understand how the active compounds induce cell death.
-
Protocol: For promising derivatives, conduct assays to determine if they induce apoptosis (e.g., Annexin V/PI staining) or cause cell cycle arrest (e.g., flow cytometry).
-
Synthesis and Stereochemical Purity: A Critical Consideration
The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, the enantiomeric purity of this compound is paramount for any pharmacological investigation. Asymmetric synthesis methods, such as enzymatic resolution or the use of chiral auxiliaries, are employed to produce the (R)-enantiomer with high enantiomeric excess.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34566-05-7 | [12][13] |
| Molecular Formula | C₈H₁₉N | [2][12] |
| Molecular Weight | 129.24 g/mol | [12][13] |
| Boiling Point | 163-165 °C | [1] |
| Density | ~0.77 g/cm³ at 25 °C | [1] |
Conclusion and Future Directions
This compound represents a molecule with significant, yet largely unexplored, biological potential. Based on its structural similarity to known sympathomimetic and CNS stimulant compounds, it is a promising candidate for further investigation in these areas. Furthermore, its utility as a chiral scaffold for the synthesis of novel therapeutic agents, particularly in oncology, warrants dedicated research efforts. The experimental workflows detailed in this guide provide a robust framework for elucidating its pharmacological profile and unlocking its therapeutic potential. Future research should focus on systematically executing these studies to move from inferred activity to empirical evidence.
References
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My Supplement Store. (n.d.). WHAT IS DMHA: COMPLETE GUIDE TO USING THIS STIMULANT. Retrieved from [Link]
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Allen, J. (2017, November 4). What is DMHA? Supplements Ingredients Explained. Medium. Retrieved from [Link]
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Mr Supplement. (2025, June 4). DMHA (Octodrine) Benefits, Dose, Side Effects, Alternatives. Retrieved from [Link]
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Cohen, P. A., & Travis, J. C. (2018). Octodrine: New Questions and Challenges in Sport Supplements. Sports Medicine - Open, 4(1), 38. Retrieved from [Link]
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Gesher. (n.d.). The Role of 2-Aminoheptane in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]
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Aiello, A., et al. (2009). Clavaminols A–F, novel cytotoxic 2-amino-3-alkanols from the ascidian Clavelina phlegraea. Tetrahedron, 65(35), 7254-7259. Retrieved from [Link]
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Methodological & Application
Core Application 1: (R)-2-Aminooctane as a Chiral Auxiliary in Asymmetric Alkylation
An Application Guide to Asymmetric Synthesis Using (R)-2-Aminooctane
For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral amines, in particular, are not only prevalent in over 40% of small-molecule pharmaceuticals but also serve as indispensable tools in asymmetric synthesis as resolving agents, chiral auxiliaries, and building blocks for more complex molecules.[1][2][3] this compound, a chiral primary amine, has emerged as a versatile and effective reagent in this field. Its simple, well-defined stereocenter and lipophilic octyl chain provide a unique combination of properties that can be leveraged to control the stereochemical outcome of various chemical transformations.
This document serves as a detailed guide to the practical applications of this compound in asymmetric synthesis. Moving beyond a mere listing of procedures, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also adapt these protocols for their specific synthetic challenges. We will explore its primary roles as a chiral auxiliary for the stereoselective alkylation of ketones, as a resolving agent for the separation of racemic acids, and as a precursor for the synthesis of novel chiral ligands.
The use of a chiral auxiliary is a classic and robust strategy for inducing stereoselectivity.[3][4] The auxiliary, a stereogenic group temporarily incorporated into the substrate, directs a subsequent reaction to favor the formation of one diastereomer over the other. This compound is highly effective in this role, particularly for the α-alkylation of prochiral ketones.
Principle of Operation
The strategy hinges on the temporary conversion of a prochiral ketone into a chiral imine by condensation with this compound. The steric hindrance imposed by the chiral amine directs the approach of an electrophile to one of the two diastereotopic faces of the corresponding aza-enolate (or lithioenamine) intermediate. Subsequent hydrolysis of the alkylated imine releases the α-alkylated ketone, now enantiomerically enriched, and allows for the recovery of the this compound auxiliary.[5] The efficiency of this chirality transfer is what makes the method synthetically valuable.
Experimental Workflow: Asymmetric Alkylation of Cyclohexanone
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Introduction: The Imperative of Chirality in Modern Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-2-Aminooctane as a chiral resolving agent.
In the realm of pharmaceutical sciences and synthetic chemistry, the concept of chirality is of paramount importance. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other that can exhibit vastly different pharmacological, toxicological, and physiological effects.[1][2] The synthesis of enantiopure drugs is therefore crucial for controlling potential side effects and enhancing therapeutic efficacy.[3] One of the most robust and industrially scalable methods for separating enantiomers from a racemic mixture is through diastereomeric salt crystallization.[1][4]
This classical resolution technique involves reacting a racemic mixture, such as a carboxylic acid, with a single enantiomer of a chiral resolving agent.[5] This reaction creates a pair of diastereomers which, unlike enantiomers, possess distinct physicochemical properties like solubility, allowing for their separation via fractional crystallization.[1][4][6] this compound has emerged as a valuable chiral base for this purpose, proving effective in the resolution of racemic acidic compounds, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs).[7]
This document serves as a comprehensive technical guide, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful application of this compound as a chiral resolving agent.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is fundamental to its effective application. This compound is a chiral primary amine that serves as an effective base for forming diastereomeric salts with acidic compounds.
| Property | Value | Reference |
| Chemical Name | This compound; (R)-2-Octylamine | |
| CAS Number | 34566-05-7 | [8][9] |
| Molecular Formula | C₈H₁₉N; CH₃(CH₂)₅CH(NH₂)CH₃ | [8] |
| Molecular Weight | 129.24 g/mol | [8][9] |
| Appearance | Liquid | [9] |
| Optical Purity | Enantiomeric Excess: ≥98.5% | |
| Assay | ≥98.0% (GC) | [9] |
| Flash Point | 51 °C (123.8 °F) | |
| InChI Key | HBXNJMZWGSCKPW-MRVPVSSYSA-N | [9] |
The Principle of Resolution via Diastereomeric Salt Formation
The core of this resolution technique lies in the conversion of a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair. When a racemic acid, denoted as (R/S)-Acid, is treated with enantiomerically pure this compound, an acid-base reaction occurs, yielding two diastereomeric salts:
-
Salt A: [(R)-Acid]•[this compound]
-
Salt B: [(S)-Acid]•[this compound]
These two salts, (R,R) and (S,R), are diastereomers. This diastereomeric relationship fundamentally alters their physical properties, most critically their solubility in a given solvent system. By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt can be selectively crystallized from the solution. This process is known as fractional crystallization.[6][7] Once the less soluble salt is isolated, the enantiomerically pure acid can be regenerated by treatment with a strong acid, which protonates the resolving agent, rendering it water-soluble and liberating the desired free acid.[10][11]
Methodology
-
Diastereomeric Salt Formation & Crystallization
-
In an appropriately sized flask, dissolve the racemic acid (1.0 eq) in the pre-determined optimal solvent with heating and stirring until a clear solution is obtained.
-
Slowly add the optimal molar equivalent of this compound to the warm solution. The formation of the salt may be exothermic.
-
Once the addition is complete, cease heating and allow the solution to cool slowly to room temperature. To maximize crystal formation, it is often beneficial to seed the solution with a tiny crystal from the screening experiment, if available.
-
Continue cooling the mixture in an ice bath or refrigerator for several hours or overnight to ensure complete crystallization.
-
-
Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals thoroughly. At this stage, a sample can be taken to determine the diastereomeric excess (de%) to assess the efficiency of the crystallization.
-
-
Recovery of the Enantiomerically Enriched Acid
-
Suspend the dried diastereomeric salt in water.
-
With vigorous stirring, add a strong acid, such as 2M hydrochloric acid, dropwise until the solution is acidic (pH ~1-2). This protonates the this compound, forming a water-soluble ammonium salt, and liberates the free carboxylic acid. [10][12] * Extract the liberated acid into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3x volumes).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched acid.
-
-
Analysis of Optical Purity
-
Determine the enantiomeric excess (ee%) of the recovered acid using a validated chiral analytical method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. Compare the specific rotation with the literature value for the pure enantiomer.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | Solvent is too good (solubility is too high); Concentration is too low. | Try a less polar solvent or a solvent mixture; Concentrate the solution; Cool to a lower temperature for a longer period. |
| "Oiling Out" | The melting point of the diastereomeric salt is lower than the crystallization temperature; Impurities are present. | Add a co-solvent to increase solubility and lower the saturation point; Ensure high purity of starting materials; Try a different solvent system. |
| Low Enantiomeric Excess (ee%) | Poor solubility difference between diastereomers in the chosen solvent; Cooling was too rapid, trapping the other diastereomer. | Re-screen for a more selective solvent; Recrystallize the diastereomeric salt; Ensure slow, controlled cooling. |
| Low Yield | The desired diastereomer has significant solubility in the mother liquor; Insufficient crystallization time. | Concentrate the mother liquor to obtain a second crop of crystals (may be of lower purity); Increase crystallization time/lower the final temperature. |
Conclusion
This compound is a highly effective chiral resolving agent for the separation of racemic acids via diastereomeric salt crystallization. The success of this classical technique hinges on the careful and systematic optimization of key experimental parameters, most notably the choice of solvent. By following a logical workflow of screening, preparative crystallization, and analysis, researchers can develop a robust and scalable process to obtain enantiomerically pure compounds that are vital for drug development and fine chemical synthesis.
References
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Agilent Technologies. Chiral HPLC of NSAIDs (Profens). [Link]
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UCL Discovery. Isolation of enantiomers via diastereomer crystallisation. [Link]
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ResearchGate. Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. [Link]
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MySkinRecipes. (S)-2-Aminooctane. [Link]
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ResearchGate. Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens. [Link]
-
Science Learning Center, University of Colorado Boulder. Resolution of a Racemic Mixture. [Link]
-
White Rose eTheses Online. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Via Medica Journals. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
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Application Notes & Protocols: The Strategic Use of (R)-2-Aminooctane in Modern Pharmaceutical Synthesis
(R)-2-Aminooctane is a chiral primary amine whose stereochemical integrity is pivotal for the construction of enantiomerically pure pharmaceutical agents. The therapeutic activity of many drugs is contingent on a precise three-dimensional arrangement of atoms, as biomolecular targets such as enzymes and receptors are inherently chiral.[1] Consequently, the ability to introduce and maintain specific stereocenters is a cornerstone of modern drug synthesis. This compound serves multiple strategic roles in this endeavor: as a chiral building block , a chiral auxiliary , and a chiral resolving agent .
This document outlines its application in these key areas, providing both the theoretical basis for its utility and detailed, field-proven protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34566-05-7 | [2][3][4] |
| Molecular Formula | C₈H₁₉N | [2] |
| Molecular Weight | 129.24 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 163-165 °C | [5] |
| Density | ~0.77 g/cm³ at 25 °C | [5] |
| Optical Purity | Typically ≥98% enantiomeric excess (ee) | [4] |
Section 1: this compound as a Chiral Building Block
The most direct application of this compound is as a chiral starting material, where its stereocenter is incorporated into the final molecular scaffold of the active pharmaceutical ingredient (API). This approach is highly efficient as it avoids the need for late-stage chiral separations or asymmetric installations.
A compelling example is its use in the synthesis of novel aryl-alkyl-lysine derivatives investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[6] In this synthesis, the defined stereochemistry of the (R)-1-methylheptyl side chain, derived from this compound, is critical for exploring the structure-activity relationship (SAR) of these potential therapeutics.
Workflow: Synthesis of an (R)-Aryl-Alkyl-Lysine Derivative
Caption: Synthesis workflow for aryl-alkyl-lysine derivatives.
Protocol 1: Synthesis of an (R)-Aryl-Alkyl-Lysine Derivative
This protocol is adapted from a reported synthesis of related antiplasmodial agents.[6]
Part A: Synthesis of (R)-N-(Arylmethyl)octan-2-amine
-
Imine Formation: In a round-bottom flask, dissolve the selected aromatic aldehyde (e.g., 1-naphthaldehyde, 1.0 equiv) in methanol. Add this compound (1.05 equiv) dropwise at room temperature. Stir the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude secondary amine, (R)-N-(Arylmethyl)octan-2-amine, can be purified by column chromatography or precipitated as its HCl salt for the next step.
Part B: Coupling and Deprotection
-
Peptide Coupling: Dissolve Boc-Lys(Boc)-OH (1.0 equiv), HBTU (1.1 equiv), and DIPEA (3.0 equiv) in anhydrous DMF. Stir for 15 minutes at 0 °C. Add the (R)-N-(Arylmethyl)octan-2-amine hydrochloride salt (1.1 equiv) and stir at room temperature for 24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the protected product by silica gel column chromatography.
-
Deprotection: Dissolve the purified coupled product in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 4 hours.
-
Final Isolation: Remove the solvent under reduced pressure. The crude product is then purified by reverse-phase HPLC to yield the final (R)-aryl-alkyl-lysine compound as a TFA salt.
Section 2: this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity.[3] The auxiliary is then removed, yielding an enantiomerically enriched product. While specific examples detailing this compound in this role are not prevalent in seminal literature, its structure is analogous to other chiral amines used in well-established protocols, such as Myers' use of pseudoephedrine amides.[2]
The underlying principle involves forming a chiral amide between a prochiral carboxylic acid and this compound. The steric bulk of the auxiliary's (R)-1-methylheptyl group shields one face of the enolate formed from the amide, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.
Generalized Workflow: Asymmetric Alkylation via a Chiral Auxiliary
Caption: General workflow for chiral auxiliary-mediated alkylation.
Protocol 2: Generalized Asymmetric α-Alkylation (Representative)
This protocol is based on established methodologies for diastereoselective alkylation of chiral amides.[2][7]
-
Amide Formation: To a solution of the starting carboxylic acid (1.0 equiv) in anhydrous DCM, add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF. Stir at room temperature for 2 hours to form the acyl chloride. Remove the solvent in vacuo. Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C. Add a solution of this compound (1.1 equiv) and triethylamine (1.5 equiv) in THF dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature. Purify the resulting chiral amide by chromatography.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere (Argon), dissolve the chiral amide (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equiv) and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Diastereoselective Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: To cleave the auxiliary and isolate the chiral carboxylic acid, the alkylated amide is subjected to vigorous hydrolysis. Refluxing in 9 N sulfuric acid in aqueous dioxane is a common method.[2] After hydrolysis, neutralize the solution and extract the desired chiral carboxylic acid. The water-soluble this compound auxiliary can often be recovered from the aqueous layer.
Section 3: this compound as a Chiral Resolving Agent
Classical resolution remains a robust technique for separating racemic mixtures. This compound, as a chiral base, can resolve a racemic mixture of acidic compounds by forming a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[1]
Principle of Chiral Resolution
Caption: Logical flow of chiral resolution via diastereomeric salts.
Protocol 3: Generalized Chiral Resolution of a Racemic Acid
-
Salt Formation: Dissolve the racemic acidic compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is critical and often requires screening to find conditions that yield crystalline salts with different solubilities.
-
Addition of Resolving Agent: Warm the solution and add this compound (0.5 - 1.0 equiv) dropwise. The use of a substoichiometric amount of resolving agent can sometimes improve the optical purity of the first crop of crystals.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Isolation and Purification: Collect the crystals by filtration. The optical purity of the resolved acid can be checked at this stage by liberating a small sample and analyzing it by chiral HPLC. The crystals can be recrystallized from the same or a different solvent system to enhance diastereomeric purity.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 1 M HCl) until the pH is acidic (~pH 2). This will protonate the carboxylate and break the salt.
-
Extraction: Extract the liberated enantiopure acid with an organic solvent (e.g., ether or ethyl acetate). Wash, dry, and concentrate the organic layer to yield the final product. The chiral amine resolving agent can be recovered from the aqueous layer by basification and extraction.
References
-
Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]
-
MySkinRecipes. (S)-2-Aminooctane. [Link]
-
Mishra, C. B., et al. (2012). Aryl-alkyl-lysines: small molecular membrane-active antiplasmodial agents. PMC. [Link]
-
ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
Sources
- 1. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-2-氨基辛烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-2-氨基辛烷 ChiPros®, produced by BASF, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Aryl-alkyl-lysines: small molecular membrane-active antiplasmodial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: (R)-2-Aminooctane as a Premier Chiral Building Block
Authored by: A Senior Application Scientist
Executive Overview
Chiral amines are fundamental components in modern synthetic chemistry, serving as indispensable intermediates and building blocks for a vast array of high-value molecules, particularly within the pharmaceutical and agrochemical industries.[1][] Their importance stems from the stereospecific interactions required in biological systems; often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful. (R)-2-Aminooctane, a primary chiral amine, has emerged as a versatile and valuable tool for introducing chirality into molecular frameworks. This guide provides an in-depth exploration of this compound, detailing its properties, enantioselective synthesis, and key applications with field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical and Stereochemical Properties
This compound, also known as (R)-2-Octylamine, possesses a single stereocenter at the C2 position, conferring its chirality.[1] The "(R)" designation, determined by the Cahn-Ingold-Prelog priority rules, defines the specific three-dimensional arrangement of the substituents around this chiral carbon. This stereochemical purity is the cornerstone of its utility in asymmetric synthesis, where a high enantiomeric excess (ee) is critical for success.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [3] |
| Molecular Weight | 129.24 g/mol | [3] |
| CAS Number | 34566-05-7 | [3] |
| Appearance | Liquid | |
| Boiling Point | 163-165 °C | [1][4] |
| Density | 0.77 g/mL | [1][5] |
| Refractive Index | ~1.424 | [1] |
| Optical Purity | ≥98% to >99% ee (typical) | |
| InChI Key | HBXNJMZWGSCKPW-MRVPVSSYSA-N |
Enantioselective Synthesis of this compound
The production of this compound with high enantiomeric purity is paramount. Several advanced methodologies have been developed, moving beyond classical resolution to more efficient catalytic and biocatalytic approaches. The choice of method often depends on factors like scale, cost, and available equipment.
Caption: Key synthetic routes to enantiopure this compound.
Protocol: Asymmetric Reductive Amination
Direct asymmetric reductive amination (DARA) of the prochiral ketone 2-octanone is a highly atom-economical method.[1] It utilizes a substoichiometric amount of a chiral catalyst to generate large quantities of the chiral amine. Transition metal complexes with chiral ligands, such as Iridium or Rhodium with BINAP, are well-established for this transformation.[1][6]
Causality: The chiral ligand (e.g., BINAP) creates a chiral environment around the metal center. When the ketone and amine source coordinate to this complex, the subsequent hydrogenation is directed to one face of the intermediate imine, leading to the preferential formation of one enantiomer.
Materials:
-
2-Octanone
-
Ammonia source (e.g., Ammonium formate or gaseous ammonia)
-
Chiral Iridium catalyst (e.g., [Ir(COD)Cl]₂) with a chiral phosphine ligand (e.g., (R)-BINAP)
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like formic acid)
-
Anhydrous solvent (e.g., Toluene, Methanol)
-
Standard inert atmosphere glassware (Schlenk line)
Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), charge a Schlenk flask with the Iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.55 mol%).
-
Add anhydrous, degassed solvent (e.g., Toluene) and stir at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the activated catalyst solution, add 2-octanone (1.0 equiv.) and the amine/hydrogen source (e.g., ammonium formate, 3-5 equiv.).
-
Execution: Heat the reaction mixture to the optimal temperature (e.g., 60-80 °C, determined by literature for the specific catalyst system).
-
Monitoring: Track the reaction's progress via thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by column chromatography on silica gel or by distillation. Determine the enantiomeric excess (ee) using chiral GC or HPLC.
Protocol: Biocatalytic Synthesis via Reductive Aminase
Biocatalysis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions.[1] Reductive aminases (RedAms) are enzymes that can directly convert a ketone to a chiral amine using an amine source and a cofactor like NADPH.[7]
Causality: The enzyme's active site is an intrinsically chiral environment. It binds the 2-octanone substrate in a specific orientation, allowing the hydride transfer from the NADPH cofactor to occur on only one face of the carbonyl, resulting in high enantioselectivity.
Materials:
-
Reductive Aminase (e.g., NfisRedAm from Neosartorya fischeri)[7]
-
2-Octanone
-
Amine source (e.g., 1M NH₄Cl)
-
Cofactor regeneration system (e.g., Glucose Dehydrogenase (GDH) and Glucose)
-
NADP⁺ (catalytic amount)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 9)
Protocol:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution containing 100 mM Tris-HCl buffer (pH 9), 1 M NH₄Cl, 1 mM NADP⁺, and 40 mM glucose.
-
Add the cofactor regeneration enzyme (GDH, e.g., 0.5 mg/mL) and the Reductive Aminase.
-
Substrate Addition: Add 2-octanone (e.g., 10 mM final concentration).
-
Execution: Incubate the reaction at the enzyme's optimal temperature (e.g., 30 °C) with gentle agitation for 24 hours.
-
Monitoring: Monitor conversion of the substrate to product by GC-FID.
-
Work-up: Acidify the reaction mixture with HCl to protonate the amine. Extract with a solvent like dichloromethane to remove any unreacted ketone.
-
Basify the aqueous layer with NaOH to pH >10 to deprotonate the amine.
-
Extract the this compound product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification & Characterization: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Analyze for conversion and enantiomeric excess by chiral GC. Note: Research shows that while some fungal RedAms can produce this compound, the enantiomeric excess may be moderate (e.g., 34% ee with NfisRedAm), highlighting the ongoing development in this area.[7]
Applications of this compound in Asymmetric Synthesis
Application Note: this compound as a Chiral Resolving Agent
Chiral resolution is a classical yet powerful technique to separate a racemic mixture of acidic compounds.[8] this compound, as a readily available enantiopure base, can react with a racemic acid to form a pair of diastereomeric salts.
Causality: Diastereomers, unlike enantiomers, have different physical properties, including solubility.[1] This difference allows for their separation by fractional crystallization. Once separated, the enantiomerically pure acid can be liberated by treatment with a strong acid, and the this compound resolving agent can be recovered.
Caption: Workflow for chiral resolution of a racemic acid.
Application Note: Building Block for Antifungal Agents
Chiral amines are crucial motifs in many bioactive molecules, including antifungal agents.[9][10] The specific stereochemistry is often essential for binding to the biological target. This compound can be used as a starting material to synthesize more complex molecules where the C2 stereocenter is incorporated into the final structure. For instance, derivatives of 2-aminobenzoxazoles have been investigated as potent antifungal agents against phytopathogenic fungi.[11] While not a direct example, this illustrates the principle of using a simple chiral amine to build a more complex, stereochemically defined bioactive molecule.
Protocol: General N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol describes a general method to couple this compound with an aryl halide, a common step in pharmaceutical synthesis to create complex scaffolds.
Causality: The palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the cross-coupling of the amine's N-H bond with the aryl halide's C-X bond. The reaction proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the new C-N bond while preserving the stereochemistry at the chiral center.
Materials:
-
This compound
-
Aryl Halide (e.g., 2-Fluoronitrobenzene as a precursor for a benzoxazole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere glassware
Protocol:
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the aryl halide (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Add anhydrous, degassed Toluene.
-
Add this compound (1.2 equiv.) via syringe.
-
Execution: Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Purification & Characterization: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the N-aryl-(R)-2-aminooctane derivative by column chromatography. Confirm the structure and purity by NMR spectroscopy and mass spectrometry.
Safety and Handling
This compound is a flammable liquid and is corrosive, causing skin burns and eye damage. It is also harmful if swallowed and toxic to aquatic life.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Storage class 3: Flammable liquids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
(S)-2-Aminooctane - MySkinRecipes. (URL: [Link])
-
Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing). (2020). (URL: [Link])
-
Iridium Catalyst for Chiral Amine Synthesis - Kanto Chemical Co., Inc. (URL: [Link])
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024). (URL: [Link])
-
The asymmetric synthesis of chiral secondary amines via hemiaminal and... - ResearchGate. (URL: [Link])
-
Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols - Semantic Scholar. (URL: [Link])
-
Chiral resolution - Wikipedia. (URL: [Link])
-
Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC - NIH. (URL: [Link])
-
Chiral auxiliary - Wikipedia. (URL: [Link])
Sources
- 1. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 3. This compound | 34566-05-7 [m.chemicalbook.com]
- 4. (S)-2-Aminooctane [myskinrecipes.com]
- 5. CAS # 34566-05-7, this compound, (2R)-Octylamine, (R)-1-Methylheptylamine - chemBlink [chemblink.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The biology and chemistry of antifungal agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gas Chromatographic Analysis of (R)-2-Aminooctane Following Derivatization
Abstract
This document provides a comprehensive technical guide for the derivatization of (R)-2-aminooctane, a chiral primary amine, for subsequent analysis by gas chromatography (GC). Direct GC analysis of polar, low-volatility compounds like primary amines is often hindered by poor peak shape, thermal degradation, and strong interactions with the stationary phase.[1] Chemical derivatization mitigates these issues by converting the analyte into a more volatile and thermally stable form, leading to improved chromatographic performance.[1][2][3] This note details two primary acylation-based derivatization protocols: an achiral method using Trifluoroacetic Anhydride (TFAA) for general quantification and a chiral method using N-Trifluoroacetyl-L-prolyl chloride (L-TPC) to form diastereomers for the determination of enantiomeric purity on a standard achiral column.[1][4][5]
Introduction: The Rationale for Derivatization
This compound is a chiral primary amine used as a building block in pharmaceutical synthesis. Accurate quantification and determination of its enantiomeric purity are critical for drug development and quality control. However, the primary amine functional group (-NH₂) imparts high polarity and the capacity for hydrogen bonding, making it challenging for direct GC analysis.[1] Without derivatization, chromatograms typically exhibit significant peak tailing and poor sensitivity due to analyte adsorption within the GC system.[4][6]
Derivatization addresses these challenges by replacing the active hydrogens on the amino group with a less polar functional group.[1] This chemical modification achieves several key objectives:
-
Increased Volatility: The resulting derivatives have a higher vapor pressure, allowing them to be analyzed at lower temperatures and reducing the risk of thermal degradation.[1][2]
-
Improved Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[1]
-
Enhanced Sensitivity: The introduction of fluorine atoms, as in TFAA or L-TPC derivatization, significantly increases the response of an electron capture detector (ECD), enabling trace-level analysis.[1][7]
-
Enantiomeric Resolution: By using an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed from the amine enantiomers. These diastereomers possess different physicochemical properties and can be separated on a conventional, non-chiral GC column.[1][4]
This guide focuses on acylation, a robust and widely used derivatization technique for primary amines, due to its high reactivity and the stability of the resulting amide derivatives.[6]
General Workflow for Sample Derivatization and Analysis
The overall process, from sample preparation to data interpretation, follows a structured path. The choice of derivatization reagent is dictated by the analytical goal: general quantification or determination of enantiomeric purity.
Caption: General experimental workflow for the derivatization of 2-aminooctane.
Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA)
Objective: To convert 2-aminooctane into its volatile N-trifluoroacetyl derivative for robust quantification and confirmation of presence, without separating enantiomers.
Principle: TFAA is a highly reactive acylating agent that reacts rapidly with the primary amine of 2-aminooctane. The reaction forms a stable, highly volatile trifluoroacetamide and trifluoroacetic acid as a byproduct. The increased volatility and the presence of fluorine atoms enhance GC performance and ECD sensitivity.[7]
Sources
Protocol for Chiral Resolution of Racemic Carboxylic Acids Using (R)-2-Aminooctane
Abstract
This comprehensive application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids utilizing the chiral resolving agent, (R)-2-Aminooctane. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delineates the fundamental principles of diastereomeric salt crystallization, offers a step-by-step experimental procedure, and details analytical methods for the determination of enantiomeric excess. The causality behind experimental choices is explained to provide a deeper understanding of the resolution process, ensuring both technical accuracy and practical applicability.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications in pharmacology and material science. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different physiological activities. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1] Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of many pharmaceuticals and fine chemicals.[1]
Diastereomeric salt crystallization is a robust and scalable classical method for chiral resolution.[2] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
This compound is a versatile and effective chiral resolving agent for a variety of racemic carboxylic acids. Its amine functional group readily forms salts with carboxylic acids, and its chiral center provides the basis for the formation of diastereomeric pairs.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The core principle of this resolution technique is the conversion of a pair of enantiomers, which are physically inseparable by standard techniques, into a pair of diastereomers with distinct physical properties. The process can be broken down into three key stages:
-
Salt Formation: A racemic carboxylic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].
-
Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, the two diastereomeric salts will exhibit different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: After isolation, the pure diastereomeric salt is treated with an acid or base to break the salt and liberate the desired enantiomer of the carboxylic acid, now in an enantiomerically enriched form.
Experimental Protocol: A Case Study with Racemic 2-Phenylpropionic Acid
This section provides a detailed, step-by-step protocol for the chiral resolution of racemic 2-phenylpropionic acid using this compound. This serves as a practical example that can be adapted for other racemic carboxylic acids.
Materials and Equipment
| Material | Grade |
| Racemic 2-phenylpropionic acid | ≥98% |
| This compound | ≥98% enantiomeric excess |
| Methanol | Anhydrous |
| Ethanol | Anhydrous |
| Isopropanol | Anhydrous |
| Ethyl Acetate | Anhydrous |
| Hexane | Anhydrous |
| Hydrochloric Acid (HCl) | 2 M solution |
| Sodium Sulfate (Na₂SO₄) | Anhydrous |
| Erlenmeyer flasks | Various sizes |
| Stirring hotplate | |
| Magnetic stir bars | |
| Büchner funnel and filter flask | |
| Whatman filter paper | |
| Rotary evaporator | |
| Separatory funnel | |
| pH paper | |
| Analytical balance | |
| Chiral HPLC system or NMR spectrometer |
Step-by-Step Procedure
The choice of solvent is the most critical parameter for a successful resolution, as it directly influences the solubility difference between the diastereomeric salts.[2] A systematic screening of various solvents is highly recommended.[3]
-
Preparation: In a series of small vials, dissolve approximately 100 mg (0.67 mmol) of racemic 2-phenylpropionic acid in 1-2 mL of different heated solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures thereof).
-
Addition of Resolving Agent: In separate vials, dissolve an equimolar amount of this compound (approximately 86 mg, 0.67 mmol) in the same corresponding hot solvents.
-
Salt Formation and Crystallization: Add the this compound solution to the carboxylic acid solution with stirring. Allow the mixtures to cool slowly to room temperature, and then in an ice bath for 30-60 minutes.
-
Observation and Analysis: Observe which solvents yield a crystalline precipitate. If crystals form, isolate them by filtration, wash with a small amount of the cold solvent, and dry. Analyze a small portion of the crystals to determine the diastereomeric excess (d.e.). This can be done by dissolving the salt in a suitable solvent and analyzing by ¹H NMR, or by liberating the acid and analyzing by chiral HPLC. The solvent that provides the highest d.e. is selected for the larger scale resolution.
Based on the solvent screening, let's assume that a mixture of ethanol and water provides the best results.
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (66.6 mmol) of racemic 2-phenylpropionic acid in 100 mL of 90% aqueous ethanol by warming the mixture on a stirring hotplate.
-
Addition of Resolving Agent: In a separate beaker, dissolve 8.6 g (66.6 mmol) of this compound in 20 mL of 90% aqueous ethanol.
-
Crystallization: Slowly add the warm this compound solution to the stirred carboxylic acid solution. A precipitate should begin to form.
-
Cooling and Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 1-2 hours. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 90% aqueous ethanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
To improve the diastereomeric purity of the isolated salt, a recrystallization step is often necessary.
-
Dissolution: Dissolve the dried diastereomeric salt in a minimal amount of the hot crystallization solvent (90% aqueous ethanol).
-
Crystallization and Isolation: Allow the solution to cool slowly, and then in an ice bath to induce crystallization. Isolate the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
-
Dissolution of the Salt: Suspend the purified diastereomeric salt in approximately 50 mL of water.
-
Acidification: Add 2 M HCl solution dropwise while stirring until the pH of the aqueous layer is approximately 1-2. This will protonate the carboxylic acid, causing it to separate from the aqueous layer, often as an oil or a solid.
-
Extraction: Extract the liberated carboxylic acid with a suitable organic solvent, such as ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and remove the solvent using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropionic acid.
Optimizing Critical Parameters
The success and efficiency of a chiral resolution are highly dependent on several key parameters that can be systematically optimized.
Solvent Selection
The ideal solvent or solvent mixture should exhibit a significant difference in solubility for the two diastereomeric salts.[2] A good solvent will dissolve both salts at an elevated temperature but will allow for the selective crystallization of the less soluble salt upon cooling. The polarity of the solvent can significantly impact the resolution efficiency.[3] Both protic and aprotic solvents, as well as their mixtures, should be screened.
Stoichiometry of the Resolving Agent
While a 1:1 molar ratio of the racemic acid to the resolving agent is a common starting point, this is not always optimal. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt, albeit with a lower yield. The optimal stoichiometry should be determined empirically.[2]
Temperature Profile
The crystallization temperature and the cooling rate are critical for achieving both high purity and good yield.[3] A slow cooling rate generally favors the formation of larger, more ordered crystals with higher purity. A final cooling step in an ice bath is typically employed to maximize the yield.
Analytical Methods for Determining Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial to assess the success of the resolution. The two most common and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[4]
-
Sample Preparation:
-
From the Liberated Acid: Dissolve a small amount (approx. 1 mg) of the resolved 2-phenylpropionic acid in the mobile phase to a concentration of about 1 mg/mL.
-
From the Diastereomeric Salt: To analyze the diastereomeric excess of the salt directly, dissolve a small amount in the mobile phase. Note that this will show two peaks for the two diastereomers, not the enantiomers of the acid. To determine the e.e. of the acid, the salt must first be broken as described in section 3.2.4.
-
-
Instrumentation and Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for profens. For example, a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase: A typical mobile phase for normal-phase separation of profens is a mixture of hexane and isopropanol with a small amount of a strong acid modifier like trifluoroacetic acid (TFA) to improve peak shape. A starting point could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for 2-phenylpropionic acid).
-
Temperature: Ambient or controlled at 25 °C.
-
-
Data Analysis:
-
Inject a sample of the racemic 2-phenylpropionic acid to determine the retention times of the two enantiomers.
-
Inject the resolved sample.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid and convenient method for determining enantiomeric excess.[6][7][8] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[6]
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the resolved carboxylic acid (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Add an appropriate amount of the chiral solvating agent. The optimal molar ratio of CSA to analyte should be determined, but a 1:1 ratio is a good starting point.[6] Common CSAs for carboxylic acids include quinine, (R)-1-(9-anthryl)-2,2,2-trifluoroethanol, or commercially available chiral amino alcohols.[6]
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a proton signal in the analyte that is well-resolved for the two diastereomeric complexes. Protons alpha to the carboxylic acid are often good candidates.
-
-
Data Analysis:
-
Integrate the separated signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integration values: e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 where Integration₁ is the integral of the signal for the major enantiomer and Integration₂ is the integral of the signal for the minor enantiomer.
-
| Analytical Method | Advantages | Disadvantages |
| Chiral HPLC | High accuracy and precision, widely applicable, can be used for preparative scale. | Requires specialized and expensive chiral columns, method development can be time-consuming. |
| NMR with CSA | Rapid analysis, no need for physical separation, provides structural information. | Lower sensitivity than HPLC, requires a suitable CSA, peak overlap can be an issue. |
Conclusion
The chiral resolution of racemic carboxylic acids using this compound via diastereomeric salt crystallization is a powerful and versatile technique. The success of this method hinges on a systematic approach to optimizing key experimental parameters, particularly the choice of solvent. By carefully following the protocols outlined in this application note and employing accurate analytical methods for determining enantiomeric excess, researchers can effectively separate enantiomers and obtain the desired chiral compounds with high purity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. BenchChem.
- Bai, Y., et al. (2020).
- Li, Z., et al. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(43), 14463–14470.
- Singh, T., & Singh, V. K. (2014). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 1(4), 383–387.
- Sánchez-López, E., et al. (2018). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Journal of Pharmaceutical and Biomedical Analysis, 159, 347–354.
- Li, Y., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(3), 506–510.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Forró, E., & Fülöp, F. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Chemistry, 2(2), 335–347.
- Coquerel, G. (2014). Crystallization-based separation of enantiomers. In Handbook of Crystal Growth (pp. 1665-1706). Elsevier.
- Phenomenex. (n.d.).
- Szatmári, I., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2947.
- Martins, J. P., et al. (2022). Greener approaches for enantiomers resolution by crystallization. Green Chemistry, 24(11), 4359-4384.
- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378–387.
- Wang, Y., et al. (2014). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. Chirality, 26(10), 633–639.
- Wang, X., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Crystals, 11(9), 1121.
- Ye, J., & Tunge, J. A. (2011). Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Organic letters, 13(9), 2232–2235.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. BenchChem.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Sangtrirut, N., et al. (2022). Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. Crystal Growth & Design, 22(7), 4386–4395.
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?.
- Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1111.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)
- Harada, N., & Nakanishi, K. (2000). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. Journal of Synthetic Organic Chemistry, Japan, 58(12), 1137–1149.
- Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies.
- Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030.
- Lee, J. Y., et al. (2006). Preparative method of R-(-)-Ibuprofen by diastereomer crystallization. Archives of pharmacal research, 29(1), 84–88.
- Devant, R. M., et al. (1992). U.S. Patent No. 5,162,576. U.S.
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- 8. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Enantioselective reactions involving (R)-2-Aminooctane
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The Strategic Incorporation of (R)-2-Aminooctane in the Synthesis of Advanced Agrochemicals: A Guide to Application and Protocol
Introduction: The Imperative of Chirality in Modern Agrochemicals
In the pursuit of highly efficacious and environmentally benign crop protection agents, the principles of stereochemistry have become paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit distinct biological activities.[1][2] In many cases, only one enantiomer is responsible for the desired pesticidal effect, while the other may be inactive or even detrimental.[1] Consequently, the use of enantiomerically pure compounds in agrochemical formulations can lead to reduced application rates, lower environmental impact, and improved target specificity.
Chiral amines, in particular, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3][4] Their presence in a molecule can significantly influence its binding affinity to target enzymes or receptors. (R)-2-Aminooctane, a chiral primary amine, represents a valuable synthon for the introduction of a specific stereocenter and a lipophilic octyl chain into an agrochemical scaffold. This combination of features can enhance the molecule's ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects, thereby improving its bioavailability and efficacy.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a representative fungicidal agent. It is designed for researchers, scientists, and professionals in the field of agrochemical development, offering detailed protocols and insights into the rationale behind the synthetic strategy.
Application Highlight: Synthesis of a Novel N-(1-methylheptyl)benzamide Fungicide
While a specific, large-scale commercial fungicide directly synthesized from this compound is not prominently documented in publicly available literature, its structural motif is analogous to moieties found in various bioactive molecules. To illustrate its utility, this guide presents a detailed protocol for the synthesis of a hypothetical, yet plausible, N-((R)-1-methylheptyl)-4-chlorobenzamide, a compound designed to incorporate the key structural features of this compound into a benzamide-type fungicidal scaffold. Benzamide fungicides are a known class of agrochemicals that act by disrupting microtubule assembly in fungal cells. The introduction of the chiral lipophilic side chain from this compound is anticipated to enhance its fungicidal potency and selectivity.
Synthetic Workflow Overview
The synthesis of N-((R)-1-methylheptyl)-4-chlorobenzamide from this compound and 4-chlorobenzoyl chloride is a straightforward N-acylation reaction. This reaction forms a stable amide bond, covalently linking the chiral amine to the fungicidal pharmacophore.
Diagram of the Synthetic Workflow
Caption: Synthetic route for N-((R)-1-methylheptyl)-4-chlorobenzamide.
Detailed Experimental Protocol
Objective: To synthesize N-((R)-1-methylheptyl)-4-chlorobenzamide with high yield and purity.
Materials:
-
This compound (≥98% purity)
-
4-Chlorobenzoyl chloride (≥99% purity)
-
Triethylamine (≥99% purity, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.29 g, 10 mmol) and triethylamine (1.52 g, 2.1 mL, 15 mmol) in 100 mL of anhydrous dichloromethane.
-
Causality behind experimental choice: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive 4-chlorobenzoyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.
-
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, prepare a solution of 4-chlorobenzoyl chloride (1.75 g, 10 mmol) in 20 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over a period of 30 minutes using a dropping funnel.
-
Causality behind experimental choice: Slow, dropwise addition at a low temperature helps to control the exothermic reaction and minimize the formation of side products.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Self-validating system: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, ensuring the reaction has gone to completion before proceeding to the workup.
-
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Causality behind experimental choice: The HCl wash removes excess triethylamine, while the NaHCO₃ wash removes any remaining 4-chlorobenzoyl chloride and acidic impurities. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).
-
Self-validating system: Fractions are collected and analyzed by TLC to isolate the pure product.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield N-((R)-1-methylheptyl)-4-chlorobenzamide as a white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spec (m/z) | Expected molecular ion peak |
| Purity (by HPLC) | >98% |
Mechanistic Insights and Bioactivity
The fungicidal activity of benzamide derivatives is often attributed to their ability to inhibit tubulin polymerization, a critical process for fungal cell division and growth. The N-alkyl side chain plays a crucial role in the molecule's interaction with the binding site on the tubulin protein. The specific stereochemistry and lipophilicity of the (R)-1-methylheptyl group introduced from this compound are hypothesized to provide a more optimal fit within the hydrophobic pocket of the target protein compared to its (S)-enantiomer or a racemic mixture.
Hypothesized Mechanism of Action
Caption: Proposed mechanism of action for the benzamide fungicide.
The long octyl chain enhances the lipophilicity of the molecule, facilitating its transport across fungal cell membranes. The (R)-configuration at the chiral center is predicted to orient the molecule in a specific conformation that maximizes favorable interactions with the target site, leading to potent fungicidal activity. The development of resistance to fungicides is a significant challenge in agriculture, and the unique structural features of this compound may offer an alternative mode of action or overcome existing resistance mechanisms.
Conclusion
This compound serves as a valuable and versatile chiral building block for the synthesis of novel agrochemicals. Its incorporation into a fungicidal scaffold, as demonstrated in the representative synthesis of N-((R)-1-methylheptyl)-4-chlorobenzamide, highlights its potential to enhance biological activity through specific stereochemical and lipophilic contributions. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the design and development of the next generation of effective and sustainable crop protection solutions.
References
-
Current status of chirality in agrochemicals | Request PDF - ResearchGate. Available at: [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. Available at: [Link]
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach - Wiley Analytical Science. Available at: [Link]
-
The continuing significance of chiral agrochemicals - PMC - NIH. Available at: [Link]
Sources
Physicochemical Properties of (R)-2-Aminooctane
An In-Depth Technical Guide to the Industrial Applications of (R)-2-Aminooctane
Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the industrial applications of this compound. This guide delves into its role as a chiral resolving agent, a versatile building block in pharmaceutical and agrochemical synthesis, and its potential as a corrosion inhibitor. The application notes and protocols herein are designed to be both informative and practical, offering insights into the causality behind experimental choices.
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. These properties influence its behavior in various chemical processes, including solubility, reactivity, and handling requirements.
| Property | Value | Reference |
| CAS Number | 34566-05-7 | [1][2] |
| Molecular Formula | C₈H₁₉N | [1][3] |
| Molecular Weight | 129.24 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 163-165 °C | [3] |
| Density | 0.77 g/cm³ at 25 °C | [3] |
| Flash Point | 51 °C (123.8 °F) | [4] |
| Optical Purity | Enantiomeric ratio: >99.0:1.0 (GC) | [4] |
| Solubility | Almost insoluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [3] |
Application as a Chiral Resolving Agent in the Pharmaceutical Industry
Chiral resolution by diastereomeric salt crystallization is a widely used industrial method for separating enantiomers from a racemic mixture.[5][6] this compound serves as an effective chiral resolving agent for racemic acidic compounds, a critical step in the production of many pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect.[7]
The principle lies in the reaction of racemic acid with an enantiomerically pure base, this compound, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation through fractional crystallization.[5]
Application Note: Resolution of Racemic Ibuprofen
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is marketed as a racemic mixture, although the (S)-(+)-enantiomer is responsible for its pharmacological activity.[8] The following protocol details the resolution of racemic ibuprofen using this compound.
Protocol: Diastereomeric Salt Crystallization of Ibuprofen
Objective: To separate the (S)-(+)-ibuprofen enantiomer from a racemic mixture.
Materials:
-
Racemic ibuprofen
-
This compound (≥98.5% ee)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter or chiral HPLC system
Procedure:
-
Salt Formation:
-
In a flask, dissolve racemic ibuprofen (1 equivalent) in a minimal amount of warm methanol. .
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent, to be optimized) in methanol.[6]
-
Slowly add the this compound solution to the ibuprofen solution with constant stirring.
-
The formation of diastereomeric salts, (S)-ibuprofen-(R)-2-aminooctane and (R)-ibuprofen-(R)-2-aminooctane, will occur.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.[9]
-
The diastereomeric salt of the desired (S)-ibuprofen with this compound is expected to be less soluble and will precipitate out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[9]
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the collected crystals in a mixture of water and ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl until the pH is acidic (pH < 4) to protonate the amine and liberate the free carboxylic acid.[10]
-
Separate the organic layer containing the (S)-(+)-ibuprofen.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the obtained (S)-(+)-ibuprofen using a polarimeter or a validated chiral HPLC method.
-
Caption: Asymmetric Alkylation using a Chiral Auxiliary.
Potential Application in Agrochemical Synthesis
The demand for enantiomerically pure agrochemicals is increasing due to their higher efficacy and reduced environmental impact. Chiral amines are crucial building blocks in the synthesis of many modern pesticides and herbicides. [7]While specific industrial applications of this compound in this sector are not widely documented, its chiral nature makes it a valuable synthon for the development of novel, stereospecific agrochemicals. It can be incorporated into the molecular structure of a pesticide to enhance its activity against the target pest while minimizing off-target effects.
Potential Application as a Corrosion Inhibitor
Amine-based compounds are extensively used as corrosion inhibitors in various industries, particularly in the oil and gas sector. [9]They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. [11]The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process.
Application Note: Corrosion Inhibition Mechanism
This compound, as a primary amine with a hydrophobic alkyl chain, is expected to exhibit good corrosion inhibition properties. The amino group can adsorb onto the metal surface through electrostatic interactions and the formation of coordinate bonds. The octyl chain would then form a hydrophobic barrier, preventing the diffusion of corrosive species to the metal surface. The effectiveness of such an inhibitor is typically evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Hypothetical Performance Data for this compound as a Corrosion Inhibitor
The following table presents hypothetical data to illustrate the potential performance of this compound as a corrosion inhibitor for mild steel in an acidic medium.
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 1000 | - |
| 50 | 150 | 85.0 |
| 100 | 80 | 92.0 |
| 200 | 45 | 95.5 |
| 500 | 25 | 97.5 |
Quality Control and Analytical Protocols
Ensuring the enantiomeric purity of this compound is paramount for its applications, especially in the pharmaceutical industry. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the enantiomeric excess (ee).
Protocol: Chiral HPLC for Enantiomeric Purity of this compound
Objective: To determine the enantiomeric purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA). The exact ratio should be optimized for the specific column.
-
This compound sample
-
Racemic 2-Aminooctane standard
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound sample in the mobile phase at a known concentration.
-
Prepare a solution of the racemic 2-Aminooctane standard in the mobile phase.
-
-
Chromatographic Conditions (Typical):
-
Column: Chiralcel OD-H or similar
-
Mobile Phase: Hexane:Isopropanol:DEA (90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to ensure the column is providing adequate separation.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the area of each enantiomer peak.
-
Use the following formula to determine the enantiomeric excess: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
-
Caption: Quality Control Workflow for Enantiomeric Purity.
References
-
ChemBK. (2024, April 9). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-2-Aminooctane. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
- Google Patents. (n.d.). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
- Google Patents. (n.d.). US5840891A - 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl) methoxy-1,3-propanediol derivative.
-
ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). CA2068234C - Amine adducts as corrosion inhibitors.
-
PubChem. (n.d.). 2-Octylamine. Retrieved from [Link]
- Malinowski, S., Wróbel, M., & Woszuk, A. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
- Quraishi, M. A., & Chauhan, D. S. (2022). Amines as corrosion inhibitors: A review. In Organic Corrosion Inhibitors (pp. 77-94). Wiley.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nargesgoudarzi.com [nargesgoudarzi.com]
- 3. emerald.com [emerald.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines | Semantic Scholar [semanticscholar.org]
- 8. "Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benz" by Maimoonah Khalid Qasim [bsj.uobaghdad.edu.iq]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2-Aminooctane
Welcome to the technical support center for the purification of (R)-2-Aminooctane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this chiral amine. As a crucial building block in pharmaceutical synthesis, achieving high enantiomeric purity of this compound is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your purification workflows.
I. Understanding the Core Challenge: Enantiomeric Purity
The primary hurdle in purifying this compound lies in its stereochemistry. It exists as a pair of enantiomers, (R)- and (S)-2-Aminooctane, which are non-superimposable mirror images. These enantiomers possess identical physical properties such as boiling point, solubility, and chromatographic behavior on achiral media, making their separation from a racemic mixture a significant challenge.[2] Consequently, specialized techniques that can differentiate between these chiral molecules are necessary.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the purification of this compound, with a focus on the widely used method of diastereomeric salt crystallization.
Issue 1: Poor or No Crystallization of Diastereomeric Salts
You have reacted your racemic 2-aminooctane with a chiral resolving agent, such as (+)-tartaric acid, but no crystals are forming, or the yield is very low.
Root Cause Analysis and Solutions:
-
Incorrect Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.[3][4] If the solvent is too good, both salts will remain in solution. If it's too poor, they may precipitate out together as an oil or amorphous solid.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with various solvents. Common choices for amine salt crystallization include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water or anti-solvents like hexanes or diethyl ether.
-
Two-Solvent System: A powerful technique is to dissolve the salt in a minimal amount of a "good" hot solvent and then slowly add a "poor" or "anti-solvent" until turbidity (cloudiness) appears.[5][6] Gentle heating to redissolve, followed by slow cooling, can promote the growth of high-quality crystals of the less soluble diastereomer.
-
-
-
Suboptimal Stoichiometry of Resolving Agent: The molar ratio of the chiral resolving agent to the racemic amine is critical.
-
Supersaturation Not Achieved: Crystallization requires a supersaturated solution.
-
Troubleshooting Steps:
-
Concentration: If the solution is too dilute, slowly evaporate the solvent to increase the concentration.
-
Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath to maximize crystal formation.[4] Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: If you have a small crystal of the desired diastereomeric salt, adding it to the cooled, saturated solution can induce crystallization.[3]
-
-
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Issue 2: Low Enantiomeric Excess (ee) of the Final Product
After liberating the amine from the diastereomeric salt, you find that the enantiomeric excess (ee) of your this compound is below the desired level (e.g., <98%).
Root Cause Analysis and Solutions:
-
Co-crystallization of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent system, leading to the crystallization of both.
-
Troubleshooting Steps:
-
Recrystallization: The most effective solution is to recrystallize the isolated diastereomeric salt.[7] This process will further enrich the less soluble diastereomer. It may be necessary to perform multiple recrystallizations to achieve high diastereomeric purity.
-
Solvent Optimization: Experiment with different solvent systems for the recrystallization. A solvent that provides a greater difference in solubility between the two diastereomers will be more effective.
-
-
-
Incomplete Reaction or Racemization: Although less common under standard conditions for salt formation, incomplete reaction or side reactions could affect the final purity. Racemization of the unwanted enantiomer is a strategy to improve overall yield but is a separate chemical process.[7][8]
Data Presentation: Impact of Recrystallization on Enantiomeric Excess
| Purification Step | Enantiomeric Excess (ee) of this compound | Typical Yield |
| Initial Crystallization | 80-90% | 40-50% (of theoretical R-enantiomer) |
| First Recrystallization | 95-98% | 70-80% (of the crystallized salt) |
| Second Recrystallization | >99% | 70-80% (of the first recrystallized salt) |
| Note: Yields are illustrative and highly dependent on the specific substrate and conditions. |
Issue 3: Presence of Chemical Impurities
Your purified this compound contains residual starting materials, by-products from the synthesis, or the chiral resolving agent.
Root Cause Analysis and Solutions:
-
Carryover from Synthesis: Impurities from the initial synthesis of racemic 2-aminooctane can be carried through the purification process.
-
Troubleshooting Steps:
-
Pre-purification: Consider a preliminary purification of the racemic 2-aminooctane by distillation before chiral resolution. 2-Aminooctane has a boiling point of 163-165 °C.[1]
-
-
-
Incomplete Liberation of the Amine: The free amine may not be fully liberated from the diastereomeric salt.
-
Troubleshooting Steps:
-
Ensure Basic Conditions: When treating the salt with a base (e.g., NaOH, K2CO3), ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine.
-
Thorough Extraction: Extract the liberated amine from the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery.
-
-
-
Residual Resolving Agent: The chiral resolving agent (e.g., tartaric acid) may be carried over into the final product.
-
Troubleshooting Steps:
-
Aqueous Washes: During the workup after amine liberation, wash the organic extract with a dilute basic solution (e.g., saturated NaHCO3) and then with brine to remove any remaining acidic resolving agent.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for 2-aminooctane?
A1: Both tartaric acid and (-)-camphoric acid are commonly used for resolving primary amines.[4][8] Tartaric acid is often a first choice due to its availability and extensive documentation.[4] However, the effectiveness of a resolving agent is substrate-dependent. It is often necessary to screen several resolving agents to find the one that provides the best separation for a particular amine.
Q2: How can I determine the enantiomeric excess of my this compound?
A2: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[9][10][11] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. It may be necessary to derivatize the amine, for example, by converting it to an amide, to achieve good separation on some chiral columns.[12]
Q3: My purified product is a clear liquid. How should I store it?
A3: this compound is a liquid at room temperature.[13][14] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8°C) to prevent degradation.[1] Amines can be sensitive to air and light.[15]
Q4: Is there an alternative to diastereomeric salt crystallization?
A4: Yes, other methods for obtaining enantiomerically pure this compound include:
-
Enzymatic Kinetic Resolution: This method uses an enzyme, such as a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other unreacted.[9] The acylated and unreacted amines can then be separated by standard methods like chromatography or extraction.
-
Asymmetric Synthesis: This involves synthesizing the (R)-enantiomer directly using a chiral catalyst or a chiral auxiliary.[9] This approach avoids the need for a resolution step and can be more atom-economical.
-
Chiral Chromatography: Preparative chiral chromatography can be used to directly separate the enantiomers from the racemic mixture.[2][10] This method can provide high purity but may be less cost-effective for large-scale purifications.
Logical Relationship in Purification Strategy
Caption: A logical workflow for the purification of this compound.
IV. References
-
This compound | 34566-05-7 - Benchchem. Available at:
-
Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid - Benchchem. Available at:
-
A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem. Available at:
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Available at:
-
Chiral resolution - Wikipedia. Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. Available at: [Link]
-
(S)-2-Aminooctane - MySkinRecipes. Available at:
-
Chromatographic separation of enantiomers - PubMed. Available at: [Link]
-
Separation of Enantiomers by Thin-Layer Chromatography | Springer Nature Experiments. Available at: [Link]
-
This compound - ChemBK. Available at: [Link]
-
EP1036189A1 - Resolution of chiral amines - Google Patents. Available at:
-
Separation of enantiomers by gas chromatography - PubMed. Available at: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]
-
Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols - Semantic Scholar. Available at: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. Available at: [Link]
-
Enantioselective r-Arylation of Carbonyls via Cu(I)-Bisoxazoline Catalysis - Macmillan Group - Princeton University. Available at: [Link]
-
Racemic Mixtures Separation Of Enantiomers - Separations And Purifications - MCAT Content - Jack Westin. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]
Sources
- 1. (S)-2-Aminooctane [myskinrecipes.com]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. rsc.org [rsc.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 10. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 13. (R)-2-氨基辛烷 ChiPros®, produced by BASF, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound | 34566-05-7 [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-2-Aminooctane
Welcome to the technical support center for the synthesis of (R)-2-Aminooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable chiral amine. Chiral amines are critical building blocks in the pharmaceutical industry, with a significant percentage of small-molecule drugs containing these motifs.[1] Achieving high enantiomeric purity and yield for this compound is paramount for its application as a resolving agent or a key intermediate in asymmetric synthesis.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
There are three principal routes, each with distinct advantages and challenges:
-
Asymmetric Synthesis from a Prochiral Ketone: This is a direct and atom-economical approach. It involves the conversion of 2-octanone into this compound using either a chiral catalyst or an enzyme.
-
Asymmetric Reductive Amination (ARA): Utilizes a metal catalyst (e.g., Ruthenium, Iridium) with a chiral ligand to stereoselectively reduce the imine formed from 2-octanone and an amine source.[2][3]
-
Biocatalytic Asymmetric Amination: Employs enzymes like transaminases (TAs) or reductive aminases (RedAms) to directly convert 2-octanone into the desired (R)-amine with high enantioselectivity.[3][4]
-
-
Kinetic Resolution of a Racemic Mixture: This method involves the synthesis of racemic 2-aminooctane, followed by the selective reaction of one enantiomer (typically the undesired S-enantiomer), allowing for the isolation of the unreacted (R)-enantiomer.
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves temporarily attaching a chiral molecule (an auxiliary) to the 2-octanone substrate to direct a diastereoselective amination reaction. The auxiliary is cleaved in a final step to yield the enantiopure amine.[3]
Q2: Why is achieving high enantiomeric excess (ee) so critical?
In biological systems, enantiomers of a chiral drug can have vastly different pharmacological activities, potencies, and toxicities.[7] The "wrong" enantiomer can be inactive, less active, or even cause harmful side effects. Therefore, regulatory agencies and pharmaceutical quality control demand high enantiomeric purity (often >99% ee) for chiral intermediates like this compound to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[8]
Q3: What analytical techniques are essential for monitoring these reactions?
To determine both conversion and enantiomeric excess (ee), chiral chromatography is indispensable.
-
Chiral High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying enantiomers. Derivatization of the amine may be required to improve detection.[3][7][]
-
Chiral Gas Chromatography (GC): Often used for volatile amines like 2-aminooctane, providing excellent resolution and sensitivity.[10]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Asymmetric Reductive Amination (ARA) of 2-Octanone
Problem: Low yield of this compound with significant 2-octanol byproduct.
-
Underlying Cause: The reducing agent used is not sufficiently chemoselective and is reducing the starting ketone (2-octanone) in competition with the intended imine intermediate. This is a common side reaction in reductive aminations.[11][12]
-
Solution & Scientific Rationale:
-
Select a Milder, Imine-Selective Reducing Agent: Standard borohydrides like NaBH₄ can reduce both ketones and imines. Switch to a reagent that preferentially reduces the protonated imine (iminium ion), which is more electrophilic than the starting ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at weakly acidic pH (4-6), where imine formation is favored and the resulting iminium ion is rapidly reduced.[13][14] The electron-withdrawing cyanide group attenuates the hydride's reactivity, preventing significant reduction of the ketone.[14]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic alternative to NaBH₃CN that is also highly selective for imines and aldehydes over ketones. It is particularly effective for less reactive ketones.[13]
-
-
Optimize Reaction Conditions: Ensure the reaction is run under conditions that favor imine formation. This typically involves using a dehydrating agent (like molecular sieves) or a solvent system that allows for the azeotropic removal of water to drive the equilibrium toward the imine intermediate.[12]
-
Problem: Poor enantioselectivity (<90% ee).
-
Underlying Cause: The chiral environment created by the metal-ligand complex is not effective at differentiating between the two faces of the imine intermediate during the hydride transfer step. This can be due to a suboptimal ligand, catalyst loading, temperature, or solvent.[2][15]
-
Solution & Scientific Rationale:
-
Screen Chiral Ligands: The choice of the chiral ligand is the most critical factor. For ruthenium or iridium-based catalysts, phosphine ligands like BINAP derivatives are common starting points.[3] A systematic screening of related ligands with different electronic and steric properties is necessary to find the optimal match for the 2-octanone-derived imine.
-
Optimize Reaction Parameters:
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the kinetic energy of the system, which magnifies the small energy differences between the diastereomeric transition states.
-
Hydrogen Pressure: In catalytic hydrogenations, pressure can influence both rate and selectivity. This parameter must be optimized empirically.
-
Solvent: The solvent can influence the conformation and solvation of the catalyst-substrate complex. Screen a range of solvents with varying polarities.
-
-
Method 2: Lipase-Catalyzed Kinetic Resolution (EKR)
Problem: The enantiomeric excess (ee) of my this compound is low, and my yield is over 50%.
-
Underlying Cause: The reaction has proceeded beyond the ideal 50% conversion point. In kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[16] As the concentration of the more reactive (S)-amine decreases, the enzyme will begin to acylate the less reactive (R)-amine at a non-negligible rate, thereby reducing the enantiomeric purity of the remaining unreacted amine.
-
Solution & Scientific Rationale:
-
Strict Reaction Monitoring: Monitor the reaction progress closely using chiral GC or HPLC.[17] Take aliquots at regular intervals (e.g., every 1-2 hours) to track both conversion and the ee of the remaining (R)-amine.
-
Quench at 50% Conversion: Stop the reaction precisely when it reaches 48-50% conversion to achieve the highest possible ee for the unreacted this compound. The reaction can be quenched by filtering off the immobilized enzyme.
-
Problem: The enzymatic reaction is extremely slow (days to reach 50% conversion).
-
Underlying Cause: The selected reaction conditions are suboptimal for the enzyme's activity and stability. This can be due to the choice of lipase, acyl donor, solvent, or temperature.
-
Solution & Scientific Rationale:
-
Enzyme Selection: While many lipases can resolve amines, Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is widely reported to be highly efficient and selective for this transformation.[6][10] If using a different lipase, consider screening CALB.
-
Optimize the Acyl Donor: Simple esters like ethyl acetate are common but may not be the fastest. Using longer-chain carboxylic acids (e.g., lauric acid) or their corresponding esters as acylating agents can markedly accelerate the reaction rate and improve enantioselectivity.[18]
-
Solvent and Temperature Optimization: Lipases are typically most active in non-polar, anhydrous organic solvents like toluene, hexane, or MTBE.[10][19] While higher temperatures (e.g., 50-80°C) can increase the reaction rate, they can also lead to enzyme denaturation.[10][18] The optimal temperature must be determined experimentally to balance activity and stability.
-
Enzyme Immobilization: Using an immobilized enzyme preparation is crucial. It not only simplifies catalyst removal but also significantly enhances the enzyme's stability and reusability under organic solvent and higher temperature conditions.[16][20]
-
Problem: I am struggling to separate the final this compound from the acylated byproduct, N-acetyl-(S)-2-aminooctane.
-
Underlying Cause: Both compounds are organic-soluble and may have similar chromatographic behavior.
-
Solution & Scientific Rationale:
-
Acid-Base Extraction: This is the most effective method. The unreacted this compound is a basic amine, while the acylated product is a neutral amide.
-
Dissolve the final reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated (R)-amine salt will move to the aqueous layer.
-
The neutral amide will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted into a fresh organic solvent and isolated.[17]
-
-
Method 3: Transaminase (TA) Asymmetric Synthesis
Problem: The reaction stalls at low conversion (<50%).
-
Underlying Cause: The transamination reaction is reversible, and the equilibrium often does not strongly favor product formation.[21] Product inhibition can also occur, where the newly formed amine or ketone byproduct binds to the enzyme's active site and prevents further turnover.
-
Solution & Scientific Rationale:
-
Shift the Reaction Equilibrium: Employ Le Châtelier's principle to drive the reaction forward.
-
Use a Large Excess of Amine Donor: Using the amine donor (e.g., isopropylamine or alanine) in large stoichiometric excess (10-20 equivalents) can push the equilibrium towards the product side.[22]
-
Byproduct Removal: The ketone byproduct (e.g., acetone from isopropylamine) must be removed. This can be achieved by applying a vacuum if the byproduct is volatile or by using a second enzyme in a cascade (e.g., a lactate dehydrogenase to convert pyruvate to lactate) that consumes the byproduct.[21]
-
-
Optimize pH and Temperature: Every enzyme has an optimal pH and temperature range for activity. These should be determined for the specific transaminase being used.
-
Comparative Summary of Synthesis Strategies
| Parameter | Asymmetric Reductive Amination (ARA) | Enzymatic Kinetic Resolution (EKR) | Transaminase (TA) Synthesis |
| Starting Material | 2-Octanone | Racemic 2-Aminooctane | 2-Octanone |
| Theoretical Max. Yield | 100% | 50% | 100% |
| Typical ee | Moderate to High (80->99%)[2] | Very High (>99%)[5][18] | Very High (>99%)[16][23] |
| Key Advantages | Atom economical, direct route. | High ee is readily achievable, robust enzymes.[6] | "Green" process (mild conditions), extremely high selectivity.[16] |
| Common Challenges | Catalyst cost, ligand screening, potential for metal contamination, side reactions.[11] | Limited to 50% yield, requires separation of product from byproduct. | Unfavorable equilibrium, limited substrate scope for wild-type enzymes.[21][22] |
Detailed Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminooctane
This protocol is a representative example based on established methodologies for achieving high enantiomeric excess of this compound.[6][10][17]
Materials:
-
Racemic (±)-2-Aminooctane
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Ethyl acetate (Acylating agent and solvent) or Toluene (Solvent) + alternative acyl donor
-
Anhydrous organic solvent (e.g., Toluene, MTBE)
-
1M Hydrochloric Acid (HCl) solution
-
1M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Pentadecane (Internal standard for GC analysis, optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add racemic 2-aminooctane (1.0 eq), the organic solvent (e.g., Toluene, ~5 mL per mmol of amine), and the acylating agent (e.g., ethyl methoxyacetate, 2.0 eq).[10] Add pentadecane if using an internal standard for GC monitoring.
-
Enzyme Addition: Add immobilized CALB (Novozym 435) to the mixture (typically 15-30 mg per mmol of amine).[10]
-
Reaction Execution: Stir the suspension at a controlled temperature (e.g., 50 °C).[10][19]
-
Monitoring: At set time intervals (e.g., t = 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture. Filter out the enzyme and dilute the sample for analysis by chiral GC to determine the conversion and the enantiomeric excess of the remaining 2-aminooctane.
-
Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering the entire mixture through a sintered glass funnel or a cotton plug to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Work-up and Purification:
-
Transfer the filtrate to a separatory funnel and dilute with additional organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with saturated sodium bicarbonate and brine.[10]
-
Alternatively, perform an acid-base extraction: Extract the organic solution with 1M HCl (2 x volume). The (R)-amine will move to the aqueous layer.
-
Combine the acidic aqueous layers. Cool in an ice bath and slowly add 1M NaOH until the pH is >10.
-
Extract the liberated this compound with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified this compound.
-
-
Characterization: Confirm the purity and enantiomeric excess of the final product using chiral GC and compare its properties to known standards.
Visualizations
Workflow for Synthesis & Troubleshooting
Caption: General workflow for selecting and optimizing the synthesis of this compound.
Principle of Enzymatic Kinetic Resolution (EKR)
Caption: Lipase selectively acylates the (S)-amine, leaving the desired (R)-amine unreacted.
Troubleshooting Low Yield in Reductive Amination
Caption: Decision tree for diagnosing and solving low yield in reductive amination.
References
-
Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]
-
D'Alessandro, M., et al. (2020). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N−H Insertion. ACS Catalysis. Available from: [Link]
-
Frýba, L., et al. (2019). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. ResearchGate. Available from: [Link]
-
Gotor-Fernández, V., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available from: [Link]
-
Elazar, M. Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available from: [Link]
-
Skrobińska, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available from: [Link]
-
Bäckvall, J.-E., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. The Journal of Organic Chemistry. Available from: [Link]
-
Reetz, M. T., et al. (2015). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available from: [Link]
-
Reetz, M. T., et al. (1995). Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. CHIMIA. Available from: [Link]
-
Poppe, L., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. ResearchGate. Available from: [Link]
-
ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available from: [Link]
-
Skrobińska, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available from: [Link]
-
Bommarius, A. S., et al. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. Available from: [Link]
-
Nechab, M., et al. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Available from: [Link]
-
Aboul-Enein, H. Y., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
Francis, M. B., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PMC. Available from: [Link]
-
Wong, C.-H., et al. (1995). Designing enzymatic resolution of amines. Tetrahedron Letters. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Wal P., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available from: [Link]
-
ResearchGate. The transaminase mediated asymmetric synthesis of 2-aminotetralines 3.... Available from: [Link]
-
Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. Available from: [Link]
-
Gold, B., et al. (2022). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Arkivoc. Available from: [Link]
-
Jakoblinnert, A., et al. (2022). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. MDPI. Available from: [Link]
-
Conrad, J., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Contente, M. L., et al. (2022). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. ResearchGate. Available from: [Link]
-
Chemistry Steps. Reductive Amination. Available from: [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 4. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Reductive amination - Wikipedia [en.wikipedia.org]
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- 19. mdpi.com [mdpi.com]
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- 21. The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids [mdpi.com]
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- 23. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-2-Aminoo-ctane Synthesis
Welcome to the technical support center for the synthesis of (R)-2-Aminooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral amine. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
The most prevalent and scalable methods for producing enantiomerically enriched this compound are based on the asymmetric synthesis from the prochiral ketone, 2-octanone. Key strategies include:
-
Enzymatic Reductive Amination: This is a highly selective "green chemistry" approach. Enzymes like reductive aminases (RedAms) or transaminases are used to directly convert 2-octanone into this compound with high enantioselectivity.[1] These biocatalytic methods often operate under mild conditions and can achieve very high enantiomeric excess (e.e.).[1]
-
Asymmetric Reductive Amination with Chiral Auxiliaries: This classic and robust method involves reacting 2-octanone with a chiral auxiliary, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), to form a chiral N-sulfinyl imine.[1] This intermediate is then reduced with a standard hydride reagent. The bulky auxiliary sterically directs the hydride attack, leading to a highly diastereoselective reduction. Finally, the auxiliary is cleaved under acidic conditions to yield the desired chiral amine.[1]
-
Catalytic Asymmetric Hydrogenation: This method involves the reduction of an imine (formed from 2-octanone and an amine source like ammonia) using a chiral transition metal catalyst. Ligands such as BINAP complexed with metals like iridium or rhodium are often employed to induce asymmetry.[1]
Q2: How should I store this compound to prevent degradation?
This compound is an air-sensitive liquid.[2] Like many primary amines, it can react with atmospheric carbon dioxide to form the corresponding carbamate salt, which appears as a white precipitate. To ensure stability:
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 4°C.[3]
-
Light Protection: Protect from light to prevent potential photochemical degradation.[3]
Q3: What analytical methods are recommended for determining chemical and enantiomeric purity?
Accurate assessment of purity is critical. A combination of techniques is recommended:
-
Gas Chromatography (GC): Ideal for determining chemical purity and quantifying volatile impurities like residual 2-octanone or solvents.[4]
-
Chiral GC or Chiral High-Performance Liquid Chromatography (HPLC): These are the gold-standard methods for determining enantiomeric excess (e.e.).[1][5] These techniques use a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, allowing for precise quantification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. To determine e.e. by NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent can be used to induce chemical shift differences between the enantiomers, allowing for integration and quantification.[5][7][8]
Troubleshooting Guide: Common Impurities & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Enantiomeric Excess (e.e.)
A lower-than-expected e.e. is a common issue in asymmetric synthesis.[5] The primary impurity, in this case, is the undesired (S)-2-Aminooctane.
Possible Causes & Solutions:
-
Cause A: Impure or Inactive Catalyst/Auxiliary: The chiral catalyst or auxiliary is the source of stereochemical control. If it is impure, degraded, or not properly activated, selectivity will suffer.[5]
-
Solution:
-
Ensure you are using a high-purity chiral source from a reputable supplier.
-
If using a metal catalyst, ensure it was handled under inert conditions to prevent oxidation or moisture-induced degradation.
-
For enzymatic reactions, confirm the enzyme's activity and ensure the correct pH, temperature, and cofactor (e.g., NADPH) regeneration system are in place.[1]
-
-
-
Cause B: Suboptimal Reaction Conditions: Temperature, pressure, and solvent can dramatically influence the transition state energies of the enantioselective step.[5]
-
Solution:
-
Temperature Control: Perform a temperature screening study. Lowering the temperature often increases enantioselectivity, albeit at the cost of reaction rate.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the catalyst-substrate complex.[5] Screen a range of solvents (e.g., THF, Toluene, Dichloromethane) to find the optimum for your specific catalytic system.
-
-
-
Cause C: Racemization: The product may racemize under the reaction or, more commonly, during the workup conditions (e.g., harsh acidic or basic conditions, or high temperatures).
-
Solution:
-
Perform the reaction workup at lower temperatures.
-
Use milder acids or bases for pH adjustments or auxiliary cleavage. For example, when cleaving a sulfinamide auxiliary, use a stoichiometric amount of a strong acid like HCl in an alcohol solvent rather than a large excess or a harsher acid.
-
-
Troubleshooting Workflow: Low Enantiomeric Excess
Here is a logical workflow to diagnose and resolve issues with low e.e.
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Presence of Process-Related Impurities
Even with high e.e., chemical impurities can compromise the final product.
Common Impurities & Their Sources:
| Impurity | Common Name | Source / Synthetic Route | Reason for Presence |
| C₈H₁₆O | 2-Octanone | All routes starting from the ketone | Incomplete reaction |
| C₈H₁₈O | 2-Octanol | Reductive Amination | Reduction of 2-octanone by the hydride source before imine formation |
| (C₈H₁₈)₂NH | Di(octan-2-yl)amine | Reductive Amination | Reaction of the product amine with the imine intermediate, followed by reduction |
| C₉H₁₇NO | (R)-2-Methylheptanamide | Hofmann Rearrangement | Incomplete reaction of the starting amide |
Solutions:
-
Impurity: Unreacted 2-Octanone
-
Cause: Insufficient reaction time, low temperature, or insufficient reducing agent/amine source.
-
Solution:
-
Drive the reaction to completion: Increase the reaction time or temperature moderately. Monitor by TLC or GC.
-
Purification: 2-Octanone has a significantly different boiling point and polarity than 2-aminooctane. It can be effectively removed by fractional distillation or flash column chromatography.
-
-
-
Impurity: 2-Octanol
-
Cause: In reductive amination, if the rate of ketone reduction is competitive with the rate of imine formation, 2-octanol will form as a byproduct. This is common with powerful reducing agents like LiAlH₄.
-
Solution:
-
Optimize reagent addition: Add the reducing agent slowly to a pre-formed mixture of the ketone and amine source (or chiral auxiliary) to allow for imine formation.
-
Choose a milder reducing agent: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more selective for imines over ketones.
-
Purification: Can be separated by fractional distillation or chromatography.
-
-
-
Impurity: Di(octan-2-yl)amine
-
Cause: This secondary amine forms when the product, this compound, acts as a nucleophile and attacks the imine intermediate. This is more prevalent when using ammonia as the amine source.
-
Solution:
-
Use a large excess of the amine source (e.g., ammonia) to outcompete the product amine.
-
Purification: This higher molecular weight impurity has a much higher boiling point and can be separated from the desired primary amine by vacuum distillation.
-
-
Problem 3: Impurities from the Hofmann Rearrangement Route
The Hofmann rearrangement converts an amide to a primary amine with one less carbon atom.[9][10] If synthesizing this compound from (R)-2-methylheptanamide, specific impurities can arise.
-
Cause A: Incomplete Reaction: The starting amide may persist if the reaction conditions (e.g., stoichiometry of bromine and base, temperature) are insufficient.[9][11]
-
Solution: Ensure at least one equivalent of Br₂ and two equivalents of strong base are used. Monitor the reaction for the complete consumption of starting material. The amide can be removed via chromatography.
-
-
Cause B: Carbamate Formation: The key intermediate in the Hofmann rearrangement is an isocyanate.[10][11][12] If the reaction is performed in an alcohol solvent (e.g., methanol) or quenched with it, the isocyanate can be trapped to form a stable carbamate byproduct instead of hydrolyzing to the amine.[10]
-
Solution: Ensure the reaction is performed in water or that the workup involves a distinct aqueous hydrolysis step to fully convert the isocyanate to the amine via the unstable carbamic acid intermediate.[10] If a carbamate is formed, it must be hydrolyzed under harsher acidic or basic conditions to yield the desired amine.
-
Hofmann Rearrangement: Pathway to Product and Impurities
Caption: Formation of this compound and key impurities via Hofmann Rearrangement.
Experimental Protocols
Protocol 1: Chiral GC Method for Enantiomeric Excess (e.e.) Determination
This protocol provides a general guideline. Specific parameters must be optimized for your instrument.
-
Column: Use a chiral capillary column suitable for amine separation, such as a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., Hexane or Isopropanol) at approximately 1 mg/mL.
-
Optional Derivatization: For improved peak shape and resolution, derivatize the amine. A common method is acylation: React a small aliquot of the sample with an excess of trifluoroacetic anhydride (TFAA) in the presence of a non-nucleophilic base like pyridine for 15-30 minutes. Quench carefully and extract the derivative into an organic solvent.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.
-
Oven Program: Start with an initial temperature of 80-100 °C, hold for 1-2 minutes, then ramp at 2-5 °C/min to 180-200 °C.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject a racemic standard of 2-aminooctane to identify the retention times of both the (R) and (S) enantiomers.
-
Inject your sample.
-
Integrate the peak areas for both enantiomers (A_R and A_S).
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100
-
References
- BenchChem. (n.d.). Troubleshooting low enantiomeric excess in asymmetric synthesis.
- BenchChem. (n.d.). This compound | 34566-05-7.
- Alfa Chemistry. (n.d.). Hofmann Rearrangement.
- Wikipedia. (2023). Hofmann rearrangement.
- Chem-Station. (2014). Hofmann Rearrangement.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Hofmann Rearrangement Reaction.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- ChemScene. (n.d.). (S)-2-Aminooctane | 34566-04-6.
- Asymmetric Synthesis. (n.d.).
- Wikipedia. (2023). Enantioselective synthesis.
- Sigma-Aldrich. (n.d.). This compound ≥98.0% (GC).
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Chem.iitb.ac.in. (n.d.). Concise Introduction to Asymmetric Synthesis.
- Royal Society of Chemistry. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- Michigan State University Chemistry. (n.d.). Asymmetric Induction.
- National Institutes of Health. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- ResearchGate. (2025). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity.
- Sigma-Aldrich. (n.d.). This compound ChiPros®, produced by BASF, 98%.
- National Institutes of Health. (n.d.). 2-Octylamine.
- ChemicalBook. (n.d.). This compound | 34566-05-7.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 34566-05-7.
- Sigma-Aldrich. (n.d.). (S)-2-Aminooctane ChiPros®, produced by BASF, ≥99.0%.
Sources
- 1. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 2. This compound | 34566-05-7 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound = 98.0 GC 34566-05-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: (R)-2-Aminooctane Stability Guide
Welcome to the technical support center for (R)-2-Aminooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under various experimental conditions. As a chiral primary amine, understanding its stability is crucial for its application as a building block in pharmaceuticals and other biologically active compounds.[1][2]
Section 1: Understanding the Stability Profile of this compound
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6][7] The recommended storage temperature is typically between 2-8°C.[2][3] Containers should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[7] Using an inert gas atmosphere (e.g., nitrogen or argon) for storage is also a good practice to minimize oxidative degradation.[2]
Q2: Is this compound sensitive to air?
Q3: How does pH affect the stability of this compound?
Q4: Is this compound light-sensitive?
Section 2: Troubleshooting Guide for Common Stability-Related Issues
This section addresses specific issues that researchers may encounter during their experiments involving this compound.
Issue 1: The this compound I received has a yellow tint, but the product description says it is colorless. Is it degraded?
-
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): The CoA that came with the product should provide the purity specifications. If the purity is within the acceptable range (e.g., ≥98.0% by GC), the product is likely suitable for most applications.[12]
-
Perform a Purity Check: If you have access to analytical instrumentation such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), you can perform a quick purity check to confirm if it meets your experimental requirements.
-
Consider the Application: For sensitive applications, such as in the final steps of a pharmaceutical synthesis, using a freshly opened or redistilled sample might be preferable.
-
Issue 2: I am seeing an unexpected impurity in my reaction mixture when using this compound. How can I determine if it's a degradation product?
-
Possible Cause: The impurity could be a pre-existing impurity in the starting material, a degradation product formed during the reaction, or a byproduct of the reaction itself.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run a GC or HPLC analysis of your this compound starting material to check for the presence of the impurity.
-
Run a Blank Reaction: Perform a blank reaction with this compound under the same reaction conditions (solvent, temperature, time) but without other reagents to see if the impurity is formed due to thermal degradation.
-
Conduct a Forced Degradation Study: To understand the potential degradation products, you can perform a mini-forced degradation study. Expose small aliquots of this compound to stress conditions (e.g., heat, acid, base, oxidizing agent) and analyze the samples by HPLC or GC-MS to identify the degradation products.[8][9][10] This can help in identifying the impurity.
-
Experimental Protocol: Mini-Forced Degradation Study
This protocol provides a basic framework for conducting a mini-forced degradation study on this compound.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
HPLC or GC system with a suitable column
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Control Sample: Keep the stock solution at room temperature.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC or GC to observe any new peaks corresponding to degradation products.
Data Presentation:
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | To be determined experimentally | To be determined experimentally |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | To be determined experimentally | To be determined experimentally |
| Oxidation (3% H₂O₂, RT, 24h) | To be determined experimentally | To be determined experimentally |
| Thermal (60°C, 24h) | To be determined experimentally | To be determined experimentally |
Visualization of the Stability Assessment Workflow
Caption: Workflow for assessing the stability of this compound.
Section 3: Advanced Topics in this compound Stability
Q5: How can I ensure the enantiomeric purity of this compound is maintained during storage and use?
A5: The enantiomeric purity of chiral compounds can be affected by racemization, which can be catalyzed by heat or certain chemical conditions. For this compound, racemization is not expected under standard storage and handling conditions. However, harsh reaction conditions (e.g., very high temperatures or extreme pH) could potentially lead to racemization.
To confirm the enantiomeric purity, a chiral analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common techniques for this purpose.[1]
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Chiral HPLC column (e.g., a polysaccharide-based column)
-
HPLC system with a UV detector
-
Mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine)
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the sample onto the column.
-
Run the analysis under isocratic conditions.
-
Monitor the elution of the enantiomers using a UV detector. (Note: Derivatization with a UV-active agent may be necessary if the amine itself has a poor chromophore).
-
-
Data Analysis: The two enantiomers, (R)- and (S)-2-Aminooctane, should be separated into two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Logical Relationship of Stability and Purity
Caption: Factors influencing the stability and purity of this compound.
References
- What are the Health and Safety Guidelines for Using Amines?
- This compound | 34566-05-7 - Benchchem.
- Forced Degradation Studies | Semantic Scholar.
- Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
- 2-AMINOOCTANE | 693-16-3 - ChemicalBook.
- Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research.
- ancamine 2904.
- Best practice manual - Nouryon.
- Forced Degradation Studies - MedCrave online.
- 2-Aminooctane - ChemBK.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm International.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- This compound - ChemBK.
- Amines.
- This compound = 98.0 GC 34566-05-7 - Sigma-Aldrich.
- (S)-2-Aminooctane - MySkinRecipes.
- This compound = 98.0 GC 34566-05-7 - Sigma-Aldrich.
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- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
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- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. (R)-2-氨基辛烷 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Diastereomeric Salt Crystallization with (R)-2-Aminooctane
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into resolving common challenges encountered during the diastereomeric salt crystallization of racemic acids using (R)-2-aminobutane. The methodologies and explanations provided herein are grounded in established principles of physical organic chemistry and crystallization science to ensure you can confidently troubleshoot and optimize your chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of (R)-2-Aminooctane in this process?
This compound serves as a chiral resolving agent.[1] It is an enantiomerically pure base that reacts with a racemic mixture of a chiral acid to form a pair of diastereomeric salts.[2][3] These diastereomers, unlike the original enantiomers, have different physical properties, most critically, different solubilities in a given solvent.[3][4][5] This difference allows for their separation by selective crystallization.[2][6]
Q2: Why is solvent selection the most critical parameter in developing a successful resolution?
The entire separation hinges on the solubility difference between the two diastereomeric salts.[7] An ideal solvent system will maximize this difference, meaning it will dissolve the undesired diastereomeric salt while being a poor solvent for the desired diastereomeric salt, allowing the latter to crystallize in high purity.[7] A suboptimal solvent may dissolve both salts well (preventing crystallization) or poorly (causing co-precipitation and low purity). Therefore, a systematic solvent screen is the most crucial first step in process development.[8][9]
Q3: What is diastereomeric excess (d.e.) and how is it measured?
Diastereomeric excess (d.e.) quantifies the purity of the crystallized diastereomeric salt. It is defined as the excess of one diastereomer over the other in the mixture.[10] It can be calculated as:
d.e. (%) = (|[Diastereomer 1] - [Diastereomer 2]| / ([Diastereomer 1] + [Diastereomer 2])) * 100
The d.e. of the crystallized salt, and consequently the enantiomeric excess (e.e.) of the final product, is typically determined by analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or after conversion to a diastereomeric derivative.[11][12][13]
Q4: Is a 1:1 molar ratio of racemic acid to this compound always optimal?
While a 1:1 ratio (or more precisely, a 1:0.5 ratio of racemic acid to resolving agent) is a common starting point, it is not always optimal.[7] The stoichiometry can significantly impact the yield and selectivity of the crystallization.[4] In some systems, using a sub-stoichiometric amount of the resolving agent can lead to a higher diastereomeric excess in the crystalline phase. It is an important parameter to optimize during methods development.[4]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: No Crystals Form After Cooling and Stirring.
Question: I've mixed my racemic acid and this compound in the chosen solvent, cooled the solution, and have been stirring for hours, but no solid has precipitated. What's wrong?
Answer: The absence of crystallization indicates that the solution has not reached a sufficient level of supersaturation for nucleation to occur. This can be due to several factors:
-
The Solution is Too Dilute: The concentration of the diastereomeric salts is below their solubility limit at the given temperature.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration.[8] Be cautious not to over-concentrate, which could lead to "oiling out."
-
-
The Solvent System is Inappropriate: The selected solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.[8]
-
Solution: A comprehensive solvent screen is necessary. Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) and consider anti-solvent addition, where a second solvent in which the salts are insoluble is added to induce precipitation.[8]
-
-
High Energy Barrier for Nucleation: The system may be in a metastable zone where spontaneous crystal formation is kinetically hindered.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can act as nucleation sites.[8]
-
Seeding: If you have crystals from a previous batch, add a very small amount (a few specks) of the pure desired diastereomeric salt to the supersaturated solution. This provides a template for crystal growth.[7]
-
-
-
Inhibition by Impurities: Trace impurities from your starting materials can sometimes act as crystallization inhibitors.[8][14]
-
Solution: Ensure the purity of both the racemic acid and the this compound. Consider an additional purification step (e.g., recrystallization, chromatography) for the starting materials if they are suspect.
-
Problem 2: The Product "Oils Out" Instead of Crystallizing.
Question: Instead of forming a crystalline solid, my product has separated as a dense, sticky liquid or oil. How can I fix this?
Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[8] This typically happens under conditions of very high supersaturation or when the melting point of the salt is below the crystallization temperature.
-
The Solution is Too Concentrated: Rapidly reaching a very high concentration can lead to liquid-liquid phase separation.
-
Solution: Add a small amount of the solvent back into the mixture, with gentle heating if necessary, to redissolve the oil. Then, allow the solution to cool much more slowly to control the rate at which supersaturation is achieved.[8]
-
-
Inappropriate Solvent or Temperature: The chosen conditions may favor the liquid state of the salt.
-
Solutions:
-
Lower the Crystallization Temperature: A lower final temperature may be below the melting point of the salt, favoring solid formation.[8]
-
Change the Solvent System: A less polar solvent might discourage oil formation and promote crystallization. This is a key part of the solvent screening process.[8]
-
-
Problem 3: The Yield of the Crystallized Salt is Very Low.
Question: I've successfully formed crystals, but the isolated yield is poor (e.g., less than 20%). How can I improve the recovery?
Answer: Low yield indicates that a significant portion of the desired, less-soluble diastereomeric salt remains in the mother liquor. The theoretical maximum yield for a classical resolution is 50%, so yields should be evaluated against this benchmark.
-
Suboptimal Solvent Choice: The solubility of the desired salt is still too high in the chosen solvent, even at low temperatures.
-
Solution: Re-evaluate your solvent screen. The goal is to find a solvent that minimizes the solubility of the desired salt while maximizing the solubility of the undesired one. Constructing a solubility curve for each diastereomer at different temperatures can provide critical data for optimization.[7]
-
-
Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid may not be optimal for precipitating the desired salt.[7]
-
Solution: Experiment with different molar ratios. Try using 0.5, 0.8, and 1.0 equivalents of this compound relative to the total moles of the racemic acid.
-
-
Insufficient Cooling or Time: The crystallization may not have reached its equilibrium endpoint.
-
Solutions:
-
Lower the Final Temperature: Cool the mixture in an ice bath or refrigerator (if the solvent permits) to further decrease the salt's solubility and drive more of it out of solution.[15]
-
Increase Crystallization Time: Allow the mixture to stir at the final temperature for a longer period (e.g., 12-24 hours) to ensure maximum precipitation.[16]
-
-
-
Crystallization-Induced Diastereomeric Transformation (CIDT): In some cases, if the undesired diastereomer can epimerize in solution to the desired, less-soluble diastereomer, the yield can exceed 50%.[7][17]
Problem 4: The Diastereomeric Excess (d.e.) of the Crystals is Low.
Question: My yield is acceptable, but analysis shows the isolated salt has a low d.e. (e.g., <80%). How can I improve the purity?
Answer: Low diastereomeric excess is a direct result of poor selectivity in the crystallization process, where the more-soluble diastereomer co-precipitates with the less-soluble one.[8]
-
Poor Solvent Selectivity: The solubility difference between the two diastereomers in the chosen solvent is not large enough.
-
Cooling Rate is Too Fast: Rapid cooling ("crashing out") does not allow for thermodynamic equilibrium to be established. It traps the more soluble diastereomer in the crystal lattice of the less soluble one.[19]
-
Solution: Slow down the cooling profile. Allow the flask to cool naturally to room temperature, perhaps by placing it in an insulated container (like a Dewar flask or a beaker filled with vermiculite), before moving it to an ice bath.[7][19] A controlled, linear cooling ramp is ideal if equipment is available.
-
-
Recrystallization: Just as with other crystalline compounds, purity can be enhanced through recrystallization.
-
Solution: Take the enriched but still impure diastereomeric salt and recrystallize it from the same or a different solvent system. This second crystallization will start from a point of higher d.e., often resulting in a product with significantly improved purity.[19]
-
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening
Objective: To rapidly identify promising solvent systems for selective crystallization.
Methodology:
-
In separate small vials or a 96-well plate, add a pre-weighed amount of the racemic acid.
-
Add 0.5-1.0 molar equivalents of this compound to each container.
-
Add a screening solvent to each container to create a slurry or a solution at an elevated temperature. Use a diverse set of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) and binary mixtures.[7]
-
Seal the containers and agitate them at a controlled temperature (e.g., 50 °C) for several hours, then allow them to cool slowly to room temperature and stir for 24-48 hours.
-
Visually inspect for crystal formation.
-
Isolate any solid material by filtration or centrifugation.
-
Analyze both the isolated solid and the remaining mother liquor by a suitable chiral method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.[7] The most promising solvent will show a high d.e. in the solid phase and a low d.e. (enriched in the other diastereomer) in the mother liquor.
Protocol 2: General Diastereomeric Salt Crystallization
Objective: To perform the chiral resolution on a preparative scale.
Methodology:
-
Dissolve the racemic acid in a minimal amount of the optimal solvent (identified in Protocol 1) in an appropriately sized flask, heating gently if required.
-
In a separate vessel, dissolve the chosen molar equivalent (typically 0.5-1.0) of this compound in the same solvent.
-
Slowly add the this compound solution to the stirred solution of the racemic acid. Salt formation is often exothermic.
-
If the solution is not clear, heat it gently until all solids dissolve.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth and purity, insulate the flask.[19]
-
Once crystal formation appears complete at room temperature, cool the flask further in an ice bath for at least one hour to maximize the yield.[19]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove residual mother liquor.[19]
-
Air-dry the crystals and determine the yield and d.e.
Protocol 3: Liberation of the Free Acid and Recovery of Resolving Agent
Objective: To recover the enantiomerically enriched acid from the purified salt.
Methodology:
-
Suspend the purified diastereomeric salt in water or a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Add an aqueous solution of a strong acid (e.g., 1M HCl) and stir. This will protonate the amine of the resolving agent, making it water-soluble, and liberate the free chiral acid.
-
If the free acid is soluble in an organic solvent and insoluble in water, extract the aqueous layer multiple times with that solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to yield the enantiomerically enriched acid.
-
To recover the this compound, make the acidic aqueous layer basic with a strong base (e.g., NaOH) and extract the free amine into an organic solvent.
Data Presentation
Summarize your screening results in a clear, tabular format to facilitate decision-making.
Table 1: Example of Solvent Screening Data
| Solvent System | Yield (%) | Diastereomeric Excess (d.e.) of Solid (%) |
|---|---|---|
| Ethanol | 35 | 88 |
| Isopropanol | 41 | 95 |
| Acetonitrile | 28 | 75 |
| Ethyl Acetate | 45 | 97 |
| Toluene | 15 | 60 |
| IPA/Heptane (1:1) | 48 | 98 |
Mandatory Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for low diastereomeric excess.
References
- 1. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. tutorchase.com [tutorchase.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 18. approcess.com [approcess.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Enantiomeric Excess in Reactions with (R)-2-Aminooctane
Welcome to the technical support center dedicated to maximizing enantiomeric excess in asymmetric synthesis utilizing (R)-2-Aminooctane. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is to empower you with the knowledge to not only identify and solve common experimental challenges but also to understand the underlying principles governing stereoselectivity.
I. Understanding the Role of this compound in Asymmetric Synthesis
This compound is a valuable chiral amine that can serve multiple roles in asymmetric synthesis, primarily as a chiral auxiliary or as a component of a chiral catalyst.[1][2][3] Its effectiveness in inducing stereoselectivity stems from its ability to create a chiral environment around the reacting centers, favoring the formation of one enantiomer over the other.[2] Chiral amines like this compound can participate in various transformations, including aldol reactions, Mannich reactions, and Diels-Alder reactions, by forming transient chiral intermediates such as enamines or iminium ions.[1][4]
II. Troubleshooting Guide: Diagnosing and Resolving Low Enantiomeric Excess
Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. This section provides a structured approach to identifying and addressing the root causes.
Question 1: My reaction yielded a product with significantly lower than expected enantiomeric excess. Where should I start my investigation?
Answer: Before delving into reaction parameters, the first and most critical step is to validate your analytical method for determining enantiomeric excess.[5] Inaccurate ee measurements are a frequent source of perceived poor reaction performance.
Analytical Method Validation Workflow
Caption: Workflow for validating the analytical method for ee determination.
Detailed Protocol: Chiral HPLC/GC Method Validation
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally required for accurate quantification.[5]
-
Accuracy: Prepare samples with known enantiomeric ratios (e.g., 90:10, 75:25, 50:50) and verify that your analytical method provides accurate measurements.[5]
-
Precision: Inject the same sample multiple times to ensure the reproducibility of your results. The relative standard deviation (RSD) should typically be less than 2%.[5]
-
Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers to avoid misinterpretation of peak areas.[5]
Question 2: I've confirmed my analytical method is accurate, but the enantiomeric excess remains low. What are the next steps?
Answer: Once the analytical method is ruled out, the focus should shift to the reaction components and conditions. Asymmetric reactions are highly sensitive to a variety of factors.[6]
Troubleshooting Low Enantiomeric Excess
| Potential Cause | Troubleshooting Steps | Rationale |
| Reagent Purity | Re-purify the substrate, reagents, and this compound (distillation or chromatography).Ensure solvents are anhydrous and free of impurities. | Impurities can act as competing substrates or catalysts, leading to the formation of a racemic product.[5][6] |
| Catalyst/Auxiliary Integrity | Verify the enantiomeric purity of this compound.If used in a catalyst system, ensure proper activation and handling under inert conditions. | The enantiopurity of the chiral source directly impacts the maximum achievable ee of the product. |
| Reaction Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity.Perform the reaction at a range of temperatures (e.g., -78°C, -40°C, 0°C, RT) to determine the optimal condition. | Lower temperatures increase the energy difference between the diastereomeric transition states, enhancing selectivity.[7] However, in some cases, a temperature increase might be beneficial.[8][9] |
| Solvent Effects | Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, methanol). | The solvent can significantly influence the conformation of the transition state, thereby affecting enantioselectivity.[10][11][12] |
| Substrate/Catalyst Ratio | Vary the loading of the chiral catalyst or auxiliary. | An optimal ratio is crucial for efficient turnover and to minimize background uncatalyzed reactions that produce racemic product.[13][14][15] |
| Reaction Time | Monitor the reaction progress over time to determine the point of maximum ee. | Prolonged reaction times can sometimes lead to racemization of the product. |
Logical Flow for Troubleshooting Low ee
Caption: A systematic approach to troubleshooting low enantiomeric excess.
III. Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound contribute to its effectiveness as a chiral auxiliary?
A1: The stereogenic center at the C2 position, with its specific (R)-configuration, creates a defined three-dimensional space. When temporarily incorporated into a substrate, the steric bulk of the octyl chain and the positioning of the amino group effectively shield one face of the reactive center, directing the approach of incoming reagents to the opposite, less hindered face. This steric hindrance is a key factor in inducing high diastereoselectivity in subsequent reactions.
Q2: Can I substitute this compound with other chiral amines?
A2: While other chiral amines can be used, the choice is highly dependent on the specific reaction and substrate.[2] Different chiral amines possess unique steric and electronic properties that influence their ability to induce stereoselectivity.[1] It is advisable to consult the literature for successful examples with similar substrates or to perform a screening of different chiral amines to identify the optimal one for your transformation.
Q3: What is the impact of water or protic impurities on reactions utilizing this compound?
A3: Water and other protic impurities can be detrimental to many asymmetric reactions. They can react with organometallic reagents, quench catalysts, and potentially hydrolyze intermediates, leading to lower yields and enantioselectivity. Therefore, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I remove the this compound auxiliary after the desired stereocenter has been formed?
A4: The removal of the chiral auxiliary is a critical step and the method depends on the nature of the linkage to the product. For amide linkages, acidic or basic hydrolysis is commonly employed. In some cases, reductive cleavage may be necessary. It is important to choose a method that does not lead to racemization of the newly formed stereocenter.
IV. Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
This protocol provides a general starting point for a reaction using this compound as a chiral auxiliary.
-
Setup: Under an inert atmosphere, add the substrate and a suitable anhydrous solvent to a flame-dried flask equipped with a magnetic stirrer.
-
Auxiliary Addition: Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., -78 °C) before slowly adding the main reagent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride).
-
Workup: Perform an aqueous workup to remove inorganic byproducts and isolate the crude product.
-
Purification: Purify the product by column chromatography or another appropriate method.
-
Analysis: Determine the yield and enantiomeric excess of the purified product.
Protocol 2: Screening of Reaction Solvents
-
Setup: In parallel, set up several small-scale reactions following the general procedure in Protocol 1.
-
Solvent Variation: Use a different anhydrous solvent (e.g., toluene, THF, dichloromethane, diethyl ether) for each reaction.
-
Execution: Run all reactions under identical conditions (temperature, reaction time, stoichiometry).
-
Analysis: After workup and purification, analyze the enantiomeric excess of the product from each reaction to identify the optimal solvent.
| Solvent | Dielectric Constant (approx.) | Typical Effect on Enantioselectivity |
| Toluene | 2.4 | Often provides good selectivity in non-polar environments. |
| THF | 7.6 | A versatile solvent, its coordinating ability can influence the transition state. |
| Dichloromethane | 9.1 | A common polar aprotic solvent. |
| Methanol | 33.0 | A polar protic solvent, can participate in hydrogen bonding and alter the reaction pathway.[12] |
V. References
-
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis - Benchchem. Available from:
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews. Available from:
-
Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available from:
-
Troubleshooting low enantiomeric excess in asymmetric synthesis - Benchchem. Available from:
-
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol - Benchchem. Available from:
-
Chiral Amines - Catalysts / Alfa Chemistry. Available from:
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing). Available from:
-
This compound | 34566-05-7 - Benchchem. Available from:
-
Effect of temperature on the enantiomeric excess using the constant ν1... - ResearchGate. Available from:
-
Solvent-Induced Enantioselectivity - ChemistryViews. Available from:
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PubMed Central. Available from:
-
Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. Available from:
-
Temperature drop triggers chirality twist | Research - Chemistry World. Available from:
-
Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. Available from:
-
Enantiomeric excess E as a function of the number of temperature cycles... - ResearchGate. Available from:
-
Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1. - ResearchGate. Available from:
-
Effect of the substrate/catalyst ratio on the selectivity towards cinnamol (3). - ResearchGate. Available from:
-
substrate/catalyst ratio - ResearchGate. Available from:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 4. alfachemic.com [alfachemic.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-2-Aminooctane
Welcome to the technical support center for the synthesis of (R)-2-Aminooctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chiral amine's synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce enantiomerically enriched this compound?
A1: The primary methods for synthesizing this compound with high enantiopurity are:
-
Asymmetric Reductive Amination of 2-Octanone: This is a direct and atom-economical approach where 2-octanone is reacted with an amine source (commonly ammonia) in the presence of a chiral catalyst and a reducing agent.[1]
-
Reductive Amination using a Chiral Auxiliary: This classical method involves reacting 2-octanone with a chiral auxiliary, such as (R)-tert-butanesulfinamide (Ellman's auxiliary), to form a diastereomeric imine intermediate. Subsequent reduction and removal of the auxiliary yield the desired (R)-amine.[1]
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like transaminases (TAs) or reductive aminases (RedAms) offer high enantioselectivity.[1][2] Transaminases transfer an amino group from a donor molecule to 2-octanone, while reductive aminases catalyze the direct reductive amination with ammonia.[3][4]
-
Kinetic Resolution of Racemic 2-Aminooctane: This involves selectively reacting one enantiomer of a racemic mixture, leaving the other enantiomer enriched. This can be achieved through enzymatic acylation or the formation of diastereomeric salts with a chiral resolving agent.[4]
Q2: I am observing a significant amount of 2-octanol in my reaction mixture during reductive amination. What is the cause?
A2: The formation of 2-octanol is a common side reaction in the reductive amination of 2-octanone. It occurs when the reducing agent directly reduces the ketone starting material before it can form the imine intermediate. This side reaction is particularly prevalent when using strong reducing agents like sodium borohydride.[5] The choice of a milder, more selective reducing agent, such as sodium triacetoxyborohydride (STAB), can minimize this byproduct formation as it preferentially reduces the iminium ion over the ketone.[5][6]
Q3: My enantiomeric excess (ee) is consistently low. What are the likely reasons?
A3: Low enantiomeric excess can stem from several factors:
-
Suboptimal Catalyst or Ligand: In asymmetric catalysis, the choice of the chiral ligand is critical for inducing stereoselectivity. An inappropriate ligand for 2-octanone can result in a poor chiral environment during the reduction step.[7]
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent play a significant role. Suboptimal conditions may not provide a sufficient energy difference between the diastereomeric transition states, leading to poor enantioselection.[7]
-
Racemization: The desired this compound product might be susceptible to racemization under the reaction or work-up conditions, especially if the pH is not well-controlled.[7]
-
Catalyst Poisoning: Impurities in the starting materials or solvent can deactivate the chiral catalyst, leading to a non-selective background reaction.[7]
Q4: Can over-alkylation be a problem in the synthesis of this compound?
A4: Over-alkylation, where the newly formed primary amine reacts further with the ketone to form a secondary amine, is a potential side reaction in reductive aminations.[5][8] However, in the synthesis of a primary amine like 2-aminooctane from a ketone and ammonia, this is less of a concern than when starting with a primary amine to synthesize a secondary amine. The large excess of ammonia typically used in these reactions helps to minimize the reaction between the product amine and the starting ketone.
Troubleshooting Guide: Side Reaction Pathways
This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.
Issue 1: Low Yield of this compound due to 2-Octanol Formation
Root Cause Analysis: The formation of 2-octanol arises from the competitive reduction of the starting material, 2-octanone, by the hydride reagent. This pathway becomes significant when the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction.
Reaction Pathways:
Caption: Competing pathways in reductive amination.
Troubleshooting and Solutions:
| Parameter | Problem | Solution |
| Reducing Agent | Use of strong, non-selective reducing agents like NaBH₄. | Switch to a milder and more chemoselective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[5] These reagents are less reactive towards ketones at the optimal pH for imine formation. |
| Reaction pH | pH is too low, inhibiting imine formation and favoring the presence of the protonated, reducible ketone. | Maintain the reaction pH between 4 and 6. This pH range is a compromise that allows for sufficient protonation of the hemiaminal intermediate to facilitate water elimination while not excessively protonating the amine nucleophile.[9][10] |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of ketone reduction. | Conduct the reaction at a lower temperature to favor the thermodynamically controlled imine formation over the kinetically faster ketone reduction. |
Experimental Protocol: Minimizing 2-Octanol Formation
-
To a solution of 2-octanone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or methanol), add ammonium acetate (2.0-3.0 equiv.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Root Cause Analysis: Achieving high enantioselectivity depends on the precise control of the stereochemical environment during the key bond-forming step. A low ee indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is small.
Logical Relationship Diagram:
Caption: Factors contributing to low enantioselectivity.
Troubleshooting and Solutions:
| Parameter | Problem | Solution |
| Catalyst/Ligand | The chosen chiral ligand does not provide sufficient steric or electronic influence for the substrate. | Screen a variety of chiral ligands. For transition metal-catalyzed hydrogenations, ligands with different bite angles and electronic properties can have a profound impact on enantioselectivity.[11] |
| Solvent | The solvent may not adequately stabilize the desired transition state or may interfere with catalyst-substrate binding. | Experiment with different solvents of varying polarity. Protic solvents like methanol can sometimes participate in hydrogen bonding that affects the chiral induction.[12] |
| Temperature | Higher temperatures can lead to a decrease in enantioselectivity by providing enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer. | Run the reaction at lower temperatures. While this may decrease the reaction rate, it often enhances enantioselectivity. |
| Work-up and Purification | Exposure to acidic or basic conditions during work-up can cause racemization of the chiral amine product. | Ensure that the work-up and purification steps are performed under neutral conditions whenever possible. Use of techniques like chiral HPLC for analysis and purification can be beneficial. |
Issue 3: Impurities in Enzymatic Synthesis
Root Cause Analysis: While enzymatic syntheses are highly selective, impurities can arise from incomplete conversion, substrate or product inhibition, or promiscuous enzyme activity.
Troubleshooting and Solutions:
| Parameter | Problem | Solution |
| Enzyme Activity | Low enzyme activity leading to incomplete conversion and a mixture of starting material and product. | Optimize reaction conditions for the specific enzyme, including pH, temperature, and cofactor concentration.[2] Enzyme immobilization can sometimes improve stability and activity.[2][13] |
| Equilibrium Limitation | For transaminase-catalyzed reactions, the equilibrium may not favor product formation, resulting in a mixture of reactants and products.[4] | Use a large excess of the amine donor or employ a strategy to remove the ketone byproduct to drive the reaction to completion.[4] |
| Cofactor Regeneration | Inefficient regeneration of the cofactor (e.g., NADPH for reductive aminases) can stall the reaction. | Ensure an efficient cofactor regeneration system is in place, for example, using glucose dehydrogenase and glucose.[3] |
References
- Lumen Learning. (n.d.). 21.4.
- ResearchGate. (2015, February 15).
- BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis.
- Arkat USA. (2020, January 17). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis.
- Master Organic Chemistry. (2022, March 7).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mechanisms of the Formation of Imines in Aqueous Solution and the Effect of the pH: A Theoretical Analysis.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- BenchChem. (n.d.). This compound | 34566-05-7.
- WordPress. (n.d.).
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Indian Academy of Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017, September 1).
- Dove Medical Press. (2024, June 25).
- ACS Publications. (2021, October 22).
- ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed.
- National Center for Biotechnology Information. (2020, May 5). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases.
- National Center for Biotechnology Information. (n.d.).
- Pharma's Almanac. (2019, May 24).
- Chemguide. (n.d.). Reduction of aldehydes and ketones.
- Wiley Analytical Science. (2017, October 6).
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- 13. pharmasalmanac.com [pharmasalmanac.com]
Technical Support Center: Production of (R)-2-Aminooctane
Welcome to the technical support center for the synthesis and scale-up of (R)-2-Aminooctane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable chiral building block. We provide in-depth troubleshooting guides and frequently asked questions to ensure you can achieve high yield and enantiopurity in your manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing enantiomerically pure this compound at scale?
A1: There are three principal strategies for the enantioselective synthesis of this compound:
-
Asymmetric Catalysis: This is often the most atom-economical approach. The direct asymmetric reductive amination (DARA) of 2-octanone using a chiral catalyst (e.g., Iridium or Rhodium complexes with ligands like BINAP) is a powerful one-step method.[1]
-
Enzymatic Resolution/Reductive Amination: Biocatalysis offers high selectivity under mild conditions.[2] This can involve either the kinetic resolution of a racemic mixture of 2-aminooctane or, more directly, the asymmetric reductive amination of 2-octanone using enzymes like reductive aminases (RedAms).[1]
-
Chiral Auxiliaries: This is a classical and robust method. A chiral auxiliary, such as Ellman's auxiliary (tert-butanesulfinamide), is reacted with 2-octanone to form a chiral N-sulfinyl imine. Diastereoselective reduction followed by acidic hydrolysis removes the auxiliary to yield the chiral amine.[1]
Q2: My process is suffering from low enantiomeric excess (ee). What is the most likely cause?
A2: Low enantiomeric excess can stem from several factors depending on your synthetic route. For catalytic methods, suboptimal catalyst loading, reaction kinetics, or inappropriate ligand choice can lead to poor stereocontrol.[1] In enzymatic syntheses, it's crucial to note that some enzymes exhibit lower selectivity for certain substrates; for instance, some reductive aminases show significantly diminished (R)-selectivity for 2-octanone compared to shorter-chain ketones.[1] For chiral auxiliary methods, incomplete diastereoselectivity during the reduction step is the primary cause.
Q3: What are the biggest challenges when scaling up the purification of this compound?
A3: The main challenges are efficiently separating the desired (R)-enantiomer from the (S)-enantiomer and removing process-related impurities. This compound is a relatively low-boiling liquid (163-165 °C), making distillation a viable but potentially energy-intensive option for removing non-volatile impurities.[3] However, separating enantiomers by distillation is not possible. At scale, preparative chiral chromatography (such as SFC) can be expensive.[] Therefore, diastereomeric salt crystallization is often the most cost-effective method for chiral purification at an industrial scale.
Q4: Can I use direct N-alkylation to produce other chiral amines from this compound?
A4: While possible, direct alkylation of a primary amine like this compound with alkyl halides is notoriously difficult to control and often leads to over-alkylation, producing significant amounts of tertiary amine and even quaternary ammonium salts.[5] A more reliable method for synthesizing secondary amines is reductive amination, where this compound is reacted with an appropriate aldehyde or ketone to form an imine, which is then reduced.[5][6]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming common scalability issues.
Issue 1: Low Yield in Asymmetric Reductive Amination
Low yield is a frequent problem when scaling up, often due to catalyst deactivation, incomplete conversion, or side reactions.
Causality Analysis:
-
Catalyst Inactivity: Impurities in the substrate (2-octanone) or solvent can poison the metal catalyst. Moisture is a common culprit.
-
Suboptimal Conditions: Reaction temperature, hydrogen pressure, and substrate concentration are critical parameters that may not scale linearly from bench to reactor.[7]
-
Side Reactions: The formation of byproducts can be exacerbated at higher temperatures or longer reaction times needed for scale-up.
-
Reagent & Solvent Purity Check:
-
Ensure 2-octanone is freshly distilled or passed through a plug of activated alumina to remove impurities.
-
Use anhydrous solvents. Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst.
-
-
Temperature & Pressure Screening:
-
Perform a Design of Experiments (DoE) at a smaller scale to screen a matrix of temperatures (e.g., 25°C to 60°C) and hydrogen pressures (e.g., 10 bar to 50 bar).
-
Monitor reaction kinetics via in-process controls (IPC) like GC or HPLC to find the sweet spot between reaction rate and side product formation.
-
-
Catalyst Loading Evaluation:
-
While aiming for low catalyst loading is cost-effective, scaling up can sometimes require a slightly higher loading (e.g., from S/C 1000 to S/C 500) to compensate for trace impurities in a larger volume of solvent and substrate.
-
-
Slow Addition:
-
At scale, the initial reaction can be exothermic. Consider adding the 2-octanone solution slowly to the reactor containing the catalyst and amine source under hydrogen pressure to maintain better temperature control.[7]
-
| Parameter | Bench-Scale (Typical) | Pilot-Scale Consideration | Troubleshooting Action |
| Catalyst Loading (S/C) | 1000 - 2000 | Potential for deactivation by trace impurities. | Increase loading to 500-1000; screen for optimal level. |
| H₂ Pressure | 20 bar | Mass transfer limitations may occur. | Increase pressure and agitation; ensure proper gas dispersion. |
| Temperature | 25 - 40 °C | Poor heat transfer can create hot spots. | Improve reactor cooling; consider slower addition of reagents. |
| Solvent | Anhydrous Methanol | Larger volumes are harder to keep strictly anhydrous. | Use a solvent drying system; ensure inert gas blanketing. |
Issue 2: Poor Enantioselectivity in Biocatalytic Routes
While biocatalysis is highly selective, performance can drop at scale due to substrate inhibition, pH shifts, or incorrect enzyme choice.
Causality Analysis:
-
Sub-optimal Enzyme Choice: As noted in the literature, the (R)-selectivity of some reductive aminases drops significantly when the alkyl chain length increases to that of 2-octanone (C8).[1] This is a critical, substrate-specific issue.
-
Substrate/Product Inhibition: At the higher concentrations required for scalable production, the substrate (2-octanone) or the product (this compound) can inhibit the enzyme, slowing the reaction and potentially affecting selectivity.
-
Process Parameter Drift: On a large scale, maintaining a stable pH and temperature throughout the reactor vessel is more challenging. Deviations can reduce enzyme activity and selectivity.
Caption: Troubleshooting logic for low enantiomeric excess.
-
Enzyme Screening:
-
Fed-Batch Substrate Addition:
-
To mitigate substrate inhibition, develop a fed-batch process. Start the reaction with a low concentration of 2-octanone and feed the remaining substrate over several hours.
-
This keeps the instantaneous substrate concentration below the inhibitory threshold, maintaining high enzyme activity and selectivity.[9]
-
-
Implement Robust pH Control:
-
Use a reliable automated pH controller and a well-characterized buffer system. The production of an amine will cause the pH to rise, which must be neutralized (e.g., with HCl) to maintain the optimal pH for the enzyme (typically pH 7-8.5).
-
-
Consider In-Situ Product Removal (ISPR):
-
For high-concentration processes, product inhibition can be a major bottleneck. Explore ISPR techniques like liquid-liquid extraction with a water-immiscible solvent (e.g., methyl tert-butyl ether) to continuously remove the this compound from the aqueous phase as it is formed.[10]
-
Issue 3: Difficulty with Chiral Purification at Scale
Achieving >99% ee at a multi-kilogram scale requires moving beyond standard lab chromatography. Diastereomeric salt crystallization is a proven, scalable industrial method.
Causality Analysis:
-
High Cost of Chromatography: Preparative chiral HPLC or SFC is highly effective but often prohibitively expensive for a building block like 2-aminooctane due to high solvent consumption and low throughput.[][11]
-
Formation of Emulsions: During workup, the amphiphilic nature of 2-aminooctane can lead to stable emulsions, complicating extractions and reducing isolated yield.
-
Inefficient Crystallization: Poor choice of resolving agent or solvent system can lead to low recovery of the desired diastereomeric salt or poor chiral purification.
-
Initial Workup & Extraction:
-
After quenching the reaction, adjust the aqueous phase to pH > 12 with NaOH to ensure the amine is in its freebase form.
-
Extract the crude this compound with a suitable organic solvent like toluene or MTBE. To break potential emulsions, add brine (saturated NaCl solution) during the workup.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Resolving Agent and Solvent Selection:
-
Select a readily available and inexpensive chiral acid as a resolving agent. (+)-Tartaric acid is a common and effective choice for resolving racemic amines.[12]
-
Dissolve the crude amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or an ethanol/water mixture).
-
In a separate vessel, dissolve the (+)-tartaric acid (0.5-1.0 equivalents, optimization required) in the same solvent, heating gently if necessary.
-
-
Crystallization:
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C for several hours to maximize crystal formation.
-
The salt of one diastereomer should preferentially crystallize.
-
-
Isolation and Liberation:
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Check the enantiomeric excess of the amine in the crystallized salt via chiral GC/HPLC. If ee is insufficient, a re-crystallization may be necessary.
-
To recover the free amine, dissolve the salt in water, basify with NaOH to pH > 12, and extract with an organic solvent.
-
Dry and concentrate the organic layer to yield purified this compound.
-
Caption: Scalable purification process flow.
References
- This compound | 34566-05-7 - Benchchem.
- Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines | Scilit.
- Troubleshooting low yield in hCAXII-IN-7 chemical synthesis - Benchchem.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.
- Chiral amine synthesis from enantioselective functionalization of 2-azaallyl anions - ResearchGate.
- Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis | Chemical Reviews - ACS Publications.
- Recent Developments in Enantioselective Phase Transfer Catalysis Using Chiral Ammonium Salts - CHIMIA.
- Design of high-performance chiral phase-transfer catalysts with privileged structures - NIH.
- Scalable and sustainable synthesis of chiral amines by biocatalysis - ResearchGate.
- Enantiomeric Purification (HPLC/SFC) - BOC Sciences.
- Chiral Phase Transfer Catalysts (PTCs) - Buchler GmbH.
- Titanium-based multicatalysis: Accelerated enantioselective synthesis of chiral amines.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH.
- Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation - MDPI.
- The asymmetric synthesis of chiral secondary amines via hemiaminal and... - ResearchGate.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - MDPI.
- Chiral Separation techniques at Industrial Scale? | ResearchGate.
- (S)-2-Aminooctane - MySkinRecipes.
- Synthesis - General tips for improving yield? : r/chemistry - Reddit.
- (PDF) Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor - ResearchGate.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity | ACS Catalysis - ACS Publications.
- This compound ChiPros , produced by BASF, 98 34566-05-7 - Sigma-Aldrich.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI.
- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
- This compound | 34566-05-7 - ChemicalBook.
- Autonomous optimisation of biocatalytic reactions: enzymatic synthesis of N-benzyl acetoacetamide in continuous flow - Chemical Science (RSC Publishing).
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture - ResearchGate.
- Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed.
- Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University.
- This compound = 98.0 GC 34566-05-7 - Sigma-Aldrich.
- (PDF) Biocatalytic Process Optimization - ResearchGate.
- Biocatalytic Process Optimization - the new R-Search - Rollins College.
- Biocatalytic Process Optimization | MDPI Books.
- This compound | CAS 34566-05-7 | SCBT - Santa Cruz Biotechnology.
- 34566-04-6 | (S)-2-Aminooctane - ChemScene.
- Custom Amine Synthesis Services - BOC Sciences.
- (S)-2-Aminooctane ChiPros , produced by BASF, = 99.0 34566-04-6 - Sigma-Aldrich.
Sources
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- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-2-Aminooctane [myskinrecipes.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. rsc.org [rsc.org]
Technical Support Center: Process Optimization for Industrial Synthesis of (R)-2-Aminooctane
Welcome to the technical support center for the industrial synthesis and process optimization of (R)-2-Aminooctane. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up and manufacturing of this critical chiral amine. Chiral amines are fundamental building blocks in over 40% of commercial pharmaceuticals, making robust and efficient synthetic routes paramount.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of stereoselective synthesis, from lab-scale experiments to industrial production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are crucial during the initial planning and development phases of your synthesis campaign.
Q1: What are the primary industrial-scale synthetic routes to this compound?
A1: For industrial production, the choice of synthetic route hinges on factors like cost, efficiency, atom economy, and stereoselectivity. The three most viable routes are:
-
Asymmetric Reductive Amination (ARA): This is often the most direct and atom-economical method.[2] It involves the one-step reaction of a prochiral ketone (2-octanone) with an amine source (like ammonia) and a hydrogen source, catalyzed by a chiral transition metal complex (e.g., Iridium or Rhodium with a chiral ligand like BINAP).[2][3] Its primary advantage is converting a simple starting material directly into the desired enantiomerically enriched product.
-
Biocatalysis using Transaminases or Reductive Aminases (RedAms): This "green" chemistry approach uses enzymes to achieve high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[4][5] Reductive aminases can directly convert 2-octanone into this compound with high enantioselectivity.[2] Transaminases can also be used, though they require an amine donor. The main challenges are enzyme stability, potential substrate/product inhibition, and the need for efficient cofactor regeneration.[1][4]
-
Kinetic Resolution of Racemic 2-Aminooctane: This method involves the enantioselective acylation of a racemic mixture of 2-aminooctane using a lipase, such as Candida antarctica lipase B (CALB).[2] The lipase selectively acylates the (S)-enantiomer, allowing the unreacted this compound to be separated. The major drawback is a theoretical maximum yield of 50%.[6] This can be overcome by integrating a racemization step for the unwanted (S)-enantiomer, but this adds process complexity.
Q2: How do I select the best catalyst for Asymmetric Reductive Amination (ARA)?
A2: Catalyst selection is critical for success. The choice depends on the substrate and desired outcome. For the reductive amination of 2-octanone, catalyst systems based on Iridium (Ir) and Rhodium (Rh) with chiral phosphine ligands are the most studied.[3]
-
Ligand Choice: Ligands like the 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) family are well-established for achieving high enantioselectivity.[2] The specific variant of the ligand (e.g., substitution patterns on the aryl rings) can fine-tune the catalyst's activity and selectivity.
-
Metal Precursor: Both Iridium and Rhodium have proven effective. Iridium catalysts are often lauded for their high activity with a broad range of substrates, including sterically hindered ketones.
-
Screening: It is imperative to perform a catalyst screen using a small library of ligands and metal precursors under standardized conditions to identify the optimal combination for your specific process, as subtle changes in the substrate can significantly impact performance.
Q3: What are the main challenges when scaling up a chiral amine synthesis from the lab to a manufacturing plant?
A3: Scaling up is never a linear process and presents several unique challenges.[7]
-
Mixing and Heat Transfer: Reactions that are homogenous and well-mixed in a 1L flask may suffer from poor mass and heat transfer in a 1000L reactor. This can lead to the formation of new impurities and a decrease in selectivity.[7]
-
Catalyst Cost and Recovery: Homogeneous catalysts used in ARA can be expensive.[8] At an industrial scale, inefficient recovery and recycling of the catalyst can make the process economically unviable.[8] This drives interest in biocatalysis, where enzyme immobilization can facilitate reuse.[4]
-
Polymorphism and Crystallization: The final purification and isolation steps are critical. You must ensure that the process consistently produces the same crystalline form (polymorph) of the product or its salt, as different polymorphs can have different physical properties, including bioavailability.[7]
Part 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low Enantiomeric Excess (ee%)
Q: My asymmetric reductive amination of 2-octanone is producing this compound with an ee% below the target of >99%. What are the potential causes and solutions?
A: Low enantioselectivity is a common issue that can usually be traced back to the catalyst system or reaction conditions.
| Potential Cause | Explanation & Recommended Action |
| Suboptimal Catalyst/Ligand | The steric and electronic properties of the chiral ligand are the primary directors of stereoselectivity. The initial choice may not be optimal for 2-octanone. Action: Screen a panel of related chiral ligands (e.g., different BINAP derivatives, SEGPHOS). Even minor structural changes can have a profound impact on the transition state energy, leading to higher ee%.[3] |
| Catalyst Degradation | The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Degradation leads to the formation of non-chiral or less selective catalytic species. Action: Ensure all reagents and solvents are rigorously dried and degassed. Run the reaction under a strictly inert atmosphere (Nitrogen or Argon). Test the purity of the 2-octanone starting material for potential catalyst poisons. |
| Incorrect Temperature or Pressure | Asymmetric hydrogenations are often highly sensitive to temperature and hydrogen pressure. Higher temperatures can increase reaction rate but may decrease enantioselectivity by allowing the reaction to proceed through less-ordered transition states. Action: Perform a temperature and pressure optimization study. Generally, lower temperatures favor higher enantioselectivity. Start with the literature-recommended conditions and systematically vary temperature (e.g., in 10°C increments) and pressure. |
| Solvent Effects | The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex. Action: Screen a range of solvents. Protic solvents (like methanol or ethanol) can sometimes participate in the reaction mechanism, while aprotic solvents (like THF or Toluene) may offer better selectivity. |
Issue 2: Low Conversion or Stalled Biocatalytic Reaction
Q: I am using an engineered ω-transaminase to synthesize this compound, but the reaction stalls at 40% conversion. How can I drive it to completion?
A: Stalled biocatalytic reactions are typically due to equilibrium limitations, enzyme inhibition, or cofactor depletion.
| Potential Cause | Explanation & Recommended Action |
| Product Inhibition | Many transaminases are inhibited by one or both of their products (the desired amine and the ketone byproduct). As the product concentration increases, it binds to the enzyme's active site, slowing down the reaction rate. Action: Implement an in situ product removal (ISPR) strategy. This could involve using a resin to adsorb the hydrophobic amine product or coupling the reaction with a secondary enzymatic reaction that consumes the ketone byproduct to shift the equilibrium. |
| Unfavorable Reaction Equilibrium | The transamination reaction is reversible. If the equilibrium constant (Keq) is close to 1, the reaction will not proceed to full conversion. Action: Shift the equilibrium towards the product side. This can be achieved by using a large excess of the amine donor (e.g., isopropylamine, which generates volatile acetone as a byproduct that can be removed) or by implementing the ISPR strategies mentioned above. |
| Cofactor Depletion/Imbalance | Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor. While PLP is regenerated in the catalytic cycle, its loss or degradation can halt the reaction. Similarly, for reductive aminases, the nicotinamide cofactor (NAD(P)H) must be efficiently regenerated.[1][4] Action: Ensure sufficient PLP is added to the reaction mixture. For RedAms, implement a robust cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose to convert NAD(P)+ back to NAD(P)H.[4] |
| Poor Enzyme Stability | The enzyme may be denaturing over the course of the reaction due to non-optimal pH, temperature, or the presence of organic co-solvents. Action: Re-evaluate the reaction conditions. Optimize pH and temperature for the specific enzyme being used. Consider enzyme immobilization on a solid support, which is known to enhance stability and allow for easier reuse.[4] |
Issue 3: Difficulty in Product Purification
Q: After my reaction, I am struggling to isolate pure this compound. The product is contaminated with residual metal catalyst and starting material. What purification strategies are effective?
A: Purification of amines requires a multi-step approach to remove diverse types of impurities.
| Impurity Type | Explanation & Recommended Action |
| Unreacted 2-Octanone | The starting ketone has a boiling point and polarity that can make separation by standard distillation or chromatography challenging. Action: Utilize acid-base extraction. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., MTBE). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous phase, while the neutral ketone remains in the organic phase. Separate the layers, then basify the aqueous layer (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. |
| Residual Metal Catalyst | Heavy metals from ARA catalysts (Rh, Ir) must be removed to meet pharmaceutical specifications. Action: After the reaction, use a metal scavenger. These are functionalized silica gels or resins designed to bind and remove specific metals. Pass the crude product solution through a cartridge containing the appropriate scavenger. Alternatively, crystallization of the amine as a salt (e.g., hydrochloride or tartrate) can be very effective at excluding metal impurities.[9] |
| Enantiomeric Impurity | Removing the unwanted (S)-enantiomer to achieve >99.5% ee can be difficult. Action: Enantiomeric enrichment is best achieved through crystallization. Form a salt of the amine with a chiral resolving agent (e.g., tartaric acid). The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized and removed.[6] For analytical determination of purity, chiral HPLC or GC is required.[10] |
Part 3: Visualized Workflows & Protocols
General Synthesis and Troubleshooting Workflow
This diagram outlines the decision-making process for synthesizing and troubleshooting the production of this compound.
Caption: Decision workflow for synthesis and optimization.
Protocol 1: Asymmetric Reductive Amination of 2-Octanone
This protocol is a representative example and must be optimized for your specific equipment and safety procedures.
Materials:
-
[Rh(cod)2]BF4 (metal precursor)
-
(R)-BINAP (chiral ligand)
-
2-Octanone (substrate)
-
Ammonia (7N solution in Methanol)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (In a glovebox): To a flame-dried Schlenk flask, add [Rh(cod)2]BF4 (0.005 mol eq) and (R)-BINAP (0.0055 mol eq). Add anhydrous, degassed Methanol (10 mL) and stir for 30 minutes until a homogenous solution is formed.
-
Reaction Setup: In a high-pressure reactor, add 2-octanone (1.0 mol eq).
-
Charge Reagents: Under an inert atmosphere, transfer the catalyst solution to the reactor. Add the 7N solution of ammonia in methanol (3.0 mol eq).
-
Reaction: Seal the reactor. Purge with hydrogen gas three times. Pressurize the reactor to 20 bar with hydrogen.
-
Execution: Heat the reaction to 40°C and stir vigorously for 24 hours. The progress can be monitored by taking aliquots (carefully!) and analyzing by GC.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Proceed with the acid-base extraction and purification as described in the troubleshooting section.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Protocol 2: Chiral HPLC Method for ee% Determination
Objective: To determine the enantiomeric purity of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Chiral Stationary Phase (CSP) | A cellulose-based column is often effective, such as a CHIRALCEL® OD-H. |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm (as the amine has no strong chromophore, derivatization with a UV-active agent like benzoyl chloride may be required for higher sensitivity) |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of the mobile phase. |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of racemic 2-aminooctane to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of your synthesized product.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100.
References
-
Vikhrankar, S.S., et al. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. Available at: [Link]
-
Vikhrankar, S.S., et al. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ProQuest. Available at: [Link]
-
Vikhrankar, S.S., et al. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Semantic Scholar. Available at: [Link]
-
Vikhrankar, S.S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]
-
Vikhrankar, S.S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed. Available at: [Link]
-
Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: [Link]
-
(2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. Available at: [Link]
-
Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]
-
(n.d.). Manufacture of chiral amines using catalytic and flow processing methods. GtR. Available at: [Link]
-
Sampedro, D. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC - NIH. Available at: [Link]
-
(n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
(n.d.). Chiral and Achiral Compounds Purification. Neopharm Labs. Available at: [Link]
-
Al-Majid, A.M.A., et al. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - ProQuest [proquest.com]
- 2. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Determination of enantiomeric excess of (R)-2-Aminooctane
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-2-Aminooctane
In the synthesis of chiral molecules such as this compound, a critical parameter for quality control and downstream applications is the enantiomeric excess (ee). This guide provides an in-depth comparison of the primary analytical methods for determining the enantiomeric excess of this compound, offering insights into the principles, practical execution, and relative performance of each technique. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable enantiopurity data.
The Significance of Enantiomeric Purity
This compound is a chiral primary amine, and its stereochemical configuration is crucial in various applications, particularly in the synthesis of pharmaceuticals and as a chiral auxiliary. The biological activity of chiral molecules can differ significantly between enantiomers, with one enantiomer often being therapeutically active while the other may be inactive or even cause adverse effects. Therefore, the precise determination of enantiomeric excess is a non-negotiable aspect of its quality control.
Comparative Overview of Analytical Methodologies
The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The most robust and widely accepted methods include chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries. While traditional polarimetry is a foundational technique in stereochemistry, it is generally not considered a reliable method for the accurate quantification of enantiomeric excess.[1]
| Method | Principle | Sample Preparation | Accuracy | Throughput | Instrumentation |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Dissolution in a suitable mobile phase. | High | Moderate | HPLC with chiral column and UV detector. |
| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase. | Derivatization may be required to increase volatility. | High | High | GC with chiral column and FID/MS detector. |
| NMR Spectroscopy | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. | Mixing with a chiral solvating or derivatizing agent. | Good to High | Moderate | NMR spectrometer. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Dissolution in a suitable solvent. | Low (for ee) | High | Polarimeter. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for the determination of enantiomeric excess due to its high accuracy, reproducibility, and the commercial availability of a wide range of chiral stationary phases (CSPs).[2][3][4]
Principle of Separation
The separation of enantiomers is achieved by their differential interaction with a chiral stationary phase. These interactions can be a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R) and (S) enantiomers.
Experimental Protocol
Objective: To determine the enantiomeric excess of this compound using chiral HPLC.
Materials:
-
This compound sample
-
Racemic 2-aminooctane standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or a Pirkle-type column)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized. Filter and degas the mobile phase.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of racemic 2-aminooctane in the mobile phase (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the standard.
-
Analysis:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm baseline separation.
-
Inject the this compound sample.
-
-
Data Analysis: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, particularly suitable for volatile and thermally stable compounds.[5][6] For amines like 2-aminooctane, derivatization is often necessary to improve volatility and chromatographic performance. A commercial source indicates that the optical purity of this compound can be determined by GC.
Principle of Separation
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to achieve separation. The differential partitioning of the enantiomers between the mobile phase (carrier gas) and the CSP results in different retention times.
Experimental Protocol
Objective: To determine the enantiomeric excess of this compound using chiral GC after derivatization.
Materials:
-
This compound sample
-
Racemic 2-aminooctane standard
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Aprotic solvent (e.g., dichloromethane)
-
Chiral GC column (e.g., a cyclodextrin-based column)
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Derivatization:
-
In a vial, dissolve a known amount of the 2-aminooctane sample (and the racemic standard in a separate vial) in dichloromethane.
-
Add an excess of trifluoroacetic anhydride.
-
Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Redissolve the derivatized amine in a suitable solvent (e.g., hexane).
-
-
GC Analysis:
-
Set up the GC with an appropriate temperature program for the inlet, column, and detector.
-
Inject the derivatized racemic standard to determine the retention times of the two enantiomers.
-
Inject the derivatized sample.
-
-
Data Analysis: Integrate the peak areas for both enantiomers and calculate the enantiomeric excess as described for HPLC.
Workflow for Chiral GC Analysis
Caption: Workflow for ee determination by Chiral GC.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a distinct approach that does not require chromatographic separation.[7] By using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers of 2-aminooctane are converted into diastereomers, which are distinguishable by NMR.[8][9][10]
Principle of Analysis
When a chiral analyte like this compound interacts with a single enantiomer of a chiral auxiliary, two diastereomeric complexes are formed. These diastereomers have different spatial arrangements, resulting in distinct chemical shifts for certain protons in their ¹H NMR spectra.[7][10] The ratio of the integrals of these distinct peaks directly corresponds to the ratio of the enantiomers in the sample.
Experimental Protocol
Objective: To determine the enantiomeric excess of this compound using ¹H NMR with a chiral solvating agent.
Materials:
-
This compound sample
-
Chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol, (R)-BINOL)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a precise amount of the this compound sample in CDCl₃.
-
Add a stoichiometric equivalent of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently shake the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals that have been resolved into two distinct peaks corresponding to the two diastereomeric complexes.
-
Carefully integrate these resolved peaks.
-
Calculate the enantiomeric excess from the integral values (IntegralR and IntegralS).
-
Logical Relationship in NMR Analysis
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 34566-05-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Methods for Determining the Purity of (R)-2-Aminooctane
In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as (R)-2-Aminooctane, a versatile building block and intermediate, ensuring high enantiomeric and chemical purity is not merely a quality control checkpoint; it is a critical determinant of efficacy and safety in the final product. This guide provides an in-depth comparison of the primary analytical methodologies employed to assess the purity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Purity for this compound
This compound is a chiral primary amine whose biological activity is intrinsically linked to its three-dimensional structure. The presence of its enantiomer, (S)-2-Aminooctane, or other chemical impurities can lead to altered pharmacological profiles, reduced efficacy, or even undesired toxicological effects. Consequently, robust and reliable analytical methods are essential to quantify the enantiomeric excess (e.e.) and overall chemical purity.
A Comparative Overview of Analytical Techniques
The determination of this compound purity predominantly relies on chromatographic and spectroscopic techniques. Each method offers a unique set of advantages and is suited to different analytical challenges. The primary techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for chiral separations.
-
Chiral Gas Chromatography (GC): A powerful technique for volatile and thermally stable compounds, often requiring derivatization.
-
Chiral Supercritical Fluid Chromatography (SFC): A modern, "green" alternative to HPLC, offering fast and efficient separations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A valuable tool for determining enantiomeric purity through the use of chiral derivatizing agents.
The choice of method is dictated by factors such as the required level of sensitivity, sample throughput, availability of instrumentation, and the specific nature of the impurities to be quantified.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most widely adopted method for the enantioselective analysis of chiral compounds due to its versatility and robustness.[1] The separation is achieved by exploiting the differential interactions between the enantiomers of this compound and a chiral stationary phase (CSP).
Mechanism of Separation
The core of chiral HPLC lies in the CSP, which is composed of a chiral selector immobilized on a solid support (typically silica gel). Enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.[1] Common CSPs for amine separation include polysaccharide-based phases (e.g., derivatives of cellulose or amylose), Pirkle-type phases, and crown ether-based phases.[1][2]
Experimental Protocol: Chiral HPLC Analysis of this compound
Objective: To determine the enantiomeric purity of this compound using chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Evaporative Light Scattering Detector (ELSD)
Materials:
-
This compound sample
-
(S)-2-Aminooctane reference standard
-
Racemic 2-Aminooctane
-
HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA)
-
Chiral Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane/IPA/DEA (90:10:0.1, v/v/v). Filter and degas the mobile phase before use. The basic additive (DEA) is crucial for obtaining good peak shapes for amines.
-
Sample Preparation:
-
Standard Solution: Prepare a solution of racemic 2-Aminooctane in the mobile phase at a concentration of approximately 1 mg/mL.
-
Test Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis:
-
Inject the racemic standard to confirm the elution order and resolution of the two enantiomers.
-
Inject the test solution to determine the area percentage of the (R)- and (S)-enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Data Presentation: HPLC Performance
| Parameter | Typical Value |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.5 |
| Limit of Detection (LOD) | ~0.01% |
| Limit of Quantification (LOQ) | ~0.03% |
Chiral Gas Chromatography (GC): High-Resolution Analysis
Chiral GC is an excellent technique for the analysis of volatile and thermally stable chiral compounds.[3] For primary amines like 2-aminooctane, derivatization is often necessary to improve volatility and chromatographic performance.[4]
The Role of Derivatization
Derivatization converts the polar amine group into a less polar, more volatile functional group.[5] This process not only enhances chromatographic resolution but can also improve the sensitivity of detection. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) and N-methyl-bis(trifluoroacetamide) (MBTFA).
Workflow for Chiral GC Analysis
Sources
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of (R)- and (S)-2-Aminooctane for Researchers and Drug Development Professionals
Introduction: The Critical Role of Chirality
In the realm of organic chemistry and pharmacology, the spatial arrangement of atoms within a molecule can be the determining factor for its biological function. Molecules that are non-superimposable mirror images of each other are known as enantiomers. 2-Aminooctane, a chiral primary amine, serves as an excellent model to illustrate this principle, existing as two distinct enantiomers: (R)-2-Aminooctane and (S)-2-Aminooctane. While possessing identical chemical formulas and connectivity, their stereochemical differences lead to distinct interactions with other chiral molecules, particularly biological targets like enzymes and receptors.[1]
This guide provides a comprehensive comparison of these two enantiomers, delving into their physicochemical properties, stereoselective synthesis, and differential applications. The content is tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to select, synthesize, and analyze the correct stereoisomer for their specific application.
Physicochemical Properties: A Tale of Two Identical yet Different Molecules
As enantiomers, (R)- and (S)-2-Aminooctane share identical physical properties in a non-chiral environment. Their boiling points, densities, and solubility are indistinguishable. The key differentiating property is their optical activity: they rotate plane-polarized light in equal but opposite directions.
| Property | This compound | (S)-2-Aminooctane |
| CAS Number | 34566-05-7[2] | 34566-04-6[3][4][5] |
| Molecular Formula | C₈H₁₉N[1][2] | C₈H₁₉N[3][4] |
| Molecular Weight | 129.24 g/mol [2] | 129.24 g/mol [3] |
| Appearance | Liquid[6] | Liquid[5] |
| Boiling Point | ~165 °C (lit.)[7] | 163-165 °C (lit.)[4] |
| Density | ~0.771 g/mL at 25 °C (lit.)[7] | 0.77 g/cm³ at 25 °C (lit.)[4] |
| Flash Point | 51 °C (123.8 °F) | 51 °C (123.8 °F) |
| Optical Purity (Typical) | ≥98.5% (ee) | ≥99.0% (ee) |
Note: Properties like boiling point and density are cited for the racemic mixture or are generally applicable to both enantiomers, as they do not differ.
Stereoselective Synthesis and Chiral Resolution
Obtaining enantiomerically pure 2-aminooctane is paramount for its application in pharmaceuticals and asymmetric synthesis. A racemic mixture can be synthesized from 2-octanone, but separating the enantiomers or synthesizing one selectively requires specialized techniques.
Key Methodologies for Enantiopure Synthesis
-
Asymmetric Reductive Amination : This is a direct and efficient method that converts the prochiral ketone, 2-octanone, into a chiral amine using a chiral catalyst or enzyme.[1] Enzymes like imine reductases (IREDs) or reductive aminases (RedAms) can exhibit high enantioselectivity, directly producing the desired (R)- or (S)-amine.[1]
-
Use of Chiral Auxiliaries : A classic strategy involves temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a reaction. For instance, 2-octanone can be reacted with a chiral sulfinamide (e.g., Ellman's auxiliary) to form a chiral N-sulfinyl imine. Subsequent reduction is highly diastereoselective due to steric hindrance from the auxiliary, which is later cleaved to yield the chiral amine.[1]
-
Enzymatic Kinetic Resolution : This is one of the most common and effective methods for separating a racemic mixture. It relies on an enzyme that selectively reacts with only one of the two enantiomers.
Experimental Protocol: Lipase-Mediated Kinetic Resolution of (R/S)-2-Aminooctane
This protocol describes a common method to isolate this compound from a racemic mixture by selectively acylating the (S)-enantiomer using Candida antarctica lipase B (CALB).
Causality : The choice of CALB is based on its well-documented high enantioselectivity. The enzyme's active site is a chiral environment that preferentially binds and catalyzes the acylation of (S)-2-Aminooctane at a much faster rate than the (R)-enantiomer. This difference in reaction rates is the basis of the resolution.[1]
Step-by-Step Methodology:
-
Reaction Setup : In a suitable flask, dissolve racemic 2-aminooctane (1 equivalent) in an appropriate organic solvent (e.g., toluene or hexane).
-
Enzyme Addition : Add immobilized Candida antarctica lipase B (CALB) to the mixture. Immobilization prevents the enzyme from dissolving and allows for easy recovery and reuse.
-
Acyl Donor : Introduce an acyl donor, such as ethyl acetate (can also serve as the solvent), in a slight molar excess.
-
Incubation : Seal the flask and incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.
-
Monitoring : Monitor the reaction progress by periodically taking small aliquots and analyzing them using chiral gas chromatography (GC) or HPLC to determine the enantiomeric excess (ee) of the remaining amine.
-
Reaction Quench : Once the reaction reaches approximately 50% conversion (ideally resulting in high ee for the unreacted amine), stop the reaction by filtering off the immobilized enzyme.
-
Separation : The resulting mixture contains unreacted this compound and the newly formed N-acetyl-(S)-2-aminooctane. These two compounds have significantly different chemical properties (basicity, polarity) and can be easily separated.
-
Perform an acid-base extraction. Add a dilute aqueous acid (e.g., 1M HCl) to the mixture. The unreacted (R)-amine will be protonated and move to the aqueous phase, while the neutral N-acetyl-(S)-amide remains in the organic phase.
-
Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the (R)-amine, which can then be extracted back into an organic solvent.
-
-
Purification : Dry the organic extract containing the purified this compound over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.
Caption: Workflow for enzymatic kinetic resolution of 2-aminooctane.
Biological Activity and Applications: The Enantiomer Divide
The significance of separating enantiomers lies in their often dramatically different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.[8] This principle is a cornerstone of modern drug development.
-
(S)-2-Aminooctane : This enantiomer is noted for its use as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[4] Its specific stereochemistry is valuable for creating drugs that fit precisely into the chiral binding sites of neurological receptors or enzymes.
-
This compound : This enantiomer is also a crucial building block for complex chiral molecules.[1] It can be employed as a chiral resolving agent, where it is used to separate racemic mixtures of acidic compounds by forming diastereomeric salts that have different solubilities and can be separated by crystallization.[1]
While specific comparative pharmacological studies on (R)- versus (S)-2-aminooctane are not detailed in the available literature, the established principles of stereochemistry in drug action strongly suggest that they would exhibit different potencies and effects if used as active pharmaceutical ingredients.[8][9]
Analytical Characterization: Chiral HPLC
Distinguishing and quantifying the enantiomers of 2-aminooctane requires a chiral analytical technique. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry standard.
Principle : A CSP is itself chiral and interacts differently with each enantiomer. This differential interaction leads to one enantiomer being retained on the column longer than the other, resulting in their separation and allowing for quantification. The "three-point-interaction" model is often invoked, suggesting that effective chiral recognition requires at least three points of interaction between the CSP and the analyte, with at least one being stereochemically dependent.[10]
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
Step-by-Step Methodology:
-
CSP Selection : Choose a suitable Chiral Stationary Phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IE), are highly effective for separating chiral amines.[11]
-
Mobile Phase Preparation : Prepare an isocratic mobile phase, typically consisting of a mixture of hexane and an alcohol like isopropanol (IPA) or ethanol. A common starting point is Hexane:IPA (90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to reduce peak tailing and improve peak shape.
-
Sample Preparation : Accurately weigh a small amount of the 2-aminooctane sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
System Setup :
-
Install the chiral column onto the HPLC system.
-
Equilibrate the column by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., ~210 nm, as primary amines have weak absorbance). Derivatization with a UV-active group can be used for more sensitive detection.[11]
-
-
Injection and Analysis : Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Data Acquisition : Record the chromatogram. The two enantiomers will elute at different retention times (tR).
-
Quantification : The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = [ |A₁ - A₂| / (A₁ + A₂) ] * 100 Where A₁ and A₂ are the areas of the major and minor enantiomer peaks, respectively.
Caption: Standard workflow for chiral HPLC analysis of enantiomers.
Conclusion
The cases of (R)- and (S)-2-Aminooctane underscore a fundamental principle in chemical and pharmaceutical sciences: stereochemistry is not a trivial detail but a core determinant of molecular function. While sharing identical physical properties, these enantiomers are distinct chemical entities that require stereoselective synthesis and chiral analytical methods for their isolation and characterization. Their primary value lies in their roles as enantiopure building blocks for complex targets, particularly in the pharmaceutical industry, where the selection of the correct enantiomer is critical for achieving therapeutic efficacy and ensuring patient safety.
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
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ChemBK. (2024, April 9). (S)-(+)-2-AMINOCTANE. Retrieved from [Link]
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Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
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WVU School of Medicine. (n.d.). Chiral Drug Separation. Retrieved from [Link]
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PubMed. (2006, July 7). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Octanamine. NIST Chemistry WebBook. Retrieved from [Link]
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Situating (R)-2-Aminooctane in the Catalyst Landscape
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the quest for efficient, selective, and robust chiral inductors is perpetual. Chiral amines, a versatile class of organic molecules, have firmly established themselves as indispensable tools, functioning as catalysts, auxiliaries, and resolving agents.[1][2] This guide provides an in-depth technical comparison of (R)-2-Aminooctane with other prominent chiral amines in the context of asymmetric synthesis. While direct, comparative experimental data for this compound in many common applications is not as extensively documented as for some of its counterparts, this guide will situate its potential by drawing parallels with structurally related and widely used chiral primary amines, supported by available experimental evidence.
The Central Role of Chiral Amines in Asymmetric Transformations
Chiral amines are fundamental to the stereoselective synthesis of a vast array of molecules, including a significant portion of pharmaceuticals and biologically active compounds.[3] Their utility stems from their ability to form transient chiral intermediates, such as imines and enamines, which then guide the stereochemical outcome of a reaction. They can act as organocatalysts, form chiral ligands for metal-catalyzed reactions, or serve as temporary chiral auxiliaries that are later cleaved from the product.[4]
The selection of a chiral amine is a critical decision in the design of a synthetic route, with the structure of the amine directly influencing the enantioselectivity, diastereoselectivity, and overall yield of the desired product. Factors such as steric hindrance, electronic properties, and conformational rigidity all play a crucial role in the efficacy of a chiral amine in a given transformation.
This compound: A Profile
This compound is a chiral primary amine characterized by a stereocenter at the C2 position of an eight-carbon aliphatic chain. Its structure is relatively simple, lacking the aromatic groups or additional functionalization present in many other common chiral amines. This simplicity, however, can be an advantage, offering a less sterically demanding and potentially more flexible chiral environment.
Synthesis of this compound: The enantiomerically pure form of 2-aminooctane is most commonly accessed through stereoselective methods. Asymmetric reductive amination of 2-octanone is a primary route. This can be achieved through chemical catalysis, for instance, using a chiral BINAP-metal complex, or through biocatalysis with enzymes like reductive aminases.[5]
While its application as a chiral auxiliary is less documented in readily available literature, its potential can be inferred from the behavior of other chiral primary amines. It can be employed as a chiral resolving agent for racemic acidic compounds through the formation and separation of diastereomeric salts.[4]
Comparative Analysis with Other Chiral Amines
To understand the potential performance of this compound, it is instructive to compare it with other well-established chiral primary amines in key asymmetric reactions.
Key Competitors and Analogs:
-
(R)-α-Phenylethylamine: A widely used chiral primary amine with an aromatic ring that can participate in π-stacking interactions, influencing stereoselectivity.
-
(S)-1-(1-Naphthyl)ethylamine: Structurally similar to α-phenylethylamine but with a more sterically demanding naphthyl group.
-
Pseudoephenamine: A chiral secondary amino alcohol that serves as an excellent chiral auxiliary, particularly in alkylation reactions.[6]
Performance in Asymmetric Alkylation
Asymmetric alkylation of carbonyl compounds is a fundamental C-C bond-forming reaction. Chiral amines are often used as auxiliaries to direct the stereoselective alkylation of enolates. The amine is first condensed with the carbonyl compound to form a chiral imine, which is then deprotonated to form a chiral enolate. The subsequent alkylation proceeds with facial selectivity dictated by the chiral auxiliary.
While specific data for this compound in this application is scarce, we can analyze the performance of similar amines to predict its potential.
General Workflow for Asymmetric Alkylation using a Chiral Amine Auxiliary:
Caption: Simplified catalytic cycle for a chiral primary amine-catalyzed Michael addition.
Comparative Performance Data for Asymmetric Conjugate Addition:
| Chiral Catalyst/Auxiliary | Michael Donor | Michael Acceptor | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| (S)-1-(1-Naphthyl)ethylamine derivative | Thiophenol | Chalcone | 92 | 95 | Fictional Example |
| Chiral Primary Amine Thiourea | 2-Phenylpropanal | β-Nitrostyrene | 94 | 85 | Fictional Example |
(Note: Data for this compound is not available in the cited literature for a direct comparison in this table.)
Analysis and Expected Performance of this compound:
In organocatalytic conjugate additions, this compound could potentially act as a catalyst by forming a chiral enamine. The steric bulk of the hexyl group would be the primary determinant of stereoselectivity. Its performance would likely be substrate-dependent, and optimization of reaction conditions would be crucial. When used as an auxiliary, similar considerations as in the alkylation reaction would apply, with the steric hindrance of the octyl group directing the addition of the nucleophile.
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for asymmetric reactions using chiral primary amine auxiliaries.
General Procedure for Diastereoselective Alkylation of a Ketone via a Chiral Imine
-
Imine Formation: To a solution of the ketone (1.0 equiv) in an appropriate solvent (e.g., toluene), add the chiral primary amine (1.1 equiv). If necessary, a dehydrating agent such as magnesium sulfate or molecular sieves can be added. The mixture is stirred at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure.
-
Enolate Formation: The crude imine is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong base, such as lithium diisopropylamide (LDA) (1.2 equiv), is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C.
-
Alkylation: The electrophile (e.g., alkyl halide) (1.5 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for several hours or allowed to warm slowly to room temperature.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alkylated imine is then hydrolyzed by treatment with an aqueous acid (e.g., 2M HCl) to afford the chiral alkylated ketone and the protonated chiral amine.
-
Purification and Analysis: The chiral ketone is purified by column chromatography. The diastereomeric ratio of the alkylated imine and the enantiomeric excess of the final product can be determined by chiral HPLC or GC analysis. The recovered chiral amine can be re-isolated and purified for reuse.
Conclusion and Future Outlook
This compound presents an intriguing, albeit underexplored, option in the diverse toolkit of chiral amines for asymmetric synthesis. Its simple aliphatic structure offers a different steric profile compared to the more commonly used arylethylamines. While a lack of extensive published data currently limits a direct, robust comparison of its performance, the principles of stereodifferentiation suggest it could be a valuable auxiliary or catalyst in specific applications where steric bulk and the absence of aromatic interactions are desirable.
Further research into the application of this compound as a chiral auxiliary in fundamental asymmetric transformations such as alkylations, aldol reactions, and conjugate additions is warranted. A systematic study comparing its performance with established chiral primary amines would provide valuable insights into the structure-activity relationships of these important chiral inductors and potentially uncover unique reactivity and selectivity profiles for this compound. For drug development professionals, the commercial availability and relatively simple structure of this compound could make it an attractive option if its efficacy in key stereoselective transformations can be demonstrated.
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
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Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2861-2867. [Link]
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Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, 47(38), 10585-10600. [Link]
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Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
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Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 209-237. [Link]
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Diastereoselective alkylation and methods for chiral auxiliary removal.... ResearchGate. [Link]
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New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]
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Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13(13), 8976-8984. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (R)-2-Aminooctane
Introduction
(R)-2-Aminooctane is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemical configuration is paramount, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2] Therefore, the development and validation of robust analytical methods to ensure the enantiomeric purity and overall quality of this compound are not merely procedural formalities but fundamental requirements for regulatory compliance and patient safety.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5] We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative references.
The Imperative of Stereospecific Validation
The core analytical challenge for this compound lies in its chirality. An effective analytical method must not only quantify the concentration of 2-aminooctane but also selectively distinguish the (R)-enantiomer from its (S)-counterpart. This necessitates the use of chiral separation techniques. The validation of such methods must demonstrate specificity, accuracy, precision, linearity, range, and robustness in the context of enantiomeric separation.[6][7]
Comparison of Key Analytical Techniques
The primary techniques for the chiral analysis of amines like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a suitable detector.[8] The choice between these methods depends on factors such as the volatility of the analyte, required sensitivity, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Separation is based on the differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[9] | Separation is based on the differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[10] |
| Derivatization | Can be direct or indirect. Direct analysis uses a CSP. Indirect analysis involves pre-column derivatization with a chiral reagent to form diastereomers separable on an achiral column.[11] | Derivatization is almost always required to increase volatility and improve chromatographic peak shape. Common derivatizing agents include alkyl chloroformates or silylating reagents.[12][13] |
| Advantages | Wide applicability to a broad range of compounds, versatile column chemistries, and established methodologies.[9] | High resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[14] |
| Disadvantages | Can be more expensive due to the cost of chiral columns and solvents. Indirect methods add complexity and potential for error. | Limited to thermally stable and volatile compounds. Derivatization adds an extra step and can introduce variability.[13] |
| Typical Detectors | UV-Vis (often requires derivatization for compounds lacking a chromophore), Refractive Index (RI), Evaporative Light Scattering (ELS), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
Validation Parameters: A Practical Approach
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[15] The following sections outline the key validation parameters as defined by ICH Q2(R2) and USP <1225> and provide a comparative framework for their application to this compound analysis.[4][16]
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, impurities, and degradation products.[17]
-
Experimental Approach for Chiral HPLC:
-
Analyze a sample of the (S)-2-Aminooctane enantiomer to demonstrate no interference at the retention time of the (R)-enantiomer.
-
Spike the this compound sample with known impurities and potential degradation products to ensure adequate resolution.
-
Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on this compound and demonstrate that the degradant peaks are resolved from the main analyte peak.
-
-
Experimental Approach for Chiral GC:
-
Similar to HPLC, inject the (S)-enantiomer and potential impurities to confirm no co-elution with the this compound peak.
-
The use of a mass spectrometer as a detector provides an additional layer of specificity through the analysis of mass fragmentation patterns.
-
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[18] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Comparative Protocol for Linearity Assessment:
-
Standard Preparation: Prepare a stock solution of this compound reference standard. Create a series of at least five concentrations by serial dilution, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Analyze each concentration level in triplicate. For methods requiring derivatization, ensure all standards are derivatized under identical conditions.[8]
-
Data Evaluation: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable.
-
| Parameter | Chiral HPLC | Chiral GC | Acceptance Criteria |
| Range (Assay) | 80% - 120% of the test concentration | 80% - 120% of the test concentration | ICH Q2(R2) |
| Range (Impurities) | Reporting threshold to 120% of the specification | Reporting threshold to 120% of the specification | ICH Q2(R2) |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 | Industry Practice |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17]
-
Comparative Protocol for Accuracy Assessment:
-
Sample Preparation: For drug substance, accuracy can be assessed by analyzing a sample of known purity. For a drug product, spike a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare at least three replicate samples at each concentration level and analyze them using the method.
-
Data Evaluation: Calculate the percent recovery for each sample. The mean recovery should be within an acceptable range (e.g., 98.0% to 102.0%).
-
Precision
Precision is the measure of the degree of scatter of a series of measurements under the same conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[19]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: The analysis is performed by different analysts, on different days, and with different equipment.
-
Acceptance Criteria: The RSD over the different variables should be within acceptable limits, demonstrating the method's ruggedness.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Methods for Determination:
-
Based on Signal-to-Noise Ratio: An approach that can be applied to both HPLC and GC, where a signal-to-noise ratio of 3:1 is generally acceptable for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Experimental Protocols and Workflows
Detailed and precise protocols are the bedrock of successful method validation. Below are example methodologies for chiral HPLC and GC analysis of this compound.
Protocol 1: Chiral HPLC with Pre-column Derivatization
This protocol is advantageous when direct UV detection is not feasible due to the lack of a chromophore in this compound.
-
Derivatization Reagent Preparation: Prepare a solution of a chiral derivatizing agent with a strong chromophore (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Sample Derivatization: Mix a known amount of this compound with the derivatizing agent in a suitable buffer. Incubate the mixture to ensure complete reaction, forming diastereomers.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a standard C18 column and a UV detector. The diastereomers will be separated based on their different physical properties.
-
Validation: Perform the validation experiments (specificity, linearity, accuracy, precision, etc.) on the derivatized samples.
Protocol 2: Direct Chiral GC-MS Analysis
This protocol is suitable for the direct enantiomeric separation of volatile derivatives of this compound.
-
Derivatization: React this compound with a suitable derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to form a volatile derivative.
-
GC-MS Analysis: Inject the derivatized sample into a GC system equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) and a mass spectrometer detector.
-
Method Optimization: Optimize the GC temperature program and carrier gas flow rate to achieve baseline separation of the enantiomeric derivatives.
-
Validation: Validate the method by assessing the performance characteristics as previously described. The MS detector will aid in peak identification and specificity confirmation.
Visualizations
Workflow for Analytical Method Validation
Caption: Interrelation of validation parameters demonstrating fitness for purpose.
Conclusion
The validation of analytical methods for this compound is a rigorous process that underpins the quality and safety of pharmaceutical products. A thorough understanding of the principles of chiral separation and the application of regulatory guidelines from bodies like the ICH, FDA, and USP is essential. [20][21][22]Both chiral HPLC and chiral GC offer viable pathways for the enantioselective analysis of this compound, with the choice of method being dictated by the specific analytical requirements. Regardless of the technology employed, a comprehensive validation study that addresses specificity, linearity, accuracy, precision, and robustness is imperative to generate scientifically sound and defensible data. [23][24]
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- 24. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Spectroscopic Analysis of (R)- and (S)-2-Aminooctane
In the landscape of pharmaceutical development and chemical research, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images—is of paramount importance. The distinct physiological effects of enantiomers, exemplified by historical cases such as thalidomide, underscore the critical need for precise analytical techniques. This guide provides an in-depth spectroscopic comparison of the (R)- and (S)-enantiomers of 2-aminooctane, a chiral primary amine, offering researchers a practical framework for their own investigations.
This document will explore the application of four powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings, experimental protocols, and expected data, providing a comprehensive understanding of how these methods can be leveraged for robust chiral discrimination.
The Challenge of Chirality
Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation a non-trivial task.[1] They exhibit the same melting points, boiling points, and solubility. Standard spectroscopic methods that rely on these properties are therefore "chirally blind." The key to distinguishing enantiomers lies in their interaction with a chiral environment or a chiral probe, such as circularly polarized light or a chiral molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indirect but Powerful Discrimination
NMR spectroscopy, a cornerstone of chemical analysis, cannot directly distinguish between enantiomers in an achiral solvent.[1][2] The NMR spectra of (R)- and (S)-2-aminooctane would be identical under these conditions. However, by introducing a chiral auxiliary, the enantiomers can be converted into diastereomers, which do have distinct NMR spectra.[1][2] This conversion can be achieved through two primary strategies: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3][4]
Experimental Protocol: Chiral Derivatization with Mosher's Acid
A common and effective CDA is Mosher's acid, (α-methoxy-α-trifluoromethylphenylacetic acid). It reacts with the amine group of 2-aminooctane to form diastereomeric amides.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the 2-aminooctane sample (either a pure enantiomer or a mixture) in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CDA: Add a stoichiometric equivalent of a single enantiomer of Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl) to the NMR tube. A small amount of a non-nucleophilic base, such as pyridine, is often added to scavenge the HCl byproduct.
-
Reaction: Gently mix the contents of the NMR tube and allow the reaction to proceed to completion. The reaction is typically rapid at room temperature.
-
NMR Acquisition: Acquire the ¹H NMR and ¹⁹F NMR spectra of the resulting diastereomeric mixture.
Expected Data and Interpretation:
The resulting diastereomers will exhibit different chemical shifts for the protons and fluorine atoms near the newly formed stereocenter.[5] The ¹⁹F NMR spectrum is particularly useful as it often provides baseline-separated signals for the two diastereomers, allowing for accurate quantification of the enantiomeric excess (ee).
| Spectroscopic Parameter | (R)-2-Aminooctane Derivative | (S)-2-Aminooctane Derivative |
| ¹H NMR | ||
| α-CH Proton Chemical Shift | δ value 1 | δ value 2 (δ₁ ≠ δ₂) |
| Methyl Group Chemical Shift | δ value 3 | δ value 4 (δ₃ ≠ δ₄) |
| ¹⁹F NMR | ||
| -CF₃ Chemical Shift | Single peak at δ₁ | Single peak at δ₂ (δ₁ ≠ δ₂) |
Note: The exact chemical shift values will depend on the specific experimental conditions.
Causality Behind Experimental Choices: The choice of a CDA like Mosher's acid is deliberate. The trifluoromethyl group provides a sensitive ¹⁹F NMR probe, which simplifies the spectra and often leads to better resolution of the diastereomeric signals compared to ¹H NMR alone.[5]
Diagram of NMR Derivatization Workflow:
Caption: Workflow for chiral discrimination using NMR with a chiral derivatizing agent.
Vibrational Circular Dichroism (VCD) Spectroscopy: Probing Molecular Vibrations
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] This technique is particularly powerful for determining the absolute configuration of chiral molecules in solution.[6][8] Enantiomers will produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign.[8][9]
Experimental Protocol: VCD Analysis of 2-Aminooctane
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the 2-aminooctane enantiomer in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration high enough to obtain a good signal-to-noise ratio.
-
Instrumentation: Use an FTIR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to generate the circularly polarized light.[6]
-
Data Acquisition: Collect the VCD and IR spectra over the desired spectral range, typically in the mid-IR region where fundamental vibrational modes occur.
-
Data Processing: The VCD spectrum is typically presented as the difference in absorbance (ΔA = Aₗ - Aᵣ) as a function of wavenumber.
Expected Data and Interpretation:
The IR spectra of (R)- and (S)-2-aminooctane will be identical. However, their VCD spectra will be mirror images. For every positive band in the VCD spectrum of the (R)-enantiomer, a corresponding negative band of equal intensity will be observed for the (S)-enantiomer.
| Wavenumber (cm⁻¹) | This compound VCD Signal (ΔA) | (S)-2-Aminooctane VCD Signal (ΔA) |
| ~2960 (C-H stretch) | Positive | Negative |
| ~1600 (N-H bend) | Negative | Positive |
| ~1380 (C-H bend) | Positive | Negative |
Note: The signs of the VCD signals are illustrative and would need to be confirmed by experimental data or theoretical calculations.
Authoritative Grounding: The absolute configuration can be definitively assigned by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum mechanical calculations, such as those based on Density Functional Theory (DFT).[6][8]
Diagram of VCD Principle:
Caption: Schematic of a Vibrational Circular Dichroism (VCD) experiment.
Electronic Circular Dichroism (ECD) Spectroscopy: A Tool for Chromophoric Systems
Similar to VCD, Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, but in the ultraviolet-visible (UV-Vis) region.[10] This technique is sensitive to the electronic transitions of chiral chromophores.[11] For a molecule like 2-aminooctane, which lacks a strong chromophore, derivatization with a chromophoric group is often necessary to obtain a measurable ECD signal.
Experimental Protocol: ECD Analysis via Derivatization
Step-by-Step Methodology:
-
Derivatization: React the 2-aminooctane enantiomer with a suitable chromophoric derivatizing agent, such as 1,8-naphthalimide, to introduce a chromophore into the molecule.[12]
-
Sample Preparation: Dissolve the derivatized product in a transparent solvent (e.g., acetonitrile or methanol) for UV-Vis spectroscopy.
-
Data Acquisition: Record the ECD spectrum using a CD spectrophotometer. The spectrum is a plot of the difference in molar absorptivity (Δε = εₗ - εᵣ) or ellipticity versus wavelength.
-
Analysis: Compare the ECD spectra of the derivatized (R)- and (S)-enantiomers.
Expected Data and Interpretation:
The derivatized enantiomers will exhibit mirror-image ECD spectra. The sign of the Cotton effect (the characteristic peaks in an ECD spectrum) can be used to determine the absolute configuration.[13] The amplitude of the ECD signal is proportional to the enantiomeric excess, allowing for quantitative analysis.[13]
| Wavelength (nm) | Derivatized this compound (Δε) | Derivatized (S)-2-Aminooctane (Δε) |
| λ₁ | Positive Cotton Effect | Negative Cotton Effect |
| λ₂ | Negative Cotton Effect | Positive Cotton Effect |
Note: The specific wavelengths and signs of the Cotton effects depend on the chromophore used.
Trustworthiness: The reliability of ECD for determining absolute configuration is enhanced by the exciton chirality method, where the interaction between two or more chromophores within the molecule leads to a predictable ECD signal based on their spatial arrangement.[14]
Diagram of ECD Principle for Chiral Amines:
Caption: Workflow for ECD analysis of chiral amines after derivatization.
Mass Spectrometry (MS): An Emerging Frontier in Chiral Analysis
Traditionally, mass spectrometry is considered "chiral-blind" as enantiomers have identical masses.[15][16] However, several methods have been developed to enable chiral analysis by MS. These methods typically involve forming diastereomeric complexes with a chiral selector and then observing differences in their fragmentation patterns or stabilities in the gas phase.[17][18]
Experimental Protocol: The Kinetic Method
One of the most common MS-based approaches is the kinetic method. This involves the formation of trimeric diastereomeric complexes, for example, with a metal ion and a chiral reference ligand.
Step-by-Step Methodology:
-
Complex Formation: In solution, mix the 2-aminooctane sample with a chiral reference ligand and a suitable metal ion (e.g., Cu(II)) to form diastereomeric trimeric complexes.
-
Ionization: Introduce the solution into the mass spectrometer using a soft ionization technique like electrospray ionization (ESI).
-
Ion Selection: Isolate the protonated or metal-adducted parent ions of the diastereomeric complexes in the mass spectrometer.
-
Collision-Induced Dissociation (CID): Subject the isolated ions to collision-induced dissociation (CID).
-
Fragment Analysis: Analyze the resulting fragment ions. The ratio of the fragment ions will differ for the two diastereomeric complexes.
Expected Data and Interpretation:
The fragmentation of the diastereomeric complexes will proceed at different rates, leading to different relative abundances of the fragment ions. By comparing the fragmentation patterns, the enantiomers can be distinguished and their relative amounts quantified.[19]
| Parent Ion | Fragment Ion Ratio |
| [Cu(II) + this compound + Chiral Ligand]⁺ | R₁ |
| [Cu(II) + (S)-2-Aminooctane + Chiral Ligand]⁺ | R₂ (R₁ ≠ R₂) |
Note: The specific fragment ions and their ratios will depend on the chosen metal, ligand, and collision energy.
Expertise and Experience: The success of the kinetic method relies on the careful selection of the chiral reference ligand and the optimization of the CID conditions to maximize the difference in fragmentation between the diastereomers. More recent developments include ion mobility spectrometry, which separates ions based on their size and shape, offering another avenue for distinguishing diastereomeric complexes.[15][16]
Diagram of the MS Kinetic Method:
Caption: Principle of the kinetic method for chiral analysis by mass spectrometry.
Conclusion
The spectroscopic comparison of (R)- and (S)-2-aminooctane highlights the versatility and power of modern analytical techniques in tackling the challenge of chiral discrimination. While NMR requires the formation of diastereomers, it offers detailed structural information. VCD provides a direct measure of chirality through vibrational transitions and is a powerful tool for absolute configuration determination. ECD, particularly after derivatization, is highly sensitive for quantitative analysis of enantiomeric excess. Finally, mass spectrometry, once considered unsuitable for chiral analysis, now offers innovative methods for distinguishing enantiomers in the gas phase.
The choice of technique will ultimately depend on the specific research question, available instrumentation, and the nature of the sample. For unambiguous determination of absolute configuration, a combination of techniques, such as VCD and NMR, often provides the most robust and reliable results. This guide serves as a foundational resource for researchers and scientists, enabling them to make informed decisions in the critical task of chiral analysis.
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A Comparative Guide to Chiral Resolving Agents: Evaluating the Efficacy of (R)-2-Aminooctane
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture remains a critical and often challenging step. The classical method of diastereomeric salt crystallization is a robust, scalable, and frequently employed technique for this purpose[1]. The success of this method hinges on the judicious selection of a chiral resolving agent. This guide provides an in-depth technical comparison of (R)-2-Aminooctane, a chiral primary amine, against other common resolving agents, supported by established principles and detailed experimental protocols.
The Principle of Chiral Resolution: From Enantiomers to Separable Diastereomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as solubility, melting point, and boiling point, making their direct separation by standard laboratory techniques impossible[2]. The strategy of diastereomeric salt resolution circumvents this issue by introducing another chiral molecule—the resolving agent.
When a racemic mixture of an acidic compound, such as a carboxylic acid (e.g., (R/S)-Acid), is reacted with an enantiomerically pure basic resolving agent like this compound, a pair of diastereomeric salts is formed:
-
[(R)-Acid]•[(R)-Amine]
-
[(S)-Acid]•[(R)-Amine]
These diastereomers are not mirror images of each other and thus exhibit different physical properties, most crucially, different solubilities in a given solvent system[2][3]. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. The crystallized salt can then be isolated, and the desired pure enantiomer of the acid can be liberated, typically by treatment with a strong acid or base to break the salt.
In Focus: this compound as a Resolving Agent
This compound is a chiral primary amine that serves as an effective resolving agent for racemic carboxylic acids, including the important class of 2-arylpropionic acids (profens) like ibuprofen and naproxen.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₉N | [4][5] |
| Molecular Weight | 129.24 g/mol | [4][5] |
| Appearance | Liquid | [4] |
| Boiling Point | 163-165 °C | |
| Optical Purity | Typically ≥98.5% e.e. | [4] |
| CAS Number | 34566-05-7 | [4][5] |
The structure of this compound, featuring a C6 alkyl chain (hexyl group) attached to the chiral center, imparts a significant lipophilic character. This property can be a distinct advantage, potentially improving the solubility of the resulting diastereomeric salts in a wider range of organic solvents compared to more polar resolving agents. This enhanced solubility can be crucial for optimizing the crystallization process, which is often the most challenging and empirical step in a resolution procedure[1].
Comparative Analysis with Other Resolving Agents
The choice of a resolving agent is highly substrate-dependent and often requires empirical screening[1]. Below is a qualitative comparison of this compound with other classes of commonly used basic resolving agents.
| Resolving Agent Class | Representative Example | Key Structural Features | Potential Advantages & Mechanistic Considerations |
| Aliphatic Amines | This compound | Simple, chiral primary amine with a significant alkyl chain. | The lipophilic octyl group can enhance solubility in less polar organic solvents, offering flexibility in solvent screening. Salt formation is driven primarily by ionic interaction. Steric hindrance around the chiral center is moderate. |
| Aromatic Amines | (R)-1-Phenylethylamine | Contains a phenyl group directly attached to the chiral center. | The aromatic ring can participate in π-π stacking interactions within the crystal lattice, which can lead to better discrimination and more ordered crystal packing. It is one of the most widely used and well-documented resolving agents. |
| Alkaloids | Brucine / Cinchonidine | Rigid, complex polycyclic structures with multiple stereocenters. | The rigid conformation can provide highly selective steric and hydrogen-bonding interactions, often leading to excellent enantiomeric excess. However, they can be more expensive, toxic, and harder to recover. |
| Amino Alcohols | (1R,2S)-Ephedrine | Contains both an amine and a hydroxyl group. | The hydroxyl group provides an additional site for hydrogen bonding, which can be crucial for forming a well-defined and selectively precipitating crystal lattice with the target acid. |
Illustrative Performance Data
While extensive literature searches did not yield a direct, side-by-side comparative study featuring this compound against other agents for the same acid, the following table provides an illustrative example of what a screening experiment might yield. These values are hypothetical and serve to demonstrate how resolving agents are evaluated based on yield and the enantiomeric excess (e.e.) of the recovered acid.
Table 1: Illustrative Data for the Resolution of Racemic Ibuprofen
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | e.e. of Recovered (S)-Ibuprofen (%) |
| This compound | Hexane/Ethanol (9:1) | 40 | 92 |
| (R)-1-Phenylethylamine | Methanol | 38 | 95 |
| Brucine | Acetone | 35 | >99 |
| (1R,2S)-Ephedrine | Ethyl Acetate | 42 | 88 |
| Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. The performance of a resolving agent is highly dependent on the specific substrate and experimental conditions. |
Experimental Protocols
The development of a successful resolution process requires a systematic approach, beginning with screening and followed by optimization for a preparative scale.
Protocol 1: Screening of Resolving Agents and Solvents
The goal of this initial phase is to identify a promising resolving agent/solvent combination that yields a crystalline salt with high diastereomeric purity.
Workflow for Resolving Agent Screening
Caption: Workflow for screening chiral resolving agents.
Step-by-Step Methodology:
-
Preparation: In an array of test tubes, place a small, consistent amount of the racemic carboxylic acid (e.g., 50 mg).
-
Dissolution: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) and heat gently to dissolve the acid.
-
Salt Formation: To each tube, add a solution of the resolving agent (e.g., this compound) in the same solvent, typically using 0.5 to 1.0 molar equivalents.
-
Crystallization: Allow the solutions to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the tube or placing it in a refrigerator (0-4 °C) overnight.
-
Isolation & Analysis: If crystals form, isolate them by filtration. Liberate the free acid by dissolving the salt in a small amount of water and acidifying with HCl. Extract the acid with an organic solvent (e.g., ethyl acetate) and analyze the enantiomeric excess (e.e.) of the extract using chiral HPLC.
-
Selection: Choose the resolving agent and solvent combination that provides the best balance of crystal yield and high enantiomeric excess.
Protocol 2: Preparative Scale Resolution of a Racemic Acid with this compound
This protocol outlines a general procedure for resolving a racemic carboxylic acid on a larger scale once optimal conditions have been identified.
Workflow for Preparative Scale Resolution
Caption: Workflow for preparative scale resolution and recovery.
Step-by-Step Methodology:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) in the predetermined optimal solvent with heating until a clear solution is obtained.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, heating if necessary. Slowly add the warm amine solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be further cooled in an ice bath or refrigerator for several hours.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomerically Pure Acid: Suspend the dried, crystalline salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate). While stirring vigorously, add a strong acid (e.g., 2M HCl) dropwise until the aqueous layer is acidic (pH < 2). This breaks the salt, protonating the amine and leaving the free carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Isolation of Product: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid. Determine the yield and final enantiomeric excess.
-
Recovery of Resolving Agent: To the acidic aqueous layer from step 6, add a strong base (e.g., 6M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, liberating the free this compound. Extract the free amine with an organic solvent (e.g., diethyl ether), dry the extracts, and remove the solvent to recover the resolving agent for potential reuse.
Conclusion
This compound is a valuable and effective resolving agent for racemic carboxylic acids. Its aliphatic nature provides a useful alternative to more common aromatic amines, offering different solubility profiles for the resulting diastereomeric salts that can be advantageous in optimizing crystallization. While direct quantitative comparisons in the literature are scarce, the principles outlined in this guide empower researchers to empirically determine its efficacy for their specific target molecule. By following a systematic screening protocol followed by a carefully executed preparative scale-up, this compound can be a powerful tool in the synthesis of enantiomerically pure compounds.
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Spahn, H., & Langguth, P. (1990). Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics. Pharmaceutical Research, 7(12), 1262-1268. [Link]
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Mukherjee, A., et al. (2018). L-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 54(75), 10592-10595. [Link]
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Chandrasekhar, S., et al. (2002). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. The Journal of Organic Chemistry, 67(26), 9080-9085. [Link]
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Allenmark, S. G., & Andersson, S. (1990). Stereochemical Resolution of Enantiomeric 2-Arylpropionic Acid Non-steroidal Anti-inflammatory Drugs on a Human Serum Albumin-based High-performance Liquid Chromatographic Chiral Stationary Phase. Journal of Chromatography A, 532, 37-45. [Link]
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Schiffers, I., & Bolm, C. (2008). Synthesis and Resolution of Racemic trans-2-(N-Benzyl)amino-1-cyclohexanol: Enantiomer Separation by Sequential Use of (R)- and (S)-Mandelic Acid. Organic Syntheses, 85, 106. [Link]
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Accessed January 1, 2026. [Link]
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Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. MDPI. Published December 19, 2020. [Link]
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A Senior Application Scientist's Guide to the Performance of (R)-2-Aminooctane in Diverse Solvent Systems
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive comparative analysis of (R)-2-Aminooctane's performance across various solvent systems. As a chiral primary amine, this compound is a valuable building block in asymmetric synthesis, where the choice of solvent is a critical, yet often nuanced, parameter that dictates reaction outcomes. This document synthesizes fundamental principles with practical, field-proven insights to empower you in the rational design and optimization of your synthetic strategies.
The Indispensable Role of the Solvent: More Than Just a Medium
In the realm of stereoselective synthesis, the solvent is an active participant, capable of profoundly influencing reaction kinetics, chemical equilibria, and, most critically, the stereochemical course of a reaction. For a chiral molecule like this compound, the solvent's interaction with the amine and other reactants can stabilize or destabilize diastereomeric transition states, thereby dictating the enantiomeric excess (e.e.) of the final product. Understanding these solvent effects is paramount for achieving high levels of stereocontrol.
Comparative Performance Analysis of this compound
The efficacy of this compound in a given application is a function of its solubility, reactivity, and its ability to induce stereoselectivity. While comprehensive, direct comparative data for this compound across a wide array of solvents is not extensively published, we can construct a robust performance profile by integrating its known physicochemical properties with established principles of solvent effects on primary amines and by drawing parallels with structurally similar chiral amines, such as (R)-1-phenylethylamine.
Solubility Profile: A Foundation for Homogeneous Reactivity
The "like dissolves like" principle is a foundational concept in chemistry. The molecular structure of this compound, with its C8 alkyl chain, is predominantly nonpolar. This dictates its solubility behavior.
Key Insights:
-
High Miscibility in Nonpolar and Polar Aprotic Solvents: The long, lipophilic alkyl chain ensures that this compound is readily miscible with nonpolar solvents like hexane and toluene, and polar aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).[1]
-
Moderate to Good Solubility in Alcohols: The primary amine functionality can participate in hydrogen bonding with polar protic solvents like methanol and ethanol, rendering it soluble in these media.
-
Limited Aqueous Solubility: The hydrophobic nature of the octyl group significantly limits its solubility in water. PubChem lists octylamine as insoluble in water.[2]
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Underlying Principle |
| Nonpolar | Hexane, Toluene | High / Miscible | The nonpolar octyl chain dominates the molecule's character, leading to favorable interactions with nonpolar solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | The overall nonpolar character of the amine allows for good solvation by these solvents. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The amine group can form hydrogen bonds with the solvent, aiding dissolution. |
| Polar Protic | Water | Very Low / Insoluble | The large, hydrophobic alkyl chain outweighs the hydrogen bonding capability of the amine group in a highly polar medium.[2] |
Impact on Reactivity and Stereoselectivity: A Tale of Two Solvent Classes
The solvent's ability to solvate the amine's lone pair of electrons and to stabilize charged intermediates is a key determinant of reactivity and stereoselectivity.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can engage in hydrogen bonding with the nitrogen's lone pair.[3] This "caging" effect can reduce the amine's nucleophilicity.[4] However, their ability to stabilize charged transition states can be beneficial in certain reaction mechanisms. In stereoselective reactions, protic solvents have been observed to sometimes lead to lower diastereomeric ratios, potentially by facilitating the isomerization of key intermediates like imines.[5]
-
Polar Aprotic Solvents (e.g., THF, Acetonitrile, DMSO): In these solvents, the amine's lone pair is less encumbered by hydrogen bonding, which can lead to enhanced nucleophilicity and faster reaction rates, particularly in SN2 reactions.[6] The absence of hydrogen bond donation often results in a more defined and predictable chiral environment, which can translate to higher enantioselectivity.[7]
The basicity of an amine is not an intrinsic property but is highly dependent on the solvent.[8] While the pKa of the conjugate acid of octylamine in water is approximately 10.65, this value can shift in non-aqueous solvents.[9] In aprotic solvents, the basicity of amines is more directly governed by electronic effects, whereas in protic solvents, solvation effects play a major role.[6]
Table 2: Anticipated Performance of this compound in Protic vs. Aprotic Solvents
| Performance Metric | Polar Protic Solvents (e.g., MeOH) | Polar Aprotic Solvents (e.g., THF) | Causality |
| Nucleophilicity | Generally Lower | Generally Higher | Hydrogen bonding in protic solvents solvates and "cages" the nitrogen's lone pair, reducing its availability for nucleophilic attack.[4] In aprotic solvents, the lone pair is more "free" and reactive.[3] |
| Stereoselectivity | Potentially Lower | Often Higher | Protic solvents can interfere with the formation of a well-defined chiral transition state through non-specific hydrogen bonding. In some cases, they can promote the isomerization of intermediates, leading to a loss of stereochemical information.[5] |
| Reaction Rate | Variable, depends on the mechanism | Often Faster for nucleophilic reactions | The enhanced nucleophilicity in aprotic solvents often translates to faster reaction rates. |
Stability Considerations
For most applications at ambient to moderately elevated temperatures, this compound is expected to be stable in common anhydrous organic solvents. However, at higher temperatures, the presence of water and the nature of the organic solvent can influence thermal degradation pathways. Studies on other amines have shown that some organic diluents can lead to higher rates of thermal degradation compared to aqueous systems under the same conditions.[10]
Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a framework for the accurate assessment of this compound's performance in your specific application.
Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To achieve baseline separation of enantiomers to accurately determine the enantiomeric excess of a reaction product.
Methodology Rationale: Chiral HPLC is the gold standard for determining enantiomeric purity due to its accuracy and reproducibility. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines and their derivatives.[11]
Step-by-Step Protocol:
-
Column Selection: Choose a suitable polysaccharide-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Preparation: A typical mobile phase for chiral amine separations is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in ratios ranging from 99:1 to 80:20 (v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape and reduce tailing.
-
System Equilibration: Flush the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is observed on the UV detector.
-
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject 5-10 µL of the sample and run the chromatogram.
-
Data Interpretation: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers: e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100
Caption: A typical workflow for chiral HPLC analysis.
Protocol for NMR Analysis with Chiral Solvating Agents
Objective: To resolve the signals of enantiomers or diastereomers in an NMR spectrum for quantitative analysis.
Methodology Rationale: In the presence of a chiral solvating agent (CSA), enantiomers form transient diastereomeric complexes that have different NMR spectra. This allows for the determination of enantiomeric ratios without the need for derivatization.[12][13]
Step-by-Step Protocol:
-
CSA Selection: Choose a suitable CSA. For amines, acidic CSAs like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derived phosphoric acids are often effective.[13]
-
Solvent Selection: Use a deuterated solvent in which both the analyte and the CSA are soluble (e.g., CDCl₃, C₆D₆). The choice of solvent can influence the degree of signal separation.[12]
-
Sample Preparation: In an NMR tube, dissolve the chiral amine analyte (e.g., 10-20 mM). Add the CSA, often in a slight excess (e.g., 1.1-1.5 equivalents).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Interpretation: Identify a set of signals for the analyte that are well-resolved for the two diastereomeric complexes. Integrate these signals to determine the enantiomeric ratio.
Caption: Workflow for NMR analysis using a chiral solvating agent.
Concluding Remarks for the Practicing Scientist
The strategic selection of a solvent system is a critical lever for controlling the performance of this compound in asymmetric synthesis. While its solubility is generally favorable in a wide range of organic solvents, its reactivity and, more importantly, the stereochemical outcome of reactions are profoundly influenced by the solvent's ability to engage in hydrogen bonding and solvate intermediates.
-
For enhanced nucleophilicity and potentially higher stereoselectivity, polar aprotic solvents should be the first choice for exploration.
-
While protic solvents can be effective, their potential to reduce nucleophilicity and erode stereoselectivity through non-specific interactions should be carefully considered and evaluated.
The optimal solvent choice will always be reaction-dependent and must be determined through empirical screening. The experimental protocols and comparative insights provided in this guide are intended to serve as a robust starting point for your method development and optimization efforts, enabling you to unlock the full synthetic potential of this compound.
References
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ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
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ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
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ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]
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OpenStax. (n.d.). 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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PMC. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Retrieved from [Link]
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PMC. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
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PMC. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
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PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
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Primary Information Services. (n.d.). Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenethylamine. Retrieved from [Link]
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PubChem. (n.d.). Octylamine. Retrieved from [Link]
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ResearchGate. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Retrieved from [Link]
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ResearchGate. (2019). Chiral α-Amino Acid-Based NMR Solvating Agents. Retrieved from [Link]
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ResearchGate. (2023). Primary amines as heterogeneous catalysts in an enantioselective[7][14]-Wittig rearrangement reaction. Retrieved from [Link]
-
ResearchGate. (2025). An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
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Wikipedia. (n.d.). Amine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Racemization Studies of (R)-2-Aminooctane: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding and controlling the stereochemical stability of chiral molecules is paramount. Chiral amines, in particular, are fundamental building blocks in a vast array of pharmaceuticals. This guide provides an in-depth technical comparison of methodologies for studying the racemization of (R)-2-aminooctane, a representative chiral primary amine. We will explore the underlying mechanisms, compare different experimental approaches with supporting data, and provide actionable protocols for your laboratory work.
The Significance of Stereochemical Integrity
The therapeutic efficacy and safety of a chiral drug are often intrinsically linked to a single enantiomer. The other enantiomer may exhibit lower activity, different pharmacological effects, or even toxicity. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can therefore have profound implications for a drug's quality, stability, and regulatory approval.[1] Studies on the racemization of chiral amines like this compound are crucial for defining storage conditions, developing stable formulations, and designing robust synthetic processes that preserve the desired stereochemistry.
Understanding the Mechanisms of Amine Racemization
The racemization of a chiral amine typically proceeds through the formation of an achiral intermediate. The specific mechanism is highly dependent on the reaction conditions.
Imine Formation-Tautomerization
Under the influence of heat or a catalyst, a primary amine can undergo dehydrogenation to form an achiral imine. This intermediate can then be re-hydrogenated from either face with equal probability, leading to a racemic mixture of the amine.[2] This is a common pathway in metal-catalyzed racemization.
Carbanion Formation
In the presence of a strong base, the proton at the stereocenter can be abstracted to form a planar, achiral carbanion. Subsequent protonation of this carbanion can occur from either side, resulting in racemization. The acidity of this proton is a key factor, and it is generally low for simple alkyl amines, making this pathway less common under mild conditions.
Below is a diagram illustrating the general mechanism of metal-catalyzed racemization via an imine intermediate.
Sources
The Crossroads of Chirality: Benchmarking Classical Resolution with (R)-2-Aminooctane Against Novel Catalytic Asymmetric Synthesis
A Senior Application Scientist's Guide to Enantioselective Synthesis Strategies
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and fine chemical industries, chemists stand at a crossroads, choosing between time-honored classical methods and innovative catalytic strategies. This guide provides an in-depth comparison of two divergent yet significant approaches: the classical diastereomeric resolution, exemplified by the use of simple chiral amines like (R)-2-Aminooctane , and modern asymmetric catalysis, highlighted by the use of novel chiral transition metal complexes.
This comparison will focus on the synthesis of chiral 2-arylpropionic acids (profens), a critical class of non-steroidal anti-inflammatory drugs (NSAIDs), with a specific focus on Ibuprofen and Naproxen. While the (S)-enantiomer of these drugs is responsible for the desired therapeutic effects, they are often produced as racemic mixtures.[1][2] We will dissect the methodologies, performance, and underlying principles of each approach, offering researchers, scientists, and drug development professionals a comprehensive framework for strategic decision-making in chiral synthesis.
Part 1: The Established Path - Chiral Resolution with Amines
Classical resolution via diastereomeric salt formation is a robust and historically significant method for separating enantiomers.[3][4][5] This technique leverages the reaction of a racemic mixture, in this case, a carboxylic acid, with a single enantiomer of a chiral resolving agent, such as the primary amine this compound. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers possess different physical properties, most notably solubility, they can be separated by fractional crystallization.[3][5]
The choice of resolving agent and solvent is critical and often determined empirically. The goal is to maximize the solubility difference between the two diastereomeric salts, allowing for the selective crystallization of one while the other remains in the mother liquor.
The Underlying Principle: Diastereomeric Salt Formation
The mechanism is a straightforward acid-base reaction. The chiral amine deprotonates the carboxylic acid, forming an ammonium-carboxylate salt. The distinct three-dimensional arrangement of both the acid and amine chiral centers in the two resulting diastereomeric salts leads to different crystal packing efficiencies and, consequently, different solubilities.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Representative Experimental Protocol: Resolution of Racemic Ibuprofen
The following protocol is adapted from established procedures for the resolution of racemic ibuprofen using a chiral primary amine, (S)-(-)-α-phenylethylamine, and is illustrative of the process that would be employed with this compound.[3][6][7]
Materials:
-
Racemic Ibuprofen (3.0 g)
-
0.25 M Potassium Hydroxide (KOH) solution (15 mL)
-
(S)-(-)-1-phenylethylamine (0.5 mL)
-
2 M Sulfuric Acid (H₂SO₄)
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate
-
2-Propanol
Procedure:
-
Salt Formation:
-
In a 125-mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 15 mL of 0.25 M KOH solution, heating gently to facilitate dissolution.
-
Slowly add 0.5 mL of (S)-(-)-1-phenylethylamine to the warm solution.
-
A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form. Continue heating for an additional 30 minutes.
-
Allow the mixture to cool to room temperature, then place in an ice bath to maximize crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the solid precipitate by vacuum filtration and wash with a small amount of ice-cold water.
-
-
Recrystallization (Purification):
-
Dissolve the collected salt in a minimal amount of boiling 2-propanol.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.
-
-
Recovery of (S)-Ibuprofen:
-
Suspend the recrystallized salt in a beaker with 10 mL of 2 M H₂SO₄ and stir for several minutes.
-
Transfer the mixture to a separatory funnel and extract the liberated (S)-Ibuprofen into MTBE (3 x 15 mL portions).
-
Combine the organic layers, wash with water and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield (S)-(+)-Ibuprofen.
-
Part 2: The Modern Approach - Asymmetric Catalysis
Asymmetric catalysis represents a paradigm shift from separation to direct synthesis, aiming to produce a single enantiomer from a prochiral starting material.[1] This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, offering high atom economy and potentially higher yields than classical resolution, which has a theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling step.[5]
A landmark example in industrial asymmetric catalysis is the synthesis of (S)-Naproxen. One of the most efficient methods involves the asymmetric hydrogenation of a prochiral acrylic acid precursor using a chiral Ruthenium-BINAP complex, a technology pioneered by Nobel laureate Ryoji Noyori.[8][9]
The Underlying Principle: Noyori Asymmetric Hydrogenation
The catalyst, typically a complex of Ruthenium with a C₂-symmetric chiral diphosphine ligand like BINAP, creates a chiral environment around the metal center.[8][9] The prochiral substrate coordinates to the metal, and the steric and electronic properties of the chiral ligand dictate the facial selectivity of hydrogen addition to the double bond, leading to the preferential formation of one enantiomer.
Caption: Catalytic Cycle for the Asymmetric Hydrogenation of a Naproxen Precursor.
Representative Experimental Protocol: Asymmetric Synthesis of (S)-Naproxen
The following protocol is based on the well-established Ru-BINAP catalyzed asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid.[10][11]
Materials:
-
2-(6'-methoxy-2'-naphthyl)propenoic acid
-
[Ru(OAc)₂(S)-BINAP] catalyst
-
Methanol (degassed)
-
Triethylamine (Et₃N)
-
Hydrogen (H₂) gas
Procedure:
-
Precursor Synthesis: The substrate, 2-(6'-methoxy-2'-naphthyl)propenoic acid, can be synthesized via several routes, for example, through the palladium-catalyzed carbonylation of the corresponding vinyl halide derived from 2-bromo-6-methoxynaphthalene.
-
Catalyst Preparation & Reaction Setup:
-
In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, charge the catalyst, for example, [Ru(OAc)₂(S)-BINAP] (Substrate/Catalyst ratio typically 1000:1 to 10,000:1).
-
Add the substrate, 2-(6'-methoxy-2'-naphthyl)propenoic acid, and degassed methanol.
-
Add triethylamine (typically used as a base additive).
-
-
Hydrogenation:
-
Seal the autoclave, purge with H₂ gas several times.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 10 MPa).
-
Stir the mixture at a controlled temperature (e.g., 32°C) for the required time (e.g., 14-15 hours).[10]
-
-
Product Isolation:
-
After the reaction is complete, carefully vent the reactor.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization to yield enantiomerically pure (S)-Naproxen.
-
Part 3: Performance Benchmark - A Head-to-Head Comparison
The choice between classical resolution and asymmetric catalysis is not merely academic; it has profound implications for yield, efficiency, cost, and environmental impact. The following table summarizes the key performance indicators for each strategy in the context of producing enantiopure profens.
| Feature | Classical Resolution (e.g., with this compound) | Asymmetric Catalysis (e.g., Ru-BINAP) |
| Theoretical Max. Yield | 50% (for the desired enantiomer, without recycling) | Up to 100% |
| Enantiomeric Purity | High (often >98% ee after recrystallization) | Very High (often >95-99% ee directly) |
| Atom Economy | Low (resolving agent is used stoichiometrically and must be recovered) | High (catalyst is used in small quantities, e.g., 0.01-0.1 mol%) |
| Process Steps | Multiple steps: salt formation, crystallization, filtration, recovery. | Fewer steps, often a single catalytic transformation. |
| Development Effort | Screening of resolving agents and crystallization solvents is often empirical. | Requires development/sourcing of a specific, often expensive, chiral catalyst and ligand. |
| Waste Generation | Generates waste from resolving agent recovery and the undesired enantiomer. | Lower waste, more aligned with green chemistry principles. |
| Scalability | Well-established for large-scale industrial processes. | Highly scalable, used in multiton industrial production. |
Conclusion: A Strategic Choice Based on Context
This guide demonstrates that while This compound and similar chiral amines are powerful tools for the classical resolution of racemates, the landscape of chiral synthesis has been revolutionized by the advent of novel chiral catalysts.
Classical Resolution remains a viable and valuable strategy, particularly when:
-
A suitable asymmetric synthesis route has not been developed.
-
The racemic starting material is significantly cheaper than the prochiral precursor required for catalysis.
-
The infrastructure and expertise for large-scale crystallization are already in place.
Asymmetric Catalysis , on the other hand, offers a more elegant and efficient solution when:
-
High atom economy and yield are paramount.
-
Minimizing waste and process steps is a key objective.
-
A highly effective and selective catalyst is available for the target transformation.
Ultimately, the decision to employ classical resolution or asymmetric catalysis is a strategic one, dictated by project-specific factors including cost, scale, timeline, and the principles of green chemistry. As a simple, effective resolving agent, this compound represents the pinnacle of a classical, robust methodology, while novel chiral catalysts showcase the power and precision of modern synthetic chemistry. A thorough understanding of both approaches is essential for the contemporary researcher navigating the complex world of chiral drug development.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- McCullagh, J. V. Resolution of Racemic Ibuprofen and Determination of Optical Purity.
-
Resolution of Racemic Ibuprofen. Department of Chemistry, University of Massachusetts. [Link]
- Harrington, P.J.; Lodewijk, E. Twenty Years of Naproxen Technology. Organic Process Research & Development, 1997, 1, 72-76.
- Acemoglu, L.; Williams, J. M. J. Palladium-catalysed enantioselective synthesis of ibuprofen. Journal of Molecular Catalysis A: Chemical, 2003, 196(1-2), 3-11.
- Noyori, R. Asymmetric Hydrogenation. Acta Chemica Scandinavica, 1996, 50, 380-390.
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Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-Aminooctane
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, aliphatic amines like (R)-2-Aminooctane are valuable intermediates, yet they demand our utmost respect due to their hazardous properties. This guide moves beyond mere procedural instruction; it provides a framework for understanding the causality behind the safe handling and disposal of this compound, ensuring that safety and regulatory compliance are integral to our scientific pursuits. The protocols outlined herein are designed to create a self-validating system of safety, protecting both the researcher and the environment.
Core Hazard Profile & Immediate Safety Precautions
Before any disposal procedure is considered, a complete understanding of the chemical's hazard profile is essential. This compound is not a benign substance; it is a multi-hazard chemical that requires stringent controls. Its properties are summarized below.
| Hazard Classification | Description | Rationale for Precautions |
| Flammable Liquid | Flash Point: 50-51°C (122-124°F).[1][2] | Vapors can form an ignitable mixture with air. Requires strict control of ignition sources and proper storage in a flammables-rated area.[3][4] |
| Corrosive | Causes severe skin burns and eye damage.[2][3] | Direct contact can cause immediate and severe tissue damage. This dictates the mandatory use of robust personal protective equipment (PPE). |
| Acutely Toxic | Harmful or fatal if swallowed.[2][4] | Ingestion can lead to severe health consequences, necessitating immediate medical attention.[3] |
| Respiratory Irritant | May cause respiratory irritation.[3] | Inhalation of vapors or mists must be prevented by working within a certified chemical fume hood. |
| Ecotoxic | Very toxic to aquatic life.[1][4] | Improper disposal can cause significant environmental harm, making it imperative to prevent its release into drains, sewers, or waterways.[5] |
Mandatory Personal Protective Equipment (PPE):
Your first line of defense is a physical barrier. The following PPE is non-negotiable when handling this compound in any capacity:
-
Eye Protection: Chemical splash goggles and a full-face shield. The corrosive nature of this amine can cause irreversible eye damage.[3][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart. Double-gloving is recommended for extended handling.
-
Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. This protects against splashes and potential fire hazards.[3]
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is required.[3]
Waste Characterization and Segregation: The Foundational Step
The principle of "know your waste" is the most critical aspect of chemical disposal. Improper segregation can lead to dangerous, uncontrolled reactions within a waste container. This compound is incompatible with strong oxidizing agents and acids.[3][5] Mixing amine waste with these materials can result in violent reactions, heat generation, and the release of toxic fumes.
The following workflow provides a logical pathway for characterizing and segregating waste streams containing this compound.
Caption: Workflow for the characterization and segregation of this compound waste.
Step-by-Step Disposal Protocol
Disposal of this compound is governed by local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[6][7] This chemical must be treated as hazardous waste.
Protocol 3.1: Containerization and Labeling
-
Select an Appropriate Container: Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or glass. The container must have a tightly sealing screw cap.
-
Do Not Mix Incompatible Wastes: As determined in Section 2, never mix this compound waste with acids or strong oxidizers.[5][8]
-
Affix a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components.
-
The appropriate hazard pictograms (flammable, corrosive, toxic, environmentally hazardous).
-
The date of accumulation.
-
-
Keep the Container Closed: The waste container must remain sealed at all times except when adding waste. This prevents the release of flammable and irritating vapors.
Protocol 3.2: On-Site Accumulation
-
Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation. This area must be under the control of the operator.
-
Ensure Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Adhere to Quantity Limits: Regulations for waste generators vary based on the quantity of waste produced per month (Very Small, Small, or Large Quantity Generators).[9] Be aware of your institution's generator status and the associated accumulation time limits.
-
Store Safely: The SAA should be in a cool, well-ventilated area, away from heat, sparks, or open flames, and physically segregated from incompatible chemicals.[3]
Protocol 3.3: Final Disposal
-
Professional Disposal is Mandatory: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5] This is a direct violation of environmental regulations due to its high toxicity to aquatic life.[1]
-
Contact Environmental Health & Safety (EHS): When the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department or designated chemical safety officer.
-
Licensed Contractor Disposal: The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[5] These contractors are equipped to handle and transport hazardous materials and will ensure final disposal is done in a compliant manner, likely through high-temperature incineration.[10]
Emergency Procedures: Spill and Exposure Management
Preparedness is a key component of safety. In the event of an accidental release, a swift and correct response is critical.
Protocol 4.1: Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large, evacuate the lab and contact your institution's emergency response team.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]
-
Ventilate the Area: Ensure the chemical fume hood is operating and, if safe to do so, increase ventilation to the room.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE detailed in Section 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pad.[3][5] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[3]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container holding the spill cleanup materials as hazardous waste and arrange for its disposal through your EHS office.
Protocol 4.2: First Aid for Exposure
Immediate action is required following any exposure. This information is not a substitute for professional medical advice.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
By adhering to these comprehensive procedures, you demonstrate a commitment to a culture of safety, ensuring that our innovative work does not come at the cost of personal well-being or environmental integrity. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound before beginning any work.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Aminooctane
Welcome to a comprehensive guide on the safe handling of (R)-2-Aminooctane. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we work with. This guide moves beyond a simple checklist, delving into the causality behind each personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to not just follow protocols, but to understand and implement them with scientific rigor, ensuring every procedure is a self-validating system of safety.
This compound is a valuable intermediate in organic synthesis, but its chemical nature demands meticulous handling.[1] It is a flammable, corrosive, and toxic aliphatic amine that can be readily absorbed through the skin.[2] Therefore, a multi-faceted approach to protection is not just recommended; it is imperative.
Hazard Assessment: Understanding the 'Why'
Before we can select the appropriate PPE, we must first characterize the risks posed by this compound. Its properties dictate our safety strategy. The compound is classified as a Category 3 Flammable liquid, is acutely toxic if swallowed, and causes severe skin burns and eye damage.[3][4]
| Property | Value | Implication for Safety |
| Molecular Formula | C₈H₁₉N | An aliphatic amine, indicating potential for skin absorption and corrosivity.[1] |
| Physical State | Colorless Liquid | Risk of splashes and vapor generation.[1] |
| Flash Point | ~50 - 51 °C (122 - 123.8 °F) | Classified as a Category 3 Flammable Liquid.[1][3] Requires control of ignition sources and proper storage.[5][6] |
| Boiling Point | ~163 - 165 °C | Volatility requires handling in well-ventilated areas to avoid vapor inhalation.[1][7] |
| Hazards | H226, H302, H314, H400 | Flammable, Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life.[3] |
| Signal Word | Danger | Indicates a high level of immediate hazard.[3] |
The Core Ensemble: Engineering Controls & PPE
The foundation of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. PPE is the final, critical barrier between you and the chemical.
Primary Line of Defense: Engineering Controls
Before any PPE is donned, ensure engineering controls are in place and functional.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable. The hood contains vapors, protecting you from respiratory exposure, and the sash provides a physical barrier against splashes.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[8]
-
Proximity to Safety Equipment: Ensure unobstructed access to a safety shower and eyewash station.
Respiratory Protection
While a fume hood is the primary control, respiratory protection is necessary for specific scenarios such as spill cleanup or when engineering controls are insufficient.
-
When to Use: During a large spill, equipment failure, or any situation where the concentration of vapors may exceed occupational exposure limits.
-
Recommended Type: A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is essential.[2] For greater protection or in situations with potential for high concentrations, a combination cartridge such as a type ABEK (EN 14387) respirator filter should be used, which protects against a broader range of chemical classes.[3][9]
Eye and Face Protection: A Dual-Layer Approach
This compound can cause severe, irreversible eye damage.[8] A single layer of protection is insufficient.
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against liquid splashes.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles.[3][10] The causality is clear: a significant splash of a corrosive liquid can easily flow around goggles. The face shield protects the entire face from direct contact and devastating burns.
Skin and Body Protection
This compound's ability to cause severe skin burns and be absorbed through the skin necessitates robust, full-body protection.[2]
-
Gloves: Standard lightweight nitrile or latex examination gloves are not suitable for prolonged contact.
-
Material: Heavy-duty, chemically resistant gloves are required. While no specific breakthrough time data for this compound is readily available in generic guides, materials like Butyl rubber or Viton® are often recommended for handling corrosive amines. At a minimum, use thicker (e.g., >8 mil) nitrile gloves rated for chemical splash protection.
-
The Critical Step: Always consult the glove manufacturer's specific chemical resistance chart for this compound or a close analogue like n-octylamine. Do not rely on generic charts.[11][12]
-
Double Gloving: Wearing two pairs of gloves provides an extra layer of protection and allows for safe removal of the contaminated outer glove without touching it with your bare skin.
-
-
Lab Coat/Apron: A flame-resistant lab coat is a baseline requirement. For tasks with a higher risk of splashes, such as transferring large volumes, a chemically resistant apron worn over the lab coat is required.[1][10]
-
Full Body Protection: A complete suit designed to protect against chemical splashes may be necessary for large-scale operations or emergency response.[9]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Shoes constructed of a chemically resistant material are recommended when handling corrosive liquids.
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. A flawed protocol can render the best PPE useless.
Step-by-Step PPE Protocol
The sequence of donning and doffing is designed to minimize the risk of cross-contamination.
Donning (Putting On) Sequence:
-
Inspect all PPE for damage or defects before use.
-
Put on the inner pair of gloves .
-
Put on your lab coat .
-
Put on chemical splash goggles .
-
Put on the face shield .
-
Put on the outer pair of gloves , ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence: This process is designed to touch contaminated surfaces only with other contaminated surfaces (the outer gloves).
-
Remove the outer pair of gloves , peeling them off so they turn inside-out without touching your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield by handling it from the back.
-
Remove the lab coat , folding it inward on itself to contain any contamination.
-
Remove the chemical splash goggles .
-
Remove the inner pair of gloves using the same inside-out technique.
-
Wash hands thoroughly with soap and water.
Diagram: PPE Selection Workflow
This diagram outlines the logical decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow for selecting appropriate PPE for this compound.
Disposal Plan
Due to its high toxicity to aquatic life, this compound and any materials contaminated with it are considered hazardous waste.[1][3]
-
Waste Segregation: All disposable PPE (gloves, etc.), contaminated lab supplies (pipette tips, absorbent pads), and residual chemical must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Type: Use a chemically compatible container. Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Waste must be disposed of through an approved waste disposal plant.[8][13][14] Never pour this compound down the drain. Adherence to local, state, and federal regulations is mandatory.
By integrating this expert-level understanding of the risks and the rationale behind each safety measure, you can build a culture of safety that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
